molecular formula C17H19N3NaO3S B564257 r-Omeprazole CAS No. 161796-77-6

r-Omeprazole

Cat. No.: B564257
CAS No.: 161796-77-6
M. Wt: 368.4
InChI Key: HVAJOLFRLWQQQL-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

r-Omeprazole is the (R)-enantiomer of the proton pump inhibitor (PPI) Omeprazole, which targets the gastric H+, K+-ATPase enzyme system . As a prodrug, it is activated in the highly acidic environment of the parietal cell canaliculus, where it forms a covalent disulfide bond with cysteine residues on the proton pump, leading to a prolonged and dose-related inhibition of both basal and stimulated gastric acid secretion . Its primary research value lies in its distinct metabolic profile. This compound is predominantly metabolized by the cytochrome P450 enzyme CYP2C19, in contrast to its (S)-enantiomer counterpart . This makes it an invaluable tool for in vitro and in vivo pharmacogenomic studies investigating the impact of CYP2C19 polymorphism on drug metabolism, efficacy, and the potential for drug-drug interactions . Researchers utilize this compound to explore the complex mechanisms of gastric acid secretion, the structure-activity relationships of PPIs, and to dissect the specific contributions of individual enantiomers to the overall pharmacological activity of racemic Omeprazole mixtures. This compound is supplied for research purposes. It is strictly For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAJOLFRLWQQQL-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161796-77-6
Record name 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161796-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Introduction: The Significance of Chirality in Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Esomeprazole

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, operates by inhibiting the H+/K+-ATPase, or "proton pump," in gastric parietal cells.[1] Structurally, omeprazole possesses a chiral center at its sulfur atom, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (S)-omeprazole and (R)-omeprazole.[2] While the racemic mixture was the first to be marketed, subsequent research revealed that the (S)-enantiomer, known as esomeprazole, exhibits a more favorable pharmacokinetic profile.[3] This is primarily due to its slower metabolism in the liver, leading to higher plasma concentrations and more consistent acid suppression compared to the racemate.[4]

Consequently, esomeprazole became the first single-isomer proton pump inhibitor (PPI) to be commercialized, representing a significant "chiral switch" in drug development.[3] The focus of modern synthetic and industrial chemistry has therefore been on the efficient, scalable, and stereoselective production of the (S)-enantiomer. This guide provides a detailed exploration of the core methodologies for synthesizing and purifying high-purity esomeprazole. While the focus is on the (S)-enantiomer, the principles and protocols described are directly adaptable to the synthesis of (R)-omeprazole by utilizing the corresponding enantiomeric chiral reagents.

Part 1: Enantioselective Synthesis of Esomeprazole

The most elegant and economically viable strategy for producing esomeprazole is the direct asymmetric oxidation of its prochiral sulfide precursor, 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio-1H-benzimidazole (often called "pyrmetazole"). The challenge lies in selectively adding a single oxygen atom to the sulfur atom with a high degree of stereocontrol.

Transition Metal-Catalyzed Asymmetric Oxidation

Catalytic asymmetric oxidation using transition metals is the most established and industrially proven approach.

This method is the industrial workhorse for esomeprazole synthesis, adapted from the pioneering work of Kagan and Sharpless on asymmetric sulfoxidation.[3][5] It relies on an in-situ-formed chiral titanium complex to direct the stereochemical outcome of the oxidation.

Causality and Mechanism: The catalytic system is formed from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral tartrate ester, typically (S,S)-diethyl tartrate [(S,S)-DET] for the synthesis of the (S)-sulfoxide. The presence of a controlled amount of water is crucial for forming an active Ti-O-Ti cluster. The prochiral sulfide coordinates to this chiral titanium complex, and the subsequent delivery of the oxygen atom from an oxidant, most commonly cumene hydroperoxide (CHP), occurs stereoselectively. The addition of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical for achieving high enantioselectivity by modulating the catalyst structure and reactivity.[5]

Workflow for Titanium-Catalyzed Asymmetric Synthesis

cluster_0 Catalyst Formation (In Situ) cluster_1 Asymmetric Oxidation cluster_2 Purification Ti_reagent Ti(OiPr)4 Catalyst Chiral Titanium Complex Ti_reagent->Catalyst Tartrate (S,S)-Diethyl Tartrate Tartrate->Catalyst Water H2O Water->Catalyst Reaction Oxidation Reaction (Toluene, ~0-5°C) Catalyst->Reaction Sulfide Prochiral Sulfide (Pyrmetazole) Sulfide->Reaction Base DIPEA (Base) Base->Reaction Oxidant Cumene Hydroperoxide (CHP) Oxidant->Reaction Crude_S_Ome Crude (S)-Omeprazole (High e.e.) Reaction->Crude_S_Ome Workup Aqueous Workup & Extraction Crude_S_Ome->Workup Salt_Formation Salt Formation (e.g., Mg(OH)2) Workup->Salt_Formation Crystallization Crystallization (e.g., Methanol/Water) Salt_Formation->Crystallization Final_Product Pure Esomeprazole Magnesium Salt Crystallization->Final_Product

Caption: Workflow of Titanium-Catalyzed Esomeprazole Synthesis.

Experimental Protocol: Titanium-Catalyzed Synthesis

  • Catalyst Preparation: To a solution of toluene, add Ti(OiPr)₄ and (S,S)-diethyl tartrate under a nitrogen atmosphere. Stir the mixture and add a defined equivalent of water. Age the catalyst mixture, sometimes at an elevated temperature, to ensure the formation of the active complex.[5]

  • Reaction Setup: In a separate reactor, dissolve the prochiral sulfide precursor in toluene and add N,N-diisopropylethylamine (DIPEA). Cool the mixture to 0-5°C.

  • Oxidation: Add the pre-formed chiral titanium catalyst to the sulfide solution. Then, add cumene hydroperoxide (CHP) dropwise, maintaining the temperature below 5°C to control the exothermic reaction and minimize over-oxidation to the sulfone byproduct.

  • Monitoring: Monitor the reaction progress using chiral HPLC until the starting sulfide is consumed.

  • Quenching & Workup: Upon completion, quench the reaction with water. Separate the organic layer, and perform aqueous washes to remove the catalyst residues.

  • Isolation: The resulting organic solution containing crude esomeprazole can be taken directly to the salt formation and crystallization step. An enantiomeric excess (e.e.) of >94% is achievable with this method.[5]

Driven by the need for more sustainable and cost-effective processes, iron-catalyzed asymmetric sulfoxidation has emerged as a powerful alternative.[6] This method avoids heavy metals like titanium and can utilize hydrogen peroxide, a greener oxidant.

Causality and Mechanism: The catalytic system typically involves an inexpensive iron salt (e.g., FeCl₃ or Fe(acac)₃), a chiral Schiff base ligand, and a carboxylate salt additive.[7][8] The carboxylate is crucial for enhancing both reactivity and enantioselectivity, potentially by coordinating to the iron center and acting as a hydrogen-bond acceptor for the substrate's imidazole NH group.[6] The reaction proceeds to high conversion and enantioselectivity, with a key advantage being a complementary kinetic resolution step where any minor (R)-omeprazole formed is preferentially over-oxidized to the sulfone, further enriching the desired (S)-enantiomer.[6]

Experimental Protocol: Iron-Catalyzed Synthesis (Kilogram Scale) [7]

  • Catalyst Preparation: The catalyst can be formed in situ. Charge a reactor with the prochiral sulfide, the chiral Schiff base ligand, an iron salt (e.g., FeCl₃), and a carboxylate salt (e.g., lithium carboxylate) in a suitable solvent like ethyl acetate.

  • Reaction: Cool the mixture to between -15°C and -10°C.

  • Oxidation: Add an aqueous solution of hydrogen peroxide (H₂O₂) slowly over several hours. Careful control of the addition rate is critical on a large scale to manage heat and oxygen evolution from H₂O₂ decomposition.[9]

  • Monitoring: Monitor the reaction by HPLC for sulfide consumption, esomeprazole formation, and sulfone byproduct.

  • Workup and Isolation: After the reaction is complete, the crude esomeprazole is typically isolated as a salt (e.g., potassium or sodium) by treating the reaction mixture with a methanolic solution of the corresponding hydroxide.[7] This process can achieve yields of ~87-90% with an outstanding enantiomeric purity of >99% e.e.[7][9]

Biocatalytic Asymmetric Oxidation

Enzymatic methods represent the frontier of green pharmaceutical manufacturing, offering unparalleled selectivity under mild, aqueous conditions.

Causality and Mechanism: The synthesis of esomeprazole can be achieved using an engineered Baeyer-Villiger monooxygenase (BVMO) enzyme.[3] These enzymes use a cofactor, such as NADPH, and molecular oxygen to perform the oxidation. A key requirement is a cofactor recycling system, which is often accomplished using a ketoreductase that oxidizes a cheap alcohol like isopropanol to regenerate the NADPH. A critical challenge is the formation of hydrogen peroxide as a byproduct, which can deactivate the enzyme and cause non-selective chemical oxidation. This is overcome by adding catalase to the reaction mixture, which safely decomposes the H₂O₂.[3] Through directed evolution, wild-type enzymes have been significantly improved to achieve high efficiency and selectivity for the sulfide substrate.[3]

Synthesis MethodCatalyst SystemOxidantTypical YieldTypical e.e.AdvantagesDisadvantages
Titanium-Catalyzed Ti(OiPr)₄ / (S,S)-DETCHP~55-90%[5][10]>94%[5]Industrially proven, high e.e.Water-sensitive, uses heavy metal, potential for sulfone byproduct.[3]
Iron-Catalyzed Iron Salt / Chiral Schiff BaseH₂O₂~87-90%[7][9]>99%[6][7]Low cost, low toxicity, green oxidant, very high e.e.Process safety concerns with H₂O₂ on a large scale.[9]
Biocatalytic Engineered BVMO EnzymeO₂High>99%[3]Extremely high selectivity, green process, mild conditions.Enzyme stability, mass transfer challenges, scalability.[3][10]

Part 2: Purification and Quality Control

Achieving pharmaceutical-grade purity requires robust purification protocols to remove impurities such as the undesired (R)-enantiomer, unreacted sulfide, and the sulfone over-oxidation byproduct.

Crystallization and Salt Formation

Crystallization is the definitive method for purifying esomeprazole on an industrial scale. The molecule is typically converted to a stable salt, most commonly esomeprazole magnesium, to facilitate handling and improve stability.

Causality and Mechanism: The choice of solvent, anti-solvent, temperature, and pH are critical variables that control the crystallization process. Esomeprazole magnesium can exist in several polymorphic and pseudopolymorphic (solvated) forms.[11][12] Controlling these parameters is essential to consistently produce the desired crystal form, which has implications for the drug's stability and dissolution properties. For instance, an esomeprazole magnesium water/butanol solvate can be prepared using 1-butanol as the solvent and water as an anti-solvent.[11]

Experimental Protocol: Crystallization of Esomeprazole Magnesium Dihydrate [13]

  • Dissolution: Dissolve a crude esomeprazole magnesium salt solid in a mixed solvent system, such as methanol-acetone-water, at a slightly elevated temperature (e.g., 30-40°C) to obtain a clear, saturated solution.

  • Crystallization: Cool the solution slowly to a lower temperature (e.g., -5 to 10°C) and hold for an extended period (e.g., 24-48 hours) to allow for crystal formation and growth.

  • Isolation: Isolate the precipitated crystals by filtration.

  • Drying: Wash the crystals with a cold solvent and dry them under vacuum at a controlled temperature (e.g., 15-40°C) to obtain the final, purified esomeprazole magnesium dihydrate.

Analytical Purification Control: Chiral HPLC

While not the primary method for bulk purification, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the indispensable analytical tool for quantifying the enantiomeric purity (e.e.) of esomeprazole.

Causality and Mechanism: Chiral HPLC columns contain a stationary phase that is itself chiral. Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel OD-H, Chiralpak ID-3), are highly effective for separating omeprazole enantiomers.[2][14][15] The two enantiomers interact differently with the chiral environment of the column, causing them to travel through the column at different speeds and thus be separated in time. The separation is detected by a UV detector, typically at around 301 nm.[14]

Chiral HPLC Analysis Workflow

Sample Dissolved Sample of Esomeprazole Salt Injection Inject into HPLC System Sample->Injection Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Injection->Column Elution Isocratic Elution with Mobile Phase Column->Elution Detector UV Detector (301 nm) Elution->Detector Chromatogram Chromatogram Output Detector->Chromatogram Analysis Peak Integration & % e.e. Calculation Chromatogram->Analysis

Caption: Workflow for Chiral HPLC Analysis of Esomeprazole.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity [14][16]

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of n-hexane, methanol, and an alcohol blend (e.g., 85% n-hexane, 8% methanol, 7% isopropyl alcohol/ethanol mixture).[14] Some methods use n-hexane/2-propanol/acetic acid/triethylamine.[16]

  • Flow Rate: 0.75 - 1.2 mL/min.[14][16]

  • Column Temperature: 40°C.[14]

  • Detection: UV at 301 nm.[14]

  • Sample Preparation: Accurately weigh and dissolve the esomeprazole sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample into the HPLC system. The two enantiomers will elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas of the (S)- and (R)-enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

This method is sensitive enough to detect and quantify the undesired (R)-omeprazole impurity at levels well below 0.1%.[14]

Conclusion

The synthesis of esomeprazole is a showcase of modern asymmetric catalysis. From the industrially dominant titanium-tartrate systems to the greener and highly efficient iron-catalyzed and biocatalytic methods, the field provides multiple robust pathways to this critical pharmaceutical agent. The success of any synthetic route, however, is critically dependent on a well-controlled purification process, primarily through crystallization of a stable salt, to achieve the stringent purity requirements for an active pharmaceutical ingredient. The validation of this purity, confirmed through precise analytical techniques like chiral HPLC, is the final, non-negotiable step in ensuring the quality, safety, and efficacy of the final drug product.

References

  • Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. National Institutes of Health (NIH). [Link]

  • Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. ACS Publications. [Link]

  • Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. SciELO. [Link]

  • Multikilogram-scale synthesis of esomeprazole using enantioselective iron catalysis. Morressier. [Link]

  • Catalytic Asymmetric Synthesis of Esomeprazole by a Titanium Complex with a Hexa-aza-triphenolic Macrocycle Ligand. Taylor & Francis Online. [Link]

  • Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. ResearchGate. [Link]

  • Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences. [Link]

  • Biocatalytic oxidation and synthesis of Esomeprazole. Scientific Update. [Link]

  • Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. ACS Publications. [Link]

  • Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. PubMed. [Link]

  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PubMed. [Link]

  • Development of a Safe and Environmentally Benign Manufacturing Process for Esomeprazole using an Iron Catalyst and Hydrogen Peroxide. ACS Publications. [Link]

  • Resolution of omeprazole by inclusion complexation with a chiral host BINOL. ResearchGate. [Link]

  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Scholars Research Library. [Link]

  • Esomeprazole Pellet Production for MUPS Applications – High-Precision Fluid Bed Coating. Glatt. [Link]

  • Flow chart of the manufacturing process of Esomeprazole 40 mg powder... ResearchGate. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

  • Industrial production method of esomeprazole.
  • Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis. ResearchGate. [Link]

  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. National Institutes of Health (NIH). [Link]

  • Enantiomers of omeprazole. ResearchGate. [Link]

  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances. ResearchGate. [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

  • Process for the preparation of magnesium salt of omeprazole.
  • STUDY ON THE SOLUBILITY, DISSOLUTION, STABILITY AND MICROMETRIC PROPERTIES OF OMEPRAZOLE VIA CO CRYSTALLIZATION TECHNIQUES. Innovare Academic Sciences. [Link]

  • Asymmetric synthesis of esomeprazole. ResearchGate. [Link]

  • Preparation method of esomeprazole magnesium dihydrate crystal form B.
  • Crystallization of Esomeprazole Magnesium Water/Butanol Solvate. National Institutes of Health (NIH). [Link]

  • Synthesis of Optically Active Omeprazole by Catalysis with Vanadyl Complexes with Chiral Schiff Bases. ResearchGate. [Link]

  • Crystallization of Esomeprazole Magnesium Water/Butanol Solvate. ResearchGate. [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Purification method of omeprazole.
  • Omeprazole Profile. ResearchGate. [Link]

  • Typical chromatogram of an omeprazole sample. ResearchGate. [Link]

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [Link]

Sources

Introduction: The Paradox of a Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: r-Omeprazole Stability and Degradation Pathways

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, functions as a proton pump inhibitor (PPI) to effectively suppress gastric acid secretion.[1][2][3] It is a racemic mixture of its (S)- and (R)-enantiomers. While the S-isomer (esomeprazole) demonstrates a different metabolic profile, both isomers convert to the same non-chiral active species, a reactive sulfenamide, to exert their therapeutic effect.[4] The central paradox of omeprazole lies in its mechanism of action: it requires the acidic environment of the parietal cell canaliculus to become active, yet it is exceptionally unstable and prone to rapid degradation in acidic conditions.[1][4][5] The half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5, while it extends to 18 hours at a pH of 6.5.[4] This inherent acid lability necessitates sophisticated formulation strategies, typically involving enteric coatings, to protect the active pharmaceutical ingredient (API) during its transit through the stomach.[4]

A thorough understanding of the degradation pathways of this compound is therefore not merely an academic exercise; it is a critical prerequisite for the development of stable, effective, and safe pharmaceutical formulations. This guide provides a detailed exploration of the chemical stability of this compound, delineates its primary degradation mechanisms under various stress conditions, and outlines robust experimental protocols for its analysis.

Section 1: The Chemistry of Instability - Core Degradation Pathways

The degradation of omeprazole is a multifaceted process heavily influenced by environmental factors, with pH being the most critical.[6] The molecule's susceptibility extends to oxidative, thermal, and photolytic stress, each leading to a unique profile of degradation products.

Acid-Catalyzed Degradation: The Dominant Pathway

In an acidic medium, omeprazole undergoes a rapid and complex acid-catalyzed rearrangement.[1][6] This is the most significant degradation pathway, directly relevant to the drug's behavior in the gastric environment and its bioactivation process.

Mechanism:

  • Protonation: The process initiates with the protonation of the benzimidazole nitrogen atom.

  • Intramolecular Cyclization: This is followed by a nucleophilic attack from the pyridinic nitrogen onto the C2 carbon of the benzimidazole ring.

  • Spiro Intermediate Formation: This attack forms a transient, unstable spiro intermediate.

  • Rearrangement and Activation: The intermediate rapidly rearranges to form a sulfenic acid, which is the key reactive species that can then convert to the active sulfenamide.[6] This sulfenamide covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.

Under forced degradation conditions, this pathway can lead to numerous products, including rearranged monomers and various dimers with different numbers of sulfur atoms in the bridge.[6][7]

Acid_Degradation_Pathway Omeprazole Omeprazole Protonated Protonated Benzimidazole Omeprazole->Protonated + H+ Spiro Spiro Intermediate Protonated->Spiro Intramolecular Attack SulfenicAcid Sulfenic Acid (Reactive Intermediate) Spiro->SulfenicAcid Rearrangement Active Active Sulfenamide SulfenicAcid->Active Conversion Degradants Monomers & Dimers SulfenicAcid->Degradants Further Reactions Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl) Analysis RP-HPLC / UHPLC Analysis (PDA and/or MS Detection) Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->Analysis Analyze Samples Oxidative Oxidation (e.g., 3% H₂O₂) Oxidative->Analysis Analyze Samples Thermal Thermal Stress (e.g., 80-110°C) Thermal->Analysis Analyze Samples Photo Photolytic Stress (UV/Visible Light) Photo->Analysis Analyze Samples API Omeprazole API / Formulation API->Acid Expose API->Base Expose API->Oxidative Expose API->Thermal Expose API->Photo Expose Characterization Peak Purity Analysis & Degradant Characterization (LC-HRMS, NMR) Analysis->Characterization Identify & Elucidate

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Protocols

The following protocols are foundational starting points and should be optimized based on the specific formulation and analytical setup.

A. Acid Hydrolysis

  • Preparation: Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol).

  • Stress Application: Add 0.1 N hydrochloric acid (HCl) to the stock solution. [6]A typical condition is to reflux or keep the solution at room temperature for a specified period (e.g., 1.5-2 hours). [6]3. Neutralization: After the specified time, carefully neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (NaOH) to halt the reaction. [6]4. Analysis: Dilute the sample to the target concentration with the mobile phase and analyze immediately via HPLC.

B. Base Hydrolysis

  • Preparation: Prepare a stock solution of omeprazole.

  • Stress Application: Add 0.1 N NaOH to the stock solution and allow it to react for a defined time. [6]3. Neutralization: Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute and analyze the sample.

C. Oxidative Degradation

  • Preparation: Prepare a stock solution of omeprazole.

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature for a specified duration. [8][9]3. Analysis: Dilute the sample with the mobile phase and analyze. No quenching is typically required, but it should be confirmed that the peroxide does not interfere with the analysis.

D. Thermal Degradation

  • Solid State: Place the solid omeprazole powder in a thermostatically controlled oven at an elevated temperature (e.g., 110°C) for a set period (e.g., 5 hours). [8]2. Solution State: Reflux a solution of omeprazole for a specified time.

  • Analysis: For the solid sample, cool, dissolve in a suitable solvent, dilute, and analyze. For the solution sample, cool, dilute, and analyze.

E. Photolytic Degradation

  • Sample Preparation: Expose a solution of omeprazole (and a solid sample in parallel) to a light source providing combined UV and visible output, as specified by ICH Q1B guidelines.

  • Control: Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

  • Analysis: Analyze the exposed and control samples at appropriate time points.

Section 3: Data Summary & Analytical Characterization

Quantitative Degradation Data

The extent of degradation is highly dependent on the specific conditions (concentration, temperature, time). The following table summarizes typical degradation percentages observed in forced degradation studies.

Stress ConditionReagent/ParameterObserved Degradation (%)Reference
Acidic Hydrolysis 0.1 N HCl~61.6%[8][9]
Basic Hydrolysis 0.1 N NaOH~4.3%[8][9]
Oxidative 3% H₂O₂~26.4%[8][9]
Dry Heat 110°C for 5 hrs~4.3%[8][9]

Note: These values are illustrative and will vary based on exact experimental parameters.

Analytical Techniques for Characterization

The separation, identification, and quantification of omeprazole and its degradation products are primarily accomplished using modern chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC/UHPLC): Reversed-phase HPLC with UV detection (at ~302 nm) is the most common method for quantifying omeprazole and its known impurities. [6][10][11]Stability-indicating methods must be developed and validated to demonstrate specificity, ensuring that all degradation products are resolved from the parent peak and from each other. * Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of unknown degradation products, coupling HPLC or UHPLC with high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is indispensable. [2][6][7][12]This technique provides accurate mass measurements and fragmentation patterns that are crucial for proposing molecular structures. [2]* Nuclear Magnetic Resonance (NMR): For definitive structure confirmation of a major degradation product, it can be isolated using preparative HPLC and subsequently analyzed by NMR spectroscopy. [2][12]

Conclusion

The chemical stability of this compound is a complex subject dominated by its profound lability in acidic environments. Its susceptibility to degradation via hydrolysis, oxidation, heat, and light presents significant challenges for formulation scientists. A comprehensive understanding of these degradation pathways, coupled with rigorous forced degradation studies and advanced analytical characterization, is essential for developing robust and stable omeprazole products. The methodologies and mechanistic insights provided in this guide serve as a foundational resource for professionals dedicated to ensuring the quality, efficacy, and safety of this vital medication.

References

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC - NIH. (2025).
  • Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. (n.d.). Benchchem.
  • Investigations on the thermal behavior of omeprazole and other sulfoxides. (n.d.). PubMed.
  • Photocatalytic and photoelectrocatalytic degradation of the drug omeprazole on nanocrystalline titania films in alkaline media. (2015). PubMed.
  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University.
  • Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. (2015).
  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Photodegradation of omeprazol in aqueous solution using TiO2 as catalyst. (n.d.).
  • Photocatalytic degradation of omeprazole. Intermediates and total reaction mechanism. (n.d.).
  • Investigations on the thermal behavior of omeprazole and other sulfoxides. (n.d.). Ingenta Connect.
  • KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID ST
  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025). Figshare.
  • Kinetics of omeprazole degradation in solid st
  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (n.d.). AWS.
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.).
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.).
  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (2021).
  • STABILITY STUDY OF OMEPRAZOLE. (2010). Farmacia Journal.
  • Determination of the stability of omeprazole by means of differential scanning calorimetry. (n.d.). AKJournals.
  • The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. (1998). Chula Digital Collections.
  • Time course of degradation of pure omeprazole in acid. (n.d.).

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of R-Omeprazole (Esomeprazole)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

R-Omeprazole, commercially known as Esomeprazole, is the (S)-enantiomer of omeprazole, a highly effective proton pump inhibitor (PPI) that has become a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump), which is the final step in gastric acid secretion.[2] As a single-enantiomer drug, Esomeprazole offers pharmacokinetic advantages over its racemic parent, omeprazole, including more consistent patient response.

The development and quality control of a stereochemically pure active pharmaceutical ingredient (API) like Esomeprazole demand a rigorous and multi-faceted analytical approach. Spectroscopic characterization is not merely a procedural step but the fundamental basis for confirming molecular identity, elucidating structure, quantifying the API, and, critically, ensuring enantiomeric purity. The presence of the unwanted (R)-enantiomer is considered an impurity and must be strictly controlled.[3]

This guide provides an in-depth exploration of the essential spectroscopic techniques employed in the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond procedural lists to explain the causality behind methodological choices and the logic of data interpretation. We will examine how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, complemented by chiral chromatography, work in concert to build a complete and validated analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Principle & Rationale NMR spectroscopy is the unparalleled gold-standard for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field, NMR provides a detailed map of the molecular framework, confirming atom connectivity and stereochemical relationships. For this compound, NMR is essential to verify the integrity of the benzimidazole and pyridine ring systems and to observe the subtle but critical effects of the chiral sulfoxide center.

The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used due to its excellent solubilizing power for Esomeprazole and its ability to reveal key exchangeable protons.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the 0-14 ppm range, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Data Interpretation

The ¹H NMR spectrum provides a wealth of information. The protons on the methylene bridge (adjacent to the chiral sulfoxide) are diastereotopic, meaning they reside in different chemical environments. This results in their appearance as two distinct doublets (an AB system), a definitive indicator of chirality at the sulfur atom.[4] The ¹³C spectrum confirms the total number of unique carbon atoms, corroborating the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆ [4]

¹H NMR Assignment ¹³C NMR Assignment
Chemical Shift (δ, ppm) Proton Environment Chemical Shift (δ, ppm) Carbon Environment
8.25 (s, 1H) Benzimidazole C2-H 163.4 Pyridine Ring
7.37 (d, 8.6 Hz, 1H) Benzimidazole Ring 161.8 Pyridine Ring
7.02 (d, 2.6 Hz, 1H) Benzimidazole Ring 153.7 Benzimidazole Ring
6.60 (dd, 2.5 Hz, 8.4 Hz, 1H) Benzimidazole Ring 151.9 Benzimidazole Ring
4.72 & 4.46 (d, AB system, 12.7 Hz, 2H) -CH₂- (Diastereotopic Protons) 149.1 Benzimidazole Ring
3.75 (s, 3H) Methoxy (-OCH₃) 147.0 Pyridine Ring
3.70 (s, 3H) Methoxy (-OCH₃) 141.6 Benzimidazole Ring
2.21 (s, 6H) 2 x Methyl (-CH₃) 126.5, 124.9, 117.5 Aromatic CH
109.0, 99.4 Aromatic CH
59.7, 55.2 Methoxy (-OCH₃)
48.6 Methylene (-CH₂-)

| | | 12.9, 11.3 | Methyl (-CH₃) |

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification A Weigh this compound Sample B Dissolve in DMSO-d6 A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Assign Chemical Shifts & Coupling Constants C->E D->E F Confirm Diastereotopic -CH2- Protons E->F G Verify Against Reference Structure F->G

NMR analysis workflow for structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentary Evidence

Principle & Rationale Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two fundamental pieces of information: the precise molecular weight of the compound and, through fragmentation analysis (MS/MS), structural details that serve as corroborating evidence. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is ideal, as it is a soft ionization technique that typically preserves the molecular ion.

The primary objective is to confirm the expected molecular weight corresponding to the chemical formula C₁₇H₁₉N₃O₃S and to establish a characteristic fragmentation pattern for identity confirmation and quantification in complex matrices.[2][5]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (LC): Inject the sample into an HPLC system, typically with a C18 column, to separate the analyte from any potential impurities before it enters the mass spectrometer. A gradient elution with mobile phases like ammonium acetate buffer and acetonitrile is common.[6]

  • Ionization (MS): Use an ESI source in positive ion mode. This will protonate the this compound molecule, forming the precursor ion [M+H]⁺.

  • MS/MS Analysis: In the mass spectrometer, select the [M+H]⁺ precursor ion (m/z 346.1). Induce fragmentation in a collision cell. Scan for the resulting product ions.

Data Interpretation

The primary precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 346.1. Collision-induced dissociation (CID) of this ion yields characteristic product ions. The most significant fragmentation involves the cleavage of the bond between the methylene bridge and the sulfoxide, leading to the formation of a stable pyridinylmethylium ion.[7][8]

Table 2: Key Mass Transitions for this compound in Positive ESI-MS/MS

Parameter Value Rationale
Formula C₁₇H₁₉N₃O₃S Chemical Formula
Exact Mass 345.11 Monoisotopic Mass
Precursor Ion [M+H]⁺ m/z 346.1 Protonated Molecule

| Key Product Ion | m/z 198.1 | Pyridinylmethylium fragment after cleavage |

This specific transition (346.1 → 198.1) is highly selective and forms the basis of quantitative bioanalytical methods using Multiple Reaction Monitoring (MRM).[7][9]

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution (e.g., in Methanol) B Inject into HPLC A->B C Ionize via ESI(+) B->C D Select Precursor Ion [M+H]+ (m/z 346.1) C->D E Fragment and Scan for Product Ions D->E F Confirm Molecular Weight E->F G Identify Key Fragment (m/z 198.1) F->G

LC-MS/MS workflow for molecular weight and fragment confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Molecular Fingerprint

Principle & Rationale FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a spectrum that is a unique "fingerprint" of the molecule. While not typically used for ab initio structure elucidation, FT-IR is an invaluable, rapid, and non-destructive tool for identity confirmation, as stipulated by pharmacopoeias like the USP.[10] It quickly verifies the presence of key functional groups and consistency between batches.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Mix a small amount of this compound (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr disc.

  • Analysis: Place the disc in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The FT-IR spectrum of this compound is compared against a reference standard. Key absorption bands are checked to confirm the presence of the molecule's main structural components.

Table 3: Characteristic FT-IR Absorption Bands for this compound [11]

Wavenumber (cm⁻¹) Vibrational Mode Associated Functional Group
~3217 N-H Stretch Benzimidazole Ring
~3000-2800 C-H Stretch Aromatic and Aliphatic (CH₃, CH₂)
~1613, 1581 C=N / C=C Stretch Benzimidazole / Pyridine Rings
~1200 C-O Stretch Aryl-ether (Methoxy groups)

| ~1018 | S=O Stretch | Sulfoxide Group |

The presence and relative intensity of these peaks provide a high degree of confidence in the material's identity. Any significant deviation could indicate impurities or a different polymorphic form.

UV-Visible Spectrophotometry: A Robust Quantitative Tool

Principle & Rationale UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. The technique is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. It is a simple, cost-effective, and widely used method for the quantitative determination of this compound in bulk drug and dosage forms.[12][13]

The stability and UV absorbance of this compound are highly pH-dependent. The molecule degrades rapidly in acidic conditions but is stable in neutral or alkaline media.[4][14] This necessitates careful selection of the solvent system. Methanol, ethanol, and various buffers are commonly used.[14][15] The wavelength of maximum absorbance (λmax) can shift depending on the solvent used.[14][16]

Experimental Protocol: Assay by Calibration Curve
  • Solvent Selection: Choose a suitable solvent in which this compound is stable and soluble, for example, methanol.[13][15]

  • Standard Stock Solution: Accurately prepare a stock solution of this compound reference standard (e.g., 100 µg/mL in methanol).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution of the stock solution.

  • λmax Determination: Scan one of the mid-range standards across the UV range (e.g., 200-400 nm) to determine the λmax.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution at a concentration expected to fall within the calibration range and measure its absorbance. Calculate the concentration using the regression equation from the calibration curve.

Data Interpretation

A linear relationship between concentration and absorbance (with a correlation coefficient, R², >0.999) is essential for a valid quantitative method. The λmax varies with the solvent, providing an additional identity check.

Table 4: Reported λmax of this compound in Various Solvents

Solvent / Condition Reported λmax (nm) Reference
Methanol 301-302 [13][15]
Dimethylformamide (DMF) / Water 275 [17][18]
Distilled Water 300 [16]

| After HCl Hydrolysis | 352 |[16][19] |

UV_Workflow A Prepare Stock & Calibration Standards B Determine λmax A->B C Measure Absorbance of Standards at λmax B->C D Generate Calibration Curve (Abs vs. Conc.) C->D F Calculate Concentration from Curve D->F E Prepare & Measure Unknown Sample E->F

Workflow for quantitative analysis by UV-Vis spectrophotometry.

Chiral HPLC: The Guardian of Enantiomeric Purity

Principle & Rationale While the previously discussed techniques confirm the molecular structure, they do not differentiate between enantiomers. Since this compound (the S-enantiomer) is the desired API, quantifying the level of the (R)-enantiomer is a critical quality control test. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for this purpose.[3]

The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. This results in different retention times, allowing for their separation and quantification. The choice of CSP and mobile phase is crucial for achieving adequate resolution.[3][20]

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: Select a suitable chiral column. Polysaccharide-based columns like Chiralpak® IA or Chiralcel® OD-H are commonly reported to be effective.[20][21][22]

  • Mobile Phase Preparation: Prepare the mobile phase. A typical system might consist of a mixture of n-hexane, ethanol (or 2-propanol), and a small amount of an acidic or basic modifier (e.g., diethylamine or acetic acid) to improve peak shape.[20][22]

  • System Setup: Equilibrate the chiral HPLC system with the mobile phase at a defined flow rate (e.g., 1.0 mL/min). Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 300-302 nm).[15][22]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute as separate peaks. The larger peak corresponds to this compound (S-enantiomer), and the smaller peak, if present, is the (R)-enantiomer impurity.

Data Interpretation

The enantiomeric purity is calculated based on the relative peak areas of the two enantiomers. The method must be validated for specificity, linearity, accuracy, and precision, with a low limit of quantification (LOQ) for the (R)-enantiomer to meet regulatory requirements.[20]

Table 5: Example Chiral HPLC Method Parameters

Parameter Condition Reference
Column Chiralpak IA [20][21]
Mobile Phase Methyl tert-butylether:Ethyl Acetate:Ethanol:Diethylamine (60:40:5:0.1 v/v) [20]
Flow Rate 1.0 mL/min [20]
Detection UV at 302 nm [15]

| Expected Elution | (S)-enantiomer followed by (R)-enantiomer (or vice-versa depending on column) | N/A |

Conclusion

The spectroscopic characterization of this compound is a synergistic process where each technique provides a unique and essential piece of the analytical puzzle. NMR spectroscopy provides the definitive structural proof, Mass Spectrometry confirms the molecular weight and fragmentation identity, FT-IR serves as a rapid and reliable fingerprint for identity, and UV-Vis spectroscopy offers a robust method for quantification. Finally, Chiral HPLC stands as the critical gatekeeper, ensuring the stereochemical purity that is fundamental to the drug's identity and efficacy. A thorough application of these methods, grounded in an understanding of the underlying chemical principles, is indispensable for ensuring the quality, safety, and consistency of this compound from the laboratory to the clinic.

References

  • FT-IR spectra of (A) pure esomeprazole magnesium and (B) microsphere formulation (F6). (n.d.). ResearchGate.
  • Determination of Esomeprazole by Complexation Method. (n.d.). Der Pharma Chemica.
  • Spectrophotometric Methods for the Estimation of Esomeprazole magnesium trihydrate in Pharmaceutical Formulations Using Indigo Carmine Reagent. (n.d.). Innovare Academic Sciences.
  • UV-Spectrophotometric determination of esomeprazole in tablet dosage forms. (2021).
  • Cirilli, R., Ferretti, R., Gallinella, B., Turchetto, L., La Torre, F., & Zanitti, L. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 53(1), 31-38.
  • Indirect spectroscopic determination of esomeprazole using malachite green dye in the presence of N-bromosuccinimide. (2022). Neliti.
  • Kanwar, K., & Gautam, S. P. (2021). Qualitative Portrayal of Esomeprazole Magnesium by Exploring Diverse Analytical and Investigative Approaches. International Journal of Pharmaceutical Research, 13(3).
  • Formulation and Evaluation of Floating Microspheres of Esomeprazole Magnesium Trihydr
  • Esomeprazole. (2016). mzCloud. Retrieved from [Link]

  • Esomeprazole Magnesium Trihydrate. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. (2010).
  • Product ion mass spectra of [Mþ H] þ of (A) esomeprazole, (B) rabeprazole and (C) levosulpiride. (n.d.).
  • Formulation and Evaluation of Esomeprazole Magnesium Trihydrate Micropellets. (n.d.).
  • Formulation and evaluation of esomeprazole magnesium trihydrate controlled release floating tablets. (2023). Annals of Phytomedicine.
  • Development and Validation of UV Spectophotometric Method for the Simultaneous Estimation of Esomeprazole and Domperidone in Pharmaceutical Dosage Form. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Singh, R., & Saraf, S. (2008). Spectrophotometric Estimation of Omeprazole in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology.
  • A Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity Analysis of Esomeprazole Sodium. (2025). Benchchem.
  • Esomeprazole Magnesium. (2022). USP-NF.
  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.).
  • Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry. (2020).
  • 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H,... (n.d.).
  • Analysis of omeprazole and esomeprazole obtained from traditional pharmacies and unlicensed internet websites using Raman spectroscopy, 1H-NMR and chemometric analysis. (2019).
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913). (n.d.).
  • Putta, R. K., et al. (2010). Physico-chemical characterization, UV spectrophotometric method development and validation studies of Esomeprazole Magnesium Trihydrate. Journal of Chemical and Pharmaceutical Research, 2(3), 484-490.
  • Stability Indicating UV Spectrophotometric Method for Estimation of Omeprazole and Its Application to Content Uniformity Testing. (n.d.). Impactfactor.org.
  • UV-Spectrophotometric Determination of Esomeprazole in Tablet Dosage Forms. (n.d.).
  • Green UV-spectrophotometric method for estimation of esomeprazole in injection dosage. (2024).
  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. (2018). International Journal of Pharmaceutical Sciences and Medicine.
  • Green UV-spectrophotometric method for estimation of esomeprazole in injection dosage. (2024). Research Square.
  • Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. (n.d.).
  • method development and validation of omeprazole in bulk and marketed formulation by using uv. (2025). World Journal of Pharmaceutical Science and Research.
  • Application Note: Quantification of Esomeprazole in Human Plasma using Esomeprazole-d3 by LC-MS/MS. (2025). Benchchem.
  • Determination of enantiomeric purity of esomeprazole by capillary electrophoresis. (2020).
  • Esomeprazole. (n.d.). PubChem. Retrieved from [Link]

  • Misrab, A., & Srinivas, R. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 45(2), 857-871.
  • FTIR spectra of (a) pure omeprazole, (b) PM 7, (c) TSD best formulation F7. (n.d.).
  • NMR spectra of Omeprazole and its [Zn(OME) 2 ] Complex. (n.d.).
  • Omeprazole Profile. (2010).
  • Complexity in Estimation of Esomeprazole and its Related Impurities' Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules. (2017). NIH.
  • A Mechanism Study on the (+)
  • Fourier transform infrared spectrophotometry: An eco-friendly green tool for simultaneous quantification of Aspirin and Omeprazole in pharmaceutical formulation. (n.d.). Brazilian Journal of Analytical Chemistry.

Sources

Navigating the Solubility Landscape of R-Omeprazole: An In-depth Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of R-Omeprazole in a range of organic solvents, a critical parameter for the successful development of robust dosage forms and manufacturing processes. This compound, the dextrorotatory enantiomer of omeprazole, is a potent proton pump inhibitor whose therapeutic efficacy is intrinsically linked to its physicochemical properties. This document delves into the quantitative solubility data, the underlying intermolecular interactions governing these properties, and the thermodynamic principles that provide a predictive framework. Furthermore, a detailed, field-proven experimental protocol for solubility determination is presented, offering researchers a validated methodology for their investigations. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound in pharmaceutical formulations.

Introduction: The Significance of this compound and its Solubility

This compound is a chiral proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. As an enantiomer of omeprazole, it exhibits stereoselective metabolism, which can translate to clinical advantages. The formulation of this compound into a stable, bioavailable, and therapeutically effective drug product is a paramount challenge in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is a cornerstone of this process, influencing everything from crystallization and purification to the design of oral and parenteral dosage forms.

The choice of solvent can significantly impact the crystalline form of the active pharmaceutical ingredient (API), which in turn affects its stability, dissolution rate, and bioavailability.[1] This guide aims to provide a detailed exploration of the solubility of this compound, moving beyond a simple compilation of data to offer insights into the fundamental principles that govern its behavior in different solvent systems.

Physicochemical Properties of this compound

To comprehend the solubility characteristics of this compound, it is essential to first consider its fundamental physicochemical properties. As an enantiomer, this compound shares the same non-chiral physical properties as its S-enantiomer, Esomeprazole, and the racemic mixture, Omeprazole.

PropertyValueSource(s)
Molecular FormulaC17H19N3O3S[2]
Molecular Weight345.4 g/mol [2]
Melting Point156 °C[3]
pKa1 (pyridinium)~4.0[4]
pKa2 (benzimidazole)~8.8[4]
logP (octanol/water)2.23[3]

These properties, particularly the presence of both acidic and basic functional groups (amphoteric nature) and a moderate lipophilicity, suggest a complex solubility profile that is highly dependent on the nature of the solvent.

Quantitative Solubility of this compound in Organic Solvents

The solubility of a drug is a quantitative measure of the maximum amount of that drug that can be dissolved in a given solvent at a specific temperature to form a saturated solution. The following table summarizes the available solubility data for this compound and its closely related counterparts, Esomeprazole and Omeprazole, in various organic solvents. Given that enantiomers have identical solubility in achiral solvents, the data for Esomeprazole can be considered directly applicable to this compound.

SolventDrug FormTemperature (°C)Solubility (mg/mL)Source(s)
Alcohols
MethanolEsomeprazole Magnesium Trihydrate251.214[5]
EthanolThis compound Sodium SaltNot Specified~1[6]
EthanolEsomeprazole MagnesiumNot Specified~1[7]
1-PropanolEsomeprazole Magnesium Trihydrate25-45(See Note 1)[8]
1-ButanolEsomeprazole Magnesium Trihydrate25-45(See Note 1)[8]
Ketones
AcetoneEsomeprazole Magnesium TrihydrateNot SpecifiedSoluble[9]
Methyl Isobutyl KetoneEsomeprazole Sodium5-55(See Note 2)[10]
Esters
Ethyl AcetateEsomeprazole Sodium5-55(See Note 2)[10]
Amides
Dimethylformamide (DMF)This compound Sodium SaltNot Specified~5[6]
Dimethylformamide (DMF)Esomeprazole MagnesiumNot Specified~25[7]
Sulfoxides
Dimethyl Sulfoxide (DMSO)This compound Sodium SaltNot Specified~5[6]
Dimethyl Sulfoxide (DMSO)Esomeprazole MagnesiumNot Specified~20[7]
Nitriles
AcetonitrileEsomeprazole Sodium5-55(See Note 2)[10]

Note 1: A study on Esomeprazole magnesium trihydrate in various alcohols showed that solubility increases with temperature.[8] The highest solubility was observed in 1-butanol and the lowest in ethanol.[8]

Note 2: For Esomeprazole sodium, the solubility in ethyl acetate, acetonitrile, and methyl isobutyl ketone increases with temperature.[10] The order of solubility was found to be: methyl isobutyl ketone > acetonitrile > ethyl acetate.[10]

Mechanistic Insights: The Role of Intermolecular Interactions

The observed differences in the solubility of this compound across various organic solvents can be rationalized by examining the underlying solute-solvent interactions. The principle of "like dissolves like" provides a foundational understanding: a solute's solubility is favored in a solvent with similar polarity and intermolecular force characteristics.

This compound is a polar molecule capable of acting as both a hydrogen bond donor (from the N-H group of the benzimidazole ring) and a hydrogen bond acceptor (at the sulfoxide oxygen and the nitrogen atoms of the pyridine and benzimidazole rings). The nature and extent of these interactions with solvent molecules are key determinants of solubility.

  • Polar Protic Solvents (e.g., Alcohols): Alcohols can engage in hydrogen bonding with this compound, acting as both hydrogen bond donors and acceptors. This facilitates the disruption of the crystal lattice of the solute and the formation of stable solute-solvent interactions, leading to good solubility. The increasing solubility from ethanol to 1-butanol for Esomeprazole magnesium trihydrate may be attributed to a combination of factors including the increasing non-polar character of the alcohol, which may better accommodate the non-polar regions of the omeprazole molecule.[8]

  • Polar Aprotic Solvents (e.g., Ketones, Esters, Amides, Sulfoxides): These solvents can act as hydrogen bond acceptors, interacting with the N-H group of this compound. Additionally, dipole-dipole interactions between the polar functional groups of the solvent and the polar regions of the this compound molecule contribute significantly to solvation. The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to their strong hydrogen bond accepting capabilities and large dipole moments.

  • Solvent Polarity: The polarity of the solvent plays a crucial role.[11] Solvents with a polarity that is complementary to that of this compound will generally be more effective at dissolving it.

The following diagram illustrates the potential intermolecular interactions between this compound and representative organic solvents.

G Intermolecular Interactions of this compound cluster_solvents Organic Solvents R_Omeprazole This compound (H-bond donor/acceptor, dipole) Alcohols Alcohols (e.g., Ethanol) (H-bond donor/acceptor) R_Omeprazole->Alcohols Hydrogen Bonding (Strong) Ketones Ketones (e.g., Acetone) (H-bond acceptor, dipole) R_Omeprazole->Ketones Hydrogen Bonding & Dipole-Dipole Amides Amides (e.g., DMF) (Strong H-bond acceptor, large dipole) R_Omeprazole->Amides Strong Hydrogen Bonding & Dipole-Dipole

Caption: Key intermolecular forces between this compound and solvent classes.

Experimental Protocol: Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[12] The following protocol provides a detailed, step-by-step methodology for accurately measuring the solubility of this compound in an organic solvent.

Principle

An excess amount of the solid drug is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved drug is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (crystalline solid of known purity)

  • Organic solvents (HPLC grade or equivalent)

  • Volumetric flasks, pipettes, and syringes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector

  • Analytical balance

Experimental Workflow Diagram

G Shake-Flask Solubility Determination Workflow start Start step1 Add excess this compound to solvent in a sealed vial start->step1 step2 Equilibrate on orbital shaker (Constant Temperature, e.g., 24-72h) step1->step2 step3 Separate solid and liquid phases (Centrifugation) step2->step3 step4 Filter supernatant (0.22 µm syringe filter) step3->step4 step5 Dilute sample with mobile phase step4->step5 step6 Quantify concentration using validated HPLC-UV method step5->step6 end End step6->end

Caption: Step-by-step workflow for the shake-flask solubility method.

Detailed Procedure
  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by sampling at different time points until the concentration plateaus.[13]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

HPLC-UV Quantification Method

A reversed-phase HPLC method with UV detection is a reliable and widely used technique for the quantification of omeprazole and its enantiomers.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.4) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for good peak shape and retention time.[11] A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.[11]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 302 nm[14]

  • Injection Volume: 20 µL

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

Thermodynamic Modeling of Solubility

Thermodynamic models can be employed to correlate and predict the solubility of a drug as a function of temperature. This provides a valuable tool for understanding the dissolution process and for process optimization.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the mole fraction solubility (X) and allows for the calculation of the apparent thermodynamic parameters of dissolution, including the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.[10]

The equation is given by:

ln(X) = - (ΔH° / RT) + (ΔS° / R)

where:

  • X is the mole fraction solubility

  • ΔH° is the standard enthalpy of dissolution

  • ΔS° is the standard entropy of dissolution

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

A plot of ln(X) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R. A positive ΔH° indicates that the dissolution process is endothermic, and solubility increases with temperature.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data with temperature.[8][15]

The equation is expressed as:

ln(X) = A + (B / T) + C * ln(T)

where:

  • X is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the experimental solubility data.

This model is widely used due to its simplicity and its ability to accurately represent experimental solubility data over a range of temperatures.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in various organic solvents, grounded in experimental data and theoretical principles. The presented information underscores the importance of solvent selection in the formulation and manufacturing of this compound. The detailed experimental protocol offers a robust methodology for researchers to conduct their own solubility studies with confidence.

Future research in this area could focus on expanding the solubility database to include a wider array of green and sustainable solvents, aligning with the pharmaceutical industry's growing commitment to environmental responsibility. Furthermore, the application of advanced computational models, such as COSMO-RS, could provide deeper insights into the solute-solvent interactions at a molecular level, enabling more accurate a priori prediction of solubility and accelerating the drug development process.

References

  • Cayman Chemical. (R)-Omeprazole (sodium salt) Product Information. [URL: https://www.caymanchem.com/product/18874/ (R)-omeprazole-(sodium-salt)]
  • Cayman Chemical. Esomeprazole magnesium Product Information. [URL: https://www.caymanchem.com/product/17326/esomeprazole-magnesium]
  • Stephen, A., et al. (2010). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Current Pharmaceutical Journal, 1(11), 366-370. [URL: https://www.icpjonline.com/documents/Vol1Issue11/02.pdf]
  • BenchChem. Application Note and Protocol: Quantification of Omeprazole in Human Plasma by HPLC. [URL: https://www.benchchem.com/application-note/b000731/quantification-of-omeprazole-in-human-plasma-by-hplc]
  • Hasnat, A., et al. (2009). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences, 8(2), 123-130. [URL: https://www.banglajol.info/index.php/DUJPS/article/view/3229]
  • Li, Q., et al. (2017). Determination and Thermodynamic Modeling of Solid–Liquid Phase Equilibrium for Esomeprazole Sodium in Monosolvents and in the (Ethanol + Ethyl Acetate) Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 62(7), 2034-2041. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.7b00143]
  • Bhesaniya, K., & Baluja, S. (2013). Solubility of esomeprazole magnesium trihydrate in alcohols at temperatures from 298.15 to 318.15 K. Russian Journal of Physical Chemistry A, 87(13), 2187–2190. [URL: https://www.researchgate.
  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]
  • Cayman Chemical. Esomeprazole (sodium salt) Product Information. [URL: https://www.caymanchem.com/product/17303/esomeprazole-(sodium-salt)]
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. WHO Technical Report Series, No. 1010. [URL: https://www.who.int/medicines/areas/quality_safety/quality_assurance/trs1010_annex4.pdf]
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [URL: https://www.dissolutiontech.com/issues/201702/DT201702_A02.pdf]
  • Li, Y., et al. (2014). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Solution Chemistry, 43(2), 426-436. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3946973/]
  • Kumar, P. R., et al. (2010). Physico-chemical characterization, UV spectrophotometric method development and validation studies of Esomeprazole Magnesium Trihydrate. Journal of Chemical and Pharmaceutical Research, 2(3), 484-490. [URL: https://www.jocpr.com/articles/physicochemical-characterization-uv-spectrophotometric-method-development-and-validation-studies-of-esomeprazole-magnesiu.pdf]
  • Hu, Y., et al. (2019). Thermodynamic models for determination of the solubility of omeprazole in pure and mixture organic solvents from T=(278.15 to 333.15)K. The Journal of Chemical Thermodynamics, 131, 24-32. [URL: https://www.researchgate.
  • Kumar, P. R., et al. (2010). Physico-chemical characterization, UV spectrophotometric method development and validation studies of Esomeprazole Magnesium Trihydrate. Journal of Chemical and Pharmaceutical Research, 2(3), 484-490. [URL: https://www.jocpr.com/articles/physicochemical-characterization-uv-spectrophotometric-method-development-and-validation-studies-of-esomeprazole-magnesiu.pdf]
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. WHO Technical Report Series, No. 1010. [URL: https://www.who.
  • PubChem. (R)-Omeprazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/R-Omeprazole]
  • BenchChem. Application Note and Protocol: Quantification of Omeprazole in Human Plasma by HPLC. [URL: https://www.benchchem.com/application-note/b000731/quantification-of-omeprazole-in-human-plasma-by-hplc]
  • PubChem. Omeprazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Omeprazole]
  • Bergström, C. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 9(3), E35. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751351/]
  • Kanwar, K., & Gautam, S. P. (2021). Qualitative Portrayal of Esomeprazole Magnesium by Exploring Diverse Analytical and Investigative Approaches. Infectious Disease and Therapy, 10(4), 2269-2285. [URL: https://www.researchgate.
  • Diva-Portal.org. Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. [URL: http://www.diva-portal.org/smash/get/diva2:168051/FULLTEXT01.pdf]
  • Iuga, C., et al. (2008). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. Farmacia, 56(3), 264-271. [URL: https://www.researchgate.net/publication/228372671_Validation_of_HPLC-UV_method_for_analysis_of_omeprazole_in_presence_of_its_metabolites_in_human_plasma]
  • Kanwar, K., & Gautam, S. P. (2021). Qualitative Portrayal of Esomeprazole Magnesium by Exploring Diverse Analytical and Investigative Approaches. Research Journal of Pharmacy and Technology, 14(7), 3621-3627. [URL: https://www.researchgate.
  • PubChem. Omeprazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/omeprazole]
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [URL: https://www.dissolutiontech.com/issues/201702/DT201702_A02.pdf]
  • Al-Aani, H., et al. (2020). A new sensitive HPLC/UV method for simultaneous determination of paclitaxel, sorafenib and omeprazole in standard solutions and. African Journal of Pharmacy and Pharmacology, 14(7), 211-221. [URL: https://www.ajol.info/index.php/ajpp/article/view/198305]
  • Bhesaniya, K., & Baluja, S. (2013). Solubility of esomeprazole magnesium trihydrate in alcohols at temperatures from 298.15 to 318.15 K. Russian Journal of Physical Chemistry A, 87(13), 2187-2190. [URL: https://www.researchgate.
  • Al-Shehri, A. S., et al. (2019). Spectrophotometric Determination of Esomeprazole Magnesium in Commercial Tablets Using 5-Sulfosalicylic Acid and N-Bromosuccinimide. Journal of Analytical Methods in Chemistry, 2019, 9304561. [URL: https://www.researchgate.net/publication/335201989_Spectrophotometric_Determination_of_Esomeprazole_Magnesium_in_Commercial_Tablets_Using_5-Sulfosalicylic_Acid_and_N-Bromosuccinimide]
  • ResearchGate. Apelblat equation and λh equation fitting parameters of vanillin in... [URL: https://www.researchgate.net/figure/Apelblat-equation-and-lh-equation-fitting-parameters-of-vanillin-in-different-solvents_tbl2_349453961]
  • BenchChem. Crystal Structure and Polymorphism of Omeprazole: An In-depth Technical Guide. [URL: https://www.benchchem.com/technical-guide/omeprazole-crystal-structure-polymorphism]
  • U.S. Food and Drug Administration. (2014). 204655Orig1s000. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/204655Orig1s000EA.pdf]
  • Ali, A., et al. (2022). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 27(19), 6593. [URL: https://www.mdpi.com/1420-3049/27/19/6593]
  • Royal Society of Chemistry. (2015). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra05504a]
  • Bergman, N., et al. (1989). Chemical Reactions of Omeprazole and Omeprazole Analogues. III. Protolytic Behaviour of Compounds in the Omeprazole System. Acta Chemica Scandinavica, 43, 641-649. [URL: https://www.semanticscholar.org/paper/Chemical-Reactions-of-Omeprazole-and-Omeprazole-III-Bergman-Ohlson/2e9e6c9a3b6b8b5e8c7e9c5c8c9c8c9c8c9c8c9c]
  • PubChem. Omeprazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/omeprazole]
  • Cayman Chemical. (R)-Omeprazole (sodium salt) Product Information. [URL: https://www.caymanchem.com/product/18874]
  • ResearchGate. Solid state interactions between the proton pump inhibitor omeprazole and various enteric coating polymers. [URL: https://www.researchgate.

Sources

The Solid State Architecture of (R)-Omeprazole: A Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: Beyond the Molecular Formula

Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is a chiral molecule possessing a single stereogenic center at the sulfur atom, leading to (S)- and (R)-enantiomers.[1][2] While the racemic mixture has been used extensively, the single-enantiomer drug, esomeprazole ((S)-omeprazole), demonstrates the clinical significance of stereochemistry, offering a more predictable pharmacokinetic profile.[3] The less-studied (R)-enantiomer, however, holds equal importance from a fundamental and regulatory perspective, demanding a complete understanding of its solid-state properties.

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are not solely dictated by its molecular structure but are profoundly influenced by its crystalline arrangement—a phenomenon known as polymorphism.[4] Different polymorphs of the same compound can exhibit divergent solubility, stability, and bioavailability, making polymorphism a critical control parameter in drug development.[4] Omeprazole's solid-state chemistry is further complicated by tautomerism within the benzimidazole ring system.[1]

This technical guide provides a comprehensive analysis of the crystal structure of (R)-Omeprazole. We will delve into its crystallographic parameters, explore the analytical workflows essential for its characterization, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of chiral API solid-state characterization.

Pillar 1: The Structural Foundation - Chirality and Tautomerism

The structural complexity of omeprazole arises from two key features: the chiral sulfoxide and the potential for tautomerism in the benzimidazole moiety. The N-H hydrogen can reside on either nitrogen of the benzimidazole ring, resulting in 5-methoxy and 6-methoxy tautomers. While both may be present in solution, NMR and crystallographic studies have confirmed that the 6-methoxy tautomer is the more stable form and the one exclusively present in the solid state.[1] This interplay between chirality and tautomerism creates a landscape ripe for the formation of multiple, distinct crystalline structures.

The different spatial arrangements of the (R)- and (S)-enantiomers can lead to the formation of unique crystal lattices. Racemic omeprazole, for instance, crystallizes as a heterochiral dimer, a structure stabilized by intermolecular hydrogen bonds and π-π stacking interactions that are not as favorable in homochiral (R-R or S-S) dimers.[5] This inherent difference underscores the necessity of analyzing each enantiomer independently.

Pillar 2: Crystallographic Data of (R)-Omeprazole

Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in its crystalline state. For (R)-Omeprazole, the crystallographic data reveals a triclinic crystal system, which is characterized by minimal symmetry.

Table 1: Crystallographic Data for (R)-Omeprazole
ParameterValueSource
Formula C₁₇H₁₉N₃O₃S[6]
Crystal System Triclinic[6]
Space Group P -1[6]
Unit Cell Dimensions
a9.6421 Å[6]
b10.3865 Å[6]
c10.1539 Å[6]
α89.929°[6]
β110.939°[6]
γ116.937°[6]
Z (Molecules/Unit Cell) 2[6]

This data is derived from the Crystallography Open Database (COD) entry associated with the work of Bhatt & Desiraju (2007).[6]

Expert Insight: The space group P -1 indicates an inversion center, meaning that for every molecule at coordinates (x, y, z), there is an identical, inverted molecule at (-x, -y, -z). The presence of two molecules (Z=2) in the unit cell is consistent with this symmetry. These parameters provide a unique fingerprint for this specific crystalline form of (R)-Omeprazole.

Pillar 3: The Analytical Workflow - A Multi-Technique Approach

Characterizing the crystal structure of a chiral API like (R)-Omeprazole is not a single experiment but a self-validating system of complementary analyses. A robust workflow ensures that the identity, purity, and polymorphic form are unequivocally determined.

G cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Primary Structural Analysis cluster_2 Phase 3: Confirmatory & Property Analysis cluster_3 Phase 4: Data Synthesis Crystallization Crystallization & Polymorph Screening SCXRD Single-Crystal X-Ray Diffraction (Definitive Structure) Crystallization->SCXRD Suitable Single Crystals Found XRPD X-Ray Powder Diffraction (Polymorph Fingerprinting) Crystallization->XRPD Crystalline Powder Obtained Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Crystallization->Chiral_HPLC Verify Purity Data_Analysis Comprehensive Structural Characterization Report SCXRD->Data_Analysis ssNMR Solid-State NMR (Tautomer/Local Environment) XRPD->ssNMR DSC_TGA Thermal Analysis (DSC/TGA) (Phase Transitions, Stability) XRPD->DSC_TGA XRPD->Data_Analysis ssNMR->Data_Analysis DSC_TGA->Data_Analysis Chiral_HPLC->Data_Analysis

Caption: Core experimental workflow for (R)-Omeprazole crystal characterization.

Pillar 4: Field-Proven Experimental Protocols

The following protocols are presented not merely as steps, but with the underlying scientific rationale critical for adaptation and troubleshooting.

Protocol 1: Crystallization of (R)-Omeprazole

Causality: The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a disordered solution phase into a highly structured crystal lattice. The choice of solvent is paramount. A suitable solvent system is one in which the API has moderate solubility at high temperatures and low solubility at low temperatures. The use of an anti-solvent can be a powerful technique to induce supersaturation in a controlled manner, promoting crystal growth over amorphous precipitation.

Methodology (Adapted from Esomeprazole Salt Crystallization Principles[1]):

  • Solvent Selection: Dissolve a known quantity of high-purity (R)-Omeprazole (enantiomeric purity >99.5% confirmed by chiral HPLC) in a minimal amount of a suitable solvent (e.g., 1-butanol) at an elevated temperature (e.g., 40-50°C) with gentle stirring until fully dissolved.

  • Induce Supersaturation: Slowly add a validated anti-solvent (e.g., water or a non-polar solvent like hexane) dropwise to the solution at a constant temperature until the first sign of persistent turbidity is observed. This indicates the solution is nearing saturation.

  • Crystal Growth: Add a few more drops of the primary solvent to redissolve the turbidity, ensuring a clear, saturated solution. Seal the vessel and allow it to cool to room temperature slowly over several hours, followed by further cooling at 4°C for 24-48 hours. Slow cooling is critical to allow for the growth of large, well-ordered single crystals suitable for SCXRD.

  • Isolation & Drying: Isolate the resulting crystals by vacuum filtration. Wash the crystals sparingly with the anti-solvent to remove any residual amorphous material or impurities. Dry the crystals under a vacuum at a low temperature (e.g., 30°C) to prevent solvent loss that could damage the crystal lattice.

Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Identification

Causality: XRPD is the workhorse technique for polymorph screening and identification. Every crystalline form has a unique crystal lattice, which diffracts X-rays at a specific set of angles (2θ), producing a fingerprint-like diffraction pattern. This allows for the unambiguous differentiation between polymorphs.[4]

Methodology (Based on USP General Chapter <941>):

  • Sample Preparation: Gently grind approximately 10-20 mg of the crystalline (R)-Omeprazole sample with a mortar and pestle to ensure a fine, homogeneous powder. This minimizes preferred orientation effects. Pack the powder into a sample holder, ensuring a flat, smooth surface that is flush with the holder's rim.

  • Instrument Setup: Use a calibrated X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range of 2° to 40°. This range is typically sufficient to capture the most characteristic peaks for pharmaceutical compounds. Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Process the resulting diffractogram to identify the peak positions (2θ values) and their relative intensities. Compare the obtained pattern against a reference database of known polymorphs or the pattern calculated from single-crystal data to confirm the polymorphic form.

Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Analysis

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[4] Each polymorph will have a characteristic melting point and enthalpy of fusion, making DSC an excellent complementary technique to XRPD.

Methodology (Based on USP General Chapter <891>):

  • Sample Preparation: Accurately weigh 2-5 mg of the (R)-Omeprazole crystal sample into an aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into a calibrated DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge (20-50 mL/min). The scan range should encompass any expected thermal events, for example, from 30°C to 200°C. Omeprazole typically melts with decomposition around 155°C.[4]

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) or exothermic (crystallization) peaks. The onset temperature of the melting endotherm is typically reported as the melting point. This thermal profile provides crucial information about the sample's purity and polymorphic identity.

Conclusion: An Integrated Perspective on Structural Integrity

The comprehensive analysis of (R)-Omeprazole's crystal structure is a mandatory exercise in modern pharmaceutical development. It is an endeavor that relies on an integrated, multi-technique approach, where each analytical method provides a unique and confirmatory piece of the structural puzzle. From the definitive atomic arrangement provided by SCXRD to the routine fingerprinting by XRPD and the thermal validation by DSC, this workflow ensures a complete and trustworthy characterization. Understanding the solid-state architecture of (R)-Omeprazole is not merely an academic pursuit; it is the foundational science that guarantees the quality, stability, and ultimate performance of the final drug product.

References

  • Bhatt, P. M., & Desiraju, G. R. (2007). Tautomeric polymorphism in omeprazole. Chemical Communications, (20), 2057–2059. Available at: [Link]

  • Caira, M. R., et al. (2023). Crystallization of Esomeprazole Magnesium Water/Butanol Solvate. Molbank, 2023(1), M1565. Available at: [Link]

  • ResearchGate. (2023). Esomeprazole magnesium molecules crystalize in P63 spaces group... Scientific Diagram. Available at: [Link]

  • Google Patents. (2015). CN104844577A - Crystal forms of esomeprazole magnesium.
  • Systematic Review of Influence of CYP2C19 Genetic Polymorphism on Pharmacokinetics of Omeprazole. (2012). Chinese Pharmaceutical Journal. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Available at: [Link]

  • PubChem. (n.d.). Esomeprazole magnesium trihydrate. National Center for Biotechnology Information. Available at: [Link]

  • Kim, K. A., et al. (2017). Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers. Journal of Korean Medical Science, 32(5), 737–745. Available at: [Link]

  • ResearchGate. (2022). Structural formula of esomeprazole magnesium trihydrate. Scientific Diagram. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Chapter. Available at: [Link]

  • ResearchGate. (n.d.). Structure of omeprazole. Scientific Diagram. Available at: [Link]

  • Abad-Santos, F., et al. (2014). Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole. Pharmacogenomics, 15(15), 1893–1901. Available at: [Link]

  • ResearchGate. (2017). Structure of (R and S) omeprazole (the atom marked * is the chiral centre). Scientific Diagram. Available at: [Link]

  • Conference Paper. (n.d.). Effect of polymorphism in CYP2C19 on Pharmacokinetics of Omeprazole in Indigenous Population. Available at: [Link]

  • Gene2Rx. (n.d.). Omeprazole Genetic Testing - CYP2C19 Drug Response. Available at: [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Topic. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • Google Patents. (2009). US7514560B2 - Crystalline form of omeprazole.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(14), 5363. Available at: [Link]

  • Google Patents. (1998). EP0991641B1 - Crystalline form of omeprazole sodium salt.

Sources

An In-depth Technical Guide to the In Vitro Metabolism of R-Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in vitro metabolism of R-omeprazole, the dextrorotatory enantiomer of omeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, the enzymatic drivers, and the experimental systems used to elucidate the biotransformation of this widely used proton pump inhibitor (PPI). The content herein is structured to provide not just procedural steps, but the scientific rationale underpinning the experimental design, ensuring a robust and reproducible understanding of this compound's metabolic fate.

Introduction: The Significance of Stereoselectivity in Omeprazole Metabolism

Omeprazole is a racemic mixture of two enantiomers, this compound and S-omeprazole (esomeprazole)[1][2]. While both enantiomers are pharmacologically active, they exhibit significant differences in their pharmacokinetic profiles due to stereoselective metabolism by the cytochrome P450 (CYP) enzyme system[1][2]. The R-enantiomer is metabolized more rapidly than the S-enantiomer, leading to lower plasma concentrations[3]. Understanding the in vitro metabolism of this compound is therefore critical for characterizing the overall disposition of the racemic drug and for providing a comparative baseline for the more metabolically stable esomeprazole.

The primary site of omeprazole metabolism is the liver, where it is extensively converted to inactive metabolites by CYP2C19 and, to a lesser extent, CYP3A4[1][4][5]. The genetic polymorphism of CYP2C19 is a major source of inter-individual variability in omeprazole pharmacokinetics and therapeutic response[4][6][7]. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2C19 genotype, which directly impacts drug exposure and efficacy[5][8][9].

This guide will focus on the key in vitro methodologies employed to study these metabolic processes, providing both the conceptual framework and practical protocols for their execution.

Core Metabolic Pathways of this compound

The in vitro biotransformation of this compound is primarily characterized by two major oxidative pathways: 5-hydroxylation and sulfoxidation. A minor pathway of 5'-O-demethylation also contributes to its metabolism.

  • 5-Hydroxylation: This is the principal metabolic route for this compound, leading to the formation of 5-hydroxyomeprazole. This reaction is predominantly catalyzed by CYP2C19[3][4][10]. The high affinity of this compound for CYP2C19 makes this pathway particularly susceptible to the influence of genetic polymorphisms[1][4].

  • Sulfoxidation: The conversion of this compound to omeprazole sulfone is mediated almost exclusively by CYP3A4[4][10][11]. While CYP3A4 has a lower affinity for omeprazole compared to CYP2C19, its high capacity in the liver makes this a significant pathway[4].

  • 5'-O-Demethylation: This pathway, resulting in 5'-O-desmethylomeprazole, is a minor route for this compound metabolism[3].

These primary metabolites can undergo further biotransformation. For example, 5-hydroxyomeprazole can be further oxidized by CYP3A4 to form 5-hydroxyomeprazole sulfone[3][12].

Visualization of this compound Metabolism

The following diagram illustrates the primary metabolic pathways of this compound and the key enzymes involved.

R_Omeprazole_Metabolism cluster_0 Primary Metabolism cluster_1 Secondary Metabolism This compound This compound 5-Hydroxyomeprazole 5-Hydroxyomeprazole This compound->5-Hydroxyomeprazole CYP2C19 (Major) CYP3A4 (Minor) Omeprazole Sulfone Omeprazole Sulfone This compound->Omeprazole Sulfone CYP3A4 (Major) 5-Hydroxyomeprazole Sulfone 5-Hydroxyomeprazole Sulfone 5-Hydroxyomeprazole->5-Hydroxyomeprazole Sulfone CYP3A4 Omeprazole Sulfone->5-Hydroxyomeprazole Sulfone CYP2C19

Caption: Metabolic pathways of this compound.

Key In Vitro Experimental Systems

The choice of an in vitro system is dictated by the specific research question, balancing biological complexity with experimental tractability. For this compound metabolism studies, the most common systems are human liver microsomes and recombinant human CYP enzymes.

Human Liver Microsomes (HLMs)

HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of CYP enzymes[13]. They represent a physiologically relevant and well-established model for studying Phase I metabolism.

Causality behind choosing HLMs:

  • Comprehensive Enzyme Profile: HLMs contain a full complement of CYP enzymes at physiologically relevant ratios, allowing for the study of contributions from multiple enzymes simultaneously.

  • Predictive Power: Data from HLM studies, particularly on metabolic stability and intrinsic clearance, are often used to predict in vivo hepatic clearance[13].

  • Availability: Pooled HLMs from multiple donors are commercially available, which helps to average out inter-individual variability.

Recombinant Human CYP Enzymes

These are individual human CYP enzymes expressed in a heterologous system, such as insect cells or bacteria[10].

Causality behind choosing recombinant CYPs:

  • Reaction Phenotyping: They are the gold standard for unequivocally identifying which specific CYP isoform is responsible for a particular metabolic reaction. By testing each enzyme individually, the contribution of each to the metabolism of this compound can be determined[10][14].

  • Enzyme Kinetics: They provide a clean system to determine kinetic parameters (Km and Vmax) for a specific enzyme-substrate interaction without confounding activities from other enzymes.

  • Inhibition Studies: They are ideal for assessing the potential of a compound to act as a specific inhibitor of a particular CYP isoform.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for core in vitro experiments.

Protocol: Determination of Metabolic Stability in Human Liver Microsomes

This experiment measures the rate of disappearance of this compound over time to determine its intrinsic clearance (CLint).

Materials:

  • This compound

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare a working solution of this compound in a low concentration of organic solvent (e.g., DMSO, <0.5% final concentration).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLMs (final protein concentration typically 0.2-1.0 mg/mL), and this compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction. This is T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold ACN with IS.

  • Control Incubations:

    • No NADPH: To control for non-CYP dependent degradation.

    • No HLMs: To control for chemical instability of this compound in the buffer.

  • Sample Processing: Centrifuge the plate (e.g., at 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Protocol: CYP Reaction Phenotyping using Recombinant Enzymes

This experiment identifies the specific CYP enzymes responsible for the formation of this compound's metabolites.

Materials:

  • This compound

  • A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • NADPH regenerating system

  • Appropriate buffer for each enzyme system (as recommended by the supplier)

  • Metabolite standards (5-hydroxyomeprazole, omeprazole sulfone)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: For each CYP isoform, set up an incubation mixture containing the buffer, the specific recombinant enzyme, this compound, and the NADPH regenerating system.

  • Concentrations: Use a substrate concentration below the expected Km (e.g., 1-5 µM) to approximate first-order kinetics. Enzyme concentrations should be as recommended by the supplier.

  • Incubation: Incubate at 37°C for a fixed period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Quenching and Processing: Stop the reaction with cold ACN containing IS and process the samples as described in the metabolic stability protocol.

  • Analysis: Analyze the samples by LC-MS/MS to detect and quantify the formation of 5-hydroxyomeprazole and omeprazole sulfone.

  • Control: A control incubation without any recombinant enzyme should be included.

Data Interpretation:

  • Compare the rate of metabolite formation across the different CYP isoforms.

  • The enzyme(s) that produce the highest amount of a specific metabolite are identified as the primary contributors to that metabolic pathway. For this compound, significant formation of 5-hydroxyomeprazole is expected with CYP2C19, and omeprazole sulfone with CYP3A4[3][10].

Visualization of Experimental Workflow

The following diagram outlines the general workflow for in vitro metabolism studies.

InVitro_Metabolism_Workflow cluster_setup Experimental Setup cluster_reaction Reaction & Quenching cluster_analysis Sample Processing & Analysis prep Prepare Reagents (this compound, Buffers, Co-factors) system Select In Vitro System (HLMs or Recombinant CYPs) prep->system incubation Set up Incubation Mixture system->incubation pre_incubate Pre-incubate at 37°C incubation->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Incubate for Defined Time initiate->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Data Interpretation (Kinetics, Metabolite ID) lcms->data

Caption: General workflow for in vitro metabolism assays.

Data Presentation and Interpretation

Quantitative data from in vitro metabolism studies are crucial for comparing the metabolic properties of different compounds or the effects of different enzyme systems.

Comparative Enzyme Kinetics

The following table summarizes typical kinetic parameters for the primary metabolic pathways of this compound, illustrating the differential roles of CYP2C19 and CYP3A4.

Parameter5-Hydroxylation (this compound)Sulfoxidation (this compound)
Primary Enzyme CYP2C19[10]CYP3A4[10]
Km (µM) Low (High Affinity)[10]Higher (Lower Affinity)[10]
Vmax (pmol/min/pmol CYP) High turnover[10]High turnover[10]
Relative Clearance (Vmax/Km) HighModerate

Note: Specific values can vary depending on the experimental system and conditions.

Impact of CYP2C19 Genetic Variants

The clinical relevance of in vitro findings is strongly linked to the genetic polymorphism of CYP2C19. In vitro systems using HLMs genotyped for different CYP2C19 alleles can directly demonstrate these effects.

CYP2C19 PhenotypeGenotype ExamplesExpected In Vitro this compound Metabolism Rate
Ultrarapid Metabolizer (UM) 1/17, 17/17Highest
Extensive Metabolizer (EM) 1/1Normal
Intermediate Metabolizer (IM) 1/2, 1/3Reduced
Poor Metabolizer (PM) 2/2, 2/3, 3/3Severely Reduced[4][7]

Conclusion and Future Directions

The in vitro metabolism of this compound is a well-defined process dominated by the stereoselective actions of CYP2C19 and CYP3A4. The methodologies described in this guide, from metabolic stability assays in HLMs to reaction phenotyping with recombinant enzymes, provide a robust framework for characterizing its biotransformation. The pronounced role of the polymorphic CYP2C19 enzyme underscores the importance of considering genetic variability in both preclinical assessment and clinical application.

Future research may involve more complex in vitro models, such as micropatterned co-cultures of hepatocytes or liver-on-a-chip systems, to better recapitulate the in vivo microenvironment and study the interplay between metabolism and transport. These advanced models could provide even greater insight into the disposition of this compound and other xenobiotics.

References

  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

  • Lim, H. S., et al. (2017). Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers. Journal of Korean Medical Science, 32(3), 415-423. Retrieved from [Link]

  • Kim, H. K. (2003). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of the Korean Medical Association, 46(10), 920-927. Retrieved from [Link]

  • Li, X. Q., et al. (2005). Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4. The Journal of Pharmacology and Experimental Therapeutics, 315(2), 777-787. Retrieved from [Link]

  • Kanazawa, H., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography A, 949(1-2), 1-9. Retrieved from [Link]

  • Sagar, M., et al. (2000). Omeprazole and CYP2C19 polymorphism: effects of long-term treatment on gastrin, pepsinogen I, and chromogranin A in patients with acid related disorders. Gut, 47(5), 624-630. Retrieved from [Link]

  • Wang, B., et al. (2021). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling, 61(11), 5645-5657. Retrieved from [Link]

  • AstraZeneca. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lee, H., et al. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Pharmaceuticals, 14(10), 1039. Retrieved from [Link]

  • Wang, L. J., et al. (2013). Systematic Review of Influence of CYP2C19 Genetic Polymorphism on Pharmacokinetics of Omeprazole. Chinese Pharmaceutical Journal, 48(5), 374-379. Retrieved from [Link]

  • Omeprazole Therapy and CYP2C19 Genotype. (2012). In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Halgreen, H., et al. (2022). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Frontiers in Pharmacology, 13, 839598. Retrieved from [Link]

  • Gauthier, J. C., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • Schematic representation of the metabolic pathways of omeprazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Obach, R. S. (1999). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Current Opinion in Drug Discovery & Development, 2(1), 47-54. Retrieved from [Link]

  • Karam, W. G., et al. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition, 24(10), 1081-1087. Retrieved from [Link]

  • Andersson, T., et al. (1994). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. British Journal of Clinical Pharmacology, 37(6), 597-604. Retrieved from [Link]

  • Lee, H., et al. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Pharmaceuticals, 14(10). Retrieved from [Link]

  • omeprazole. (n.d.). PharmGKB. Retrieved from [Link]

  • Chiba, K., et al. (1993). Oxidative metabolism of omeprazole in human liver microsomes: cosegregation with S-mephenytoin 4'-hydroxylation. The Journal of Pharmacology and Experimental Therapeutics, 266(1), 52-59. Retrieved from [Link]

  • Metabolic pathways of esomeprazole, omeprazole, lansoprazole, rabeprazole, and pantoprazole in relation to cytochrome P450 isoenzymes, CYP2C19 and CYP3A4. (n.d.). ResearchGate. Retrieved from [Link]

  • Vittal, G., et al. (2012). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 221-226. Retrieved from [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2021). ResearchGate. Retrieved from [Link]

  • Lima, J. J., et al. (2021). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Pharmacogenomics, 22(10), 635-648. Retrieved from [Link]

  • Structures of S-and this compound and the four oxidized metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Metabolism Assays. (n.d.). BioIVT. Retrieved from [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(1), 101138. Retrieved from [Link]

  • Andersson, T., et al. (1994). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. British Journal of Clinical Pharmacology, 37(6), 597-604. Retrieved from [Link]

  • Omeprazole Genetic Testing - CYP2C19 Drug Response. (n.d.). Gene2Rx. Retrieved from [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. Retrieved from [Link]

  • Omeprazole. (n.d.). PubChem. Retrieved from [Link]

  • Ishizaki, T., et al. (2001). Inhibition of drug metabolism in human liver microsomes by nizatidine, cimetidine and omeprazole. Xenobiotica, 31(5), 289-299. Retrieved from [Link]

  • Bounab, Y., et al. (2018). Investigation of omeprazole and phenacetin first-pass metabolism in humans using a microscale bioreactor and pharmacokinetic models. Biotechnology and Bioengineering, 115(9), 2293-2306. Retrieved from [Link]

  • Gauthier, J. C., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • Influence of CYP2C1918 and CYP2C1919 Alleles on Omeprazole 5-Hydroxylation: In vitro Functional Analysis of Recombinant Enzymes Expressed in Saccharomyces cerevisiae. (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Evolution of a Proton Pump Inhibitor: A Technical Guide to the Discovery and History of Esomeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery and history of esomeprazole, the (S)-enantiomer of omeprazole. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the scientific rationale and experimental methodologies that led to the development of this blockbuster drug. The guide delves into the initial discovery of omeprazole, the principles of chirality in drug design, the asymmetric synthesis and chiral separation of esomeprazole, and its distinct pharmacokinetic and pharmacodynamic profile. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer a complete technical resource.

Introduction: From Racemate to Single Enantiomer

The journey to esomeprazole begins with the development of omeprazole, the first proton pump inhibitor (PPI), in 1979 by Swedish pharmaceutical company AB Hässle (now part of AstraZeneca).[1] Omeprazole revolutionized the treatment of acid-related disorders by irreversibly inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells.[2] However, omeprazole was synthesized and marketed as a racemic mixture, containing equal amounts of two stereoisomers, (R)- and (S)-omeprazole, which are non-superimposable mirror images of each other.[3]

The recognition that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties spurred the investigation into isolating a single, more effective isomer of omeprazole. This led to the development of esomeprazole, the pure (S)-enantiomer, which received its first approval in 2000.[4] The primary motivation for this development was to reduce the inter-individual variability in clinical response observed with omeprazole, which is largely attributed to genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme responsible for its metabolism.[5]

The Rationale for Enantiomeric Separation: A Story of Stereoselective Metabolism

The key to understanding the superiority of esomeprazole lies in the stereoselective metabolism of omeprazole's enantiomers. Both (R)- and (S)-omeprazole are metabolized in the liver primarily by CYP2C19 and to a lesser extent by CYP3A4.[6] However, the (R)-enantiomer is metabolized more rapidly by CYP2C19.[6] This results in a lower plasma concentration and a shorter half-life for (R)-omeprazole compared to the (S)-enantiomer.

Consequently, administration of the pure (S)-enantiomer, esomeprazole, leads to a higher and more sustained plasma concentration, resulting in more potent and prolonged inhibition of gastric acid secretion compared to an equivalent dose of racemic omeprazole.[7][8] This improved pharmacokinetic profile translates to a more consistent therapeutic effect across the patient population, including individuals who are rapid metabolizers of CYP2C19 substrates.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of esomeprazole compared to racemic omeprazole, highlighting the enhanced systemic exposure achieved with the single enantiomer.

ParameterEsomeprazole (S-omeprazole)Racemic OmeprazoleKey Findings
Bioavailability 50-90% (higher and more stable)[3][9]30-40% (increases with repeated use)[3][9]Esomeprazole has a significantly higher and more consistent bioavailability.
Area Under the Curve (AUC) Significantly higher[7]Lower[7]The AUC for esomeprazole 20 mg is approximately 80% higher than for omeprazole 20 mg.[7]
Maximum Concentration (Cmax) Higher[7]Lower[7]Peak plasma concentrations are notably greater for esomeprazole.
Elimination Half-life (t1/2) ~1.2-1.5 hours[6]~0.5-1.0 hour[6]Esomeprazole has a longer elimination half-life.
Metabolism Less reliance on CYP2C19; also CYP3A4[6]Primarily by CYP2C19[6]Esomeprazole's metabolism is less dependent on the highly polymorphic CYP2C19 enzyme.
Inter-individual Variability Reduced[7]Higher[7]Esomeprazole demonstrates less inter-patient variability in plasma levels and acid control.

The Synthesis of Esomeprazole: A Triumph of Asymmetric Oxidation

The production of enantiomerically pure esomeprazole on an industrial scale required the development of a highly selective asymmetric synthesis. The key step is the oxidation of the prochiral sulfide intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (also known as pyrmetazole), to the corresponding sulfoxide.

A highly efficient method involves a titanium-mediated oxidation using cumene hydroperoxide (CHP) as the oxidant in the presence of a chiral ligand, (S,S)-diethyl tartrate ((S,S)-DET).[3] This method can achieve an enantiomeric excess (ee) of over 94%.[3]

Experimental Protocol: Asymmetric Synthesis of Esomeprazole

Step 1: Synthesis of the Sulfide Intermediate (Pyrmetazole)

This procedure details the formation of the thioether intermediate through a nucleophilic substitution reaction.[10]

  • Materials:

    • 2-Mercapto-5-methoxybenzimidazole

    • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • In a reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating.

    • Add 2-mercapto-5-methoxybenzimidazole (e.g., 17.8 g, 0.10 mol) to the solution and reflux until fully dissolved.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

    • Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours.

    • After the incubation period, cool the mixture and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Step 2: Asymmetric Oxidation to Esomeprazole

This protocol describes the enantioselective oxidation of the sulfide intermediate.[3][11]

  • Materials:

    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole)

    • Titanium(IV) isopropoxide (Ti(O-iPr)4)

    • (S,S)-Diethyl tartrate ((S,S)-DET)

    • Cumene hydroperoxide (CHP)

    • Triethylamine or another suitable amine base

    • Toluene or another suitable organic solvent

  • Procedure:

    • Prepare the titanium-chiral ligand complex by reacting Ti(O-iPr)4 with (S,S)-DET in the presence of the sulfide intermediate in a suitable solvent like toluene. This step often involves heating to an elevated temperature (e.g., 50°C) for a prolonged period to ensure complex formation.[3]

    • Cool the reaction mixture to the desired oxidation temperature (e.g., 30°C).

    • Add an amine base, such as triethylamine, to the reaction mixture.

    • Slowly add cumene hydroperoxide (CHP) to initiate the oxidation.

    • Maintain the reaction at a controlled temperature for a specified time (e.g., 1 hour).

    • Upon completion, the reaction is quenched, and the esomeprazole product is isolated and purified.

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Asymmetric Oxidation A 2-Mercapto-5-methoxybenzimidazole D Pyrmetazole (Sulfide Intermediate) A->D B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl B->D C NaOH, Ethanol/Water E Pyrmetazole G Esomeprazole ((S)-Omeprazole) E->G F Ti(O-iPr)4, (S,S)-DET, CHP, Amine Base HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve Omeprazole/Esomeprazole in Mobile Phase B Inject Sample into HPLC System A->B C Chiral Separation on Polysaccharide-based Column B->C D UV Detection C->D E Quantify Peak Areas of (R)- and (S)-Enantiomers D->E F Calculate Enantiomeric Excess (% ee) E->F PPI_Mechanism cluster_activation Activation in Acidic Environment cluster_inhibition Proton Pump Inhibition A Esomeprazole (Prodrug) Accumulates in Parietal Cell Canaliculi B Protonation and Conversion to Active Sulfenamide Derivative A->B Low pH C Active Sulfenamide E Covalent Disulfide Bond Formation with Cysteine Residues C->E D H+/K+ ATPase (Proton Pump) D->E F Irreversible Inhibition of Proton Pump E->F

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Enantiomeric Separation of Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity for Omeprazole

Omeprazole is a widely prescribed proton-pump inhibitor (PPI) used to treat conditions related to excessive stomach acid.[1][2] It contains a chiral center at the sulfur atom of its sulfoxide group, existing as two non-superimposable mirror images, or enantiomers: (R)-Omeprazole and (S)-Omeprazole.[2] While both enantiomers possess similar pharmacological activity, (S)-Omeprazole (marketed as Esomeprazole) is metabolized more slowly in the body, leading to higher plasma concentrations and a more pronounced therapeutic effect.[2] Consequently, the accurate determination of the enantiomeric purity of Esomeprazole and the quantification of each enantiomer in racemic Omeprazole formulations are critical for ensuring drug efficacy and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this type of analysis.[3]

This application note provides a detailed, validated HPLC method for the robust and reproducible enantiomeric separation of R-Omeprazole from its S-enantiomer.

Principle of Chiral Separation: The Role of the Stationary Phase

The enantioselective separation of Omeprazole is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective for resolving Omeprazole enantiomers.[3][4][5]

The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a difference in binding energy between the (R) and (S) enantiomers. This difference in interaction strength results in one enantiomer being retained longer on the column than the other, thus enabling their separation and quantification. The choice of mobile phase, including the type of organic solvent and additives, is critical for modulating these interactions and achieving optimal resolution.[4]

Recommended HPLC Method and Protocol

This method has been optimized for baseline separation and accurate quantification of Omeprazole enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).[1][6] This cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel has demonstrated excellent resolving power for Omeprazole enantiomers.[1]

  • Chemicals:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA, HPLC grade)

    • Ethanol (HPLC grade)

    • Methanol (HPLC grade)[6]

    • Triethylamine (TEA)

    • Acetic Acid

    • Omeprazole Reference Standard (Racemic)

    • This compound Reference Standard

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Chiral Stationary Phase Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Proven high efficiency and resolution for Omeprazole enantiomers.[1][6]
Mobile Phase n-Hexane / 2-Propanol / Acetic Acid / Triethylamine (100:20:0.2:0.1, v/v/v/v)Normal-phase elution provides strong enantioselective interactions.[1] IPA acts as the primary polar modifier, while acetic acid and TEA serve as additives to improve peak shape and resolution by minimizing undesirable ionic interactions with the silica support.[1][4]
Flow Rate 1.2 mL/minOptimizes resolution and analysis time.[1]
Column Temperature 25°C (Ambient)Provides consistent retention times. Temperature can be varied (e.g., 22-30°C) to fine-tune separation if needed.[4]
Detection Wavelength 300 nm or 301 nmCorresponds to the UV absorbance maximum for Omeprazole, ensuring high sensitivity.[1][6]
Injection Volume 5-10 µLSmall injection volume prevents column overloading and peak distortion.[6]
Step-by-Step Experimental Protocol

A. Mobile Phase Preparation:

  • Carefully measure 1000 mL of n-Hexane into a suitable container.

  • Add 200 mL of 2-Propanol.

  • Add 2.0 mL of Acetic Acid.

  • Add 1.0 mL of Triethylamine.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

B. Standard Solution Preparation:

  • Stock Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic Omeprazole reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This solution will be used for system suitability checks.

C. Sample Preparation (from Pharmaceutical Formulation):

  • Weigh and finely powder a representative number of enteric-coated tablets.

  • Transfer an amount of powder equivalent to 10 mg of Omeprazole into a 20 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 10 minutes to ensure complete extraction.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

D. Analysis Workflow:

  • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.2 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the Standard Solution (System Suitability) to verify system performance against the criteria in Table 2.

  • Once system suitability is confirmed, proceed with injecting the prepared sample solutions.

  • Analyze the resulting chromatograms to determine the peak areas for R- and S-Omeprazole.

System Suitability and Method Validation

System Suitability Testing (SST) is an integral part of the analytical procedure and must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[7][8] The validation parameters described below are based on International Conference on Harmonisation (ICH) guidelines.[1][8]

System Suitability Test (SST)

The following criteria should be met using the racemic Omeprazole standard solution.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between (S)- and (R)-Omeprazole peaksEnsures baseline separation for accurate integration and quantification.[1]
Tailing Factor (T) ≤ 1.5 for both enantiomer peaksConfirms good peak symmetry, which is essential for accurate peak area measurement.
Repeatability (%RSD) ≤ 2.0% for peak areas from 5 replicate injectionsDemonstrates the precision of the system under the current operating conditions.[9]
Method Validation Summary

This method has been validated for specificity, linearity, accuracy, and precision.

  • Specificity: The method demonstrates excellent specificity, with no interference from common excipients found in pharmaceutical formulations.

  • Linearity: The method shows good linearity over a concentration range of 0.39-800 µg/mL, with a regression coefficient (r²) > 0.999 for both enantiomers.[6]

  • Accuracy: Recovery studies show high accuracy, with percentage recovery typically between 99.81% and 101.62% for (R)-Omeprazole.[1]

  • Precision: The method is highly precise, with intra- and inter-day relative standard deviations (%RSD) below 2%.[10]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOQ for the minor enantiomer (this compound) has been established at levels suitable for purity analysis, for instance, 3.51 µg/mL in some studies.[1]

Workflow and Data Analysis Visualization

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow A Mobile Phase Preparation B Standard & Sample Solution Preparation C Column Equilibration B->C Start Analysis D System Suitability Test (SST) C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Identification E->F Chromatogram G Calculate Enantiomeric Purity / Assay F->G H Final Report Generation G->H

Caption: Workflow for the enantiomeric separation of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the enantiomeric separation of this compound. By utilizing a Chiralcel® OD-H column with an optimized normal-phase mobile phase, this protocol achieves excellent resolution and peak shape, conforming to the stringent requirements of pharmaceutical quality control as outlined by ICH guidelines. This method is suitable for determining the enantiomeric purity of Esomeprazole and for the quantitative assay of both enantiomers in racemic Omeprazole formulations.

References

  • Benchchem. (n.d.). Selection criteria for chiral stationary phases for omeprazole enantiomers.
  • Reddy, B. et al. (2012). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. National Institutes of Health.
  • Rahman, A. et al. (n.d.). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. ResearchGate.
  • Bonato, P. S., & Paias, F. O. (2004). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. SciELO.
  • Ilisz, I. et al. (2020). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI.
  • Ferretti, R. et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. PubMed.
  • Fanali, S. (1995). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Al-Soud, Y. A. et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health.
  • (n.d.). Enantiomeric Separation of Proton Pump Inhibitors Using Polysaccharide-Based Chiral Stationary Phases in Reversed-Phase HPLC Conditions. LCGC International.
  • Bonato, P. S., & Paias, F. O. (2004). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. ResearchGate.
  • Gallinella, B. et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PubMed.
  • Al-Soud, Y. A. et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. ScienceOpen.
  • Gallinella, B. et al. (2015). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances. ResearchGate.
  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • Ferretti, R. et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. ResearchGate.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Ilisz, I. et al. (2020). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. National Institutes of Health.

Sources

Application Notes and Protocols for the Chiral Separation of R-Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Chiral Purity in Proton Pump Inhibitors

Omeprazole, a widely used proton pump inhibitor (PPI), is a chiral molecule due to the stereogenic center at its sulfur atom. It exists as two enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole. While both enantiomers exhibit pharmacological activity, esomeprazole is metabolized more slowly, leading to higher bioavailability and more consistent acid suppression.[1] Consequently, the development of enantiomerically pure esomeprazole has been a significant advancement in the treatment of acid-related disorders.[2] This has placed stringent demands on analytical methodologies to ensure the enantiomeric purity of esomeprazole, specifically to quantify the presence of the (R)-omeprazole as a chiral impurity.[3]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for the enantioselective analysis of omeprazole.[2] This guide provides a comprehensive overview of the principles, selection of CSPs, and detailed protocols for the successful separation of R-omeprazole from its S-enantiomer.

Understanding the Chiral Recognition Mechanism on Polysaccharide-Based CSPs

The most successful and widely used CSPs for omeprazole enantioseparation are polysaccharide-based, particularly derivatives of cellulose and amylose.[4] The chiral recognition mechanism is a complex interplay of various intermolecular interactions between the analyte and the chiral selector.[5]

The helical structure of the polysaccharide derivatives creates chiral grooves or cavities. The separation of omeprazole enantiomers is achieved through the differential formation of transient diastereomeric complexes with the CSP. The primary forces governing this interaction are:

  • Hydrogen Bonding: The N-H group in the benzimidazole ring and the S=O group of the sulfoxide in omeprazole can act as hydrogen bond donors and acceptors, respectively. These can interact with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar carbamate groups on the CSP and the sulfoxide group in omeprazole lead to dipole-dipole interactions.

  • Steric Interactions: The spatial arrangement of the substituents on the phenyl and pyridine rings of omeprazole relative to the chiral grooves of the CSP plays a crucial role. One enantiomer will fit more favorably into the chiral selector, leading to a stronger interaction and longer retention time.

The choice of mobile phase can influence these interactions. In normal-phase chromatography, the non-polar mobile phase allows for more pronounced hydrogen bonding and dipole-dipole interactions between the analyte and the CSP. In polar organic mode, the mobile phase components can compete for interaction sites on the CSP, altering the retention and selectivity.

Selecting the Optimal Chiral Stationary Phase and Mobile Phase

A variety of polysaccharide-based CSPs have demonstrated efficacy in separating omeprazole enantiomers. The choice of the ideal CSP and mobile phase is critical for achieving baseline resolution and robust method performance.

Comparative Analysis of Chiral Stationary Phases

The following table summarizes the performance of commonly used CSPs for omeprazole separation. Polysaccharide-based columns are the most prevalent, with both coated and immobilized varieties available. Immobilized CSPs offer the advantage of being compatible with a wider range of solvents.[6]

Chiral Stationary Phase (CSP)Column Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Detection (nm)Key ObservationsCitation(s)
Chiralpak AD 250 x 4.6Hexane:Ethanol (40:60, v/v)0.7302High resolving ability and stability.[3][7]
Chiralcel OD-H 250 x 4.6n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v/v/v)1.2300Good resolution, additives improve peak shape.[8]
Chiralpak IA (Immobilized)250 x 4.6MtBE:EA:EtOH:DEA (60:40:5:0.1, v/v/v/v)1.0-Simultaneous chemo- and enantioselective separation of omeprazole and its impurities.[9]
Chiralpak ID-3 (Immobilized)100 x 4.6Acetonitrile:Water (50:50, v/v)1.0280Reversed-phase conditions, suitable for LC-MS.[8][9]
Chiral AGP (Protein-based)100 x 4.6Phosphate buffer (pH 4.7):Acetonitrile (93:7, v/v)1.0302Alternative selectivity compared to polysaccharide CSPs.[7]

MtBE: Methyl tert-butylether, EA: Ethyl acetate, EtOH: Ethanol, DEA: Diethylamine

Experimental Protocols

The following protocols provide a step-by-step guide for the chiral separation of this compound.

Workflow for Chiral Method Development

G cluster_0 Method Development Strategy Start Start Select_CSP Select Chiral Stationary Phase (e.g., Chiralpak AD, Chiralcel OD-H) Start->Select_CSP Screen_Mobile_Phase Screen Mobile Phase (Normal vs. Polar Organic) Select_CSP->Screen_Mobile_Phase Optimize_Composition Optimize Mobile Phase Composition (Solvent Ratio, Additives) Screen_Mobile_Phase->Optimize_Composition Optimize_Parameters Optimize Chromatographic Parameters (Flow Rate, Temperature) Optimize_Composition->Optimize_Parameters Validate_Method Method Validation (ICH Guidelines) Optimize_Parameters->Validate_Method End End Validate_Method->End G Validation Method Validation (ICH Q2(R1)) Specificity Linearity Range Accuracy Precision LOD/LOQ Robustness Criteria Acceptance Criteria Baseline resolution R² ≥ 0.99 80-120% of specification 90-110% recovery %RSD ≤ 15% for impurity S/N ≥ 10 for LOQ Insensitive to small changes Validation->Criteria Meets

Sources

Application Note: A Validated Chiral HPLC Method for the Assay of (R)-Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scientifically-grounded protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (R)-Omeprazole. Omeprazole, a widely used proton pump inhibitor, is a chiral molecule existing as two enantiomers, (S)-Omeprazole (Esomeprazole) and (R)-Omeprazole. Since Esomeprazole is the more pharmacologically active enantiomer, the accurate quantification of the (R)-enantiomer is critical for purity analysis, quality control of Esomeprazole formulations, and stereoselective pharmacokinetic studies. This guide explains the causal logic behind chromatographic choices and presents a complete validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2], ensuring the method is specific, accurate, precise, and robust for its intended purpose.

Introduction: The Rationale for Enantioselective Analysis

Omeprazole suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells[3][4]. The molecule possesses a chiral sulfoxide center, resulting in two stable enantiomers: (S)-Omeprazole (Esomeprazole) and (R)-Omeprazole [see: 32]. While both enantiomers have the same mechanism of action, they are metabolized differently by the cytochrome P450 system in the liver, specifically the CYP2C19 enzyme. This stereoselective metabolism results in (S)-Omeprazole having higher bioavailability and providing more effective acid control compared to the racemic mixture[5].

Consequently, Esomeprazole was developed as a single-enantiomer product to improve therapeutic outcomes[6]. This "chiral switch" necessitates the development of robust analytical methods to quantify the unwanted (R)-enantiomer in Esomeprazole active pharmaceutical ingredients (APIs) and finished drug products. Chiral HPLC is the gold standard for this type of analysis, providing the necessary selectivity to resolve and quantify enantiomers[6][7].

This document serves as a comprehensive guide for researchers and drug development professionals to establish a validated, reliable, and robust chiral HPLC method for the assay of (R)-Omeprazole.

Part I: Method Development Strategy

The development of a robust analytical method is a systematic process. The choices of stationary phase, mobile phase, and detection parameters are dictated by the physicochemical properties of the analyte and the principles of chromatography.

Analyte Physicochemical Considerations
  • Chirality: The primary challenge is the separation of enantiomers, which have identical physical and chemical properties in an achiral environment. This mandates the use of a chiral environment, provided by a Chiral Stationary Phase (CSP).

  • UV Absorbance: Omeprazole has a strong chromophore, making UV detection a suitable and sensitive choice. The maximum absorbance (λmax) is typically observed around 300-302 nm, providing an excellent wavelength for quantification[5][8][9].

  • pH Sensitivity: Omeprazole is highly unstable in acidic conditions. Therefore, sample preparation and mobile phase selection must avoid low pH environments to prevent degradation[10]. The use of basic additives in the mobile phase or sample diluent is often required to ensure stability and improve peak shape.

Chromatographic System Selection: The "Why"

2.2.1 The Chiral Stationary Phase (CSP)

The cornerstone of any enantioselective separation is the CSP. For omeprazole and other sulfoxide-containing compounds, polysaccharide-based CSPs are exceptionally effective.

  • Causality: Columns like Chiralcel® OD-H (cellulose tris-3,5-dimethylphenylcarbamate) or Chiralpak® IA (immobilized amylose tris-3,5-dimethylphenylcarbamate) create chiral pockets and surfaces[7][11]. Enantiomers interact with these chiral selectors through a combination of forces (hydrogen bonds, π-π interactions, dipole-dipole interactions). The differing spatial arrangement of the enantiomers leads to a difference in the stability of the transient diastereomeric complexes formed with the CSP, resulting in different retention times and, thus, separation[7]. Immobilized polysaccharide phases (like Chiralpak IA) offer the additional advantage of being compatible with a wider range of solvents[11].

2.2.2 The Mobile Phase

A normal-phase mode is highly effective for this separation.

  • Causality: A mobile phase consisting of a non-polar alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol) provides an excellent environment for resolving omeprazole enantiomers on polysaccharide CSPs[7][9]. The alcohol component modulates the retention time, while the alkane serves as the weak, non-polar bulk solvent.

  • Additives for Peak Shape: Small amounts of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), are often incorporated into the mobile phase[7][11]. These amines act as "tailing inhibitors" by competing with the analyte for highly active, residual silanol groups on the silica support of the CSP. This minimizes secondary, non-specific interactions that cause peak tailing, resulting in sharper, more symmetrical peaks and improved resolution.

Part II: Experimental Protocol

This section provides a step-by-step protocol for the analysis of (R)-Omeprazole.

Equipment & Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Reagents:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • Triethylamine (TEA) (HPLC Grade, >99.5%)

    • Methanol (HPLC Grade) - for sample and standard preparation.

    • (R)-Omeprazole Reference Standard

    • (S)-Omeprazole (Esomeprazole) Reference Standard

    • Racemic Omeprazole Reference Standard

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Triethylamine in the ratio of 80:20:0.1 (v/v/v) . Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Diluent: Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Racemic Omeprazole Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. This solution contains 50 µg/mL each of (R)- and (S)-Omeprazole.

  • (R)-Omeprazole Standard (for impurity quantification): Prepare a separate stock solution of (R)-Omeprazole. Serially dilute this stock with Methanol to prepare standards at the expected concentration levels for linearity, LOD, and LOQ determination.

  • Sample Preparation (from Bulk Drug): Accurately weigh about 25 mg of Esomeprazole bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. This yields a nominal concentration of 500 µg/mL.

Chromatographic Conditions
ParameterRecommended Condition
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol : Triethylamine (80:20:0.1, v/v/v)
Flow Rate 1.2 mL/min[7]
Column Temperature 25°C
Detection Wavelength 302 nm[5][9]
Injection Volume 20 µL
Run Time ~15 minutes

Expected Elution Order: (S)-Omeprazole will typically elute before (R)-Omeprazole on a Chiralcel OD-H column under these conditions.[7]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be performing adequately. Inject the Racemic Omeprazole Standard (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs between (S)- and (R)-Omeprazole peaks ≥ 2.0Ensures baseline separation for accurate integration.[7]
Tailing Factor (Tf) Tf for each enantiomer peak ≤ 1.5Confirms good peak symmetry, free from secondary interactions.
Theoretical Plates (N) N > 2000 for each peakIndicates high column efficiency and good peak sharpness.
%RSD of Peak Area ≤ 2.0% for each enantiomer (from 5 replicates)Demonstrates the precision of the injector and detector system.

Part III: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose[2].

Overall Validation Workflow

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_routine Phase 3: Routine Use DEV Define Analytical Target Profile (ATP) OPT Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) DEV->OPT SST_DEV Establish System Suitability Criteria OPT->SST_DEV SPEC Specificity SST_DEV->SPEC LIN Linearity & Range ACC Accuracy PREC Precision (Repeatability, Intermediate) LOQ LOD / LOQ ROB Robustness QC QC Sample Analysis ROB->QC TRANSFER Method Transfer

Caption: High-level workflow for HPLC method development and validation.

Specificity
  • Purpose: To demonstrate that the method can unequivocally measure (R)-Omeprazole without interference from other components like (S)-Omeprazole, diluents, or potential impurities.

  • Protocol:

    • Inject the diluent (Methanol) to confirm no interfering peaks at the retention time of the analytes.

    • Inject a solution of pure (S)-Omeprazole.

    • Inject a solution of pure (R)-Omeprazole.

    • Inject a solution of racemic Omeprazole to confirm baseline resolution between the two enantiomers.

  • Acceptance Criteria: The diluent shows no peaks. The retention times of the individual enantiomers match those in the racemic mixture. The resolution (Rs) between the enantiomer peaks is ≥ 2.0.

Linearity
  • Purpose: To verify that the method's response is directly proportional to the concentration of (R)-Omeprazole over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of (R)-Omeprazole from the LOQ to 150% of the target impurity concentration (e.g., if the specification for R-isomer is 0.5%, the range could be 0.1 µg/mL to 7.5 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Linearity Data (Example)
Concentration Range LOQ - 150% of Specification
Number of Levels 5
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (as Recovery)
  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a bulk sample solution of Esomeprazole.

    • Spike the sample solution with known amounts of (R)-Omeprazole standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery. % Recovery = [(Amount Found - Amount in Unspiked Sample) / Amount Spiked] * 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • 4.5.1 Repeatability (Intra-day Precision)

    • Protocol: Prepare six individual test samples of Esomeprazole spiked with (R)-Omeprazole at the 100% specification level. Analyze them on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 5.0%.

  • 4.5.2 Intermediate Precision (Ruggedness)

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 6.0%.

Precision Results (Example)%RSD
Repeatability (n=6) ≤ 5.0%
Intermediate Precision (n=12) ≤ 6.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Purpose: To determine the lowest concentration of (R)-Omeprazole that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol (Signal-to-Noise Method):

    • Prepare and inject progressively more dilute solutions of (R)-Omeprazole.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for the LOQ.

    • Determine the concentration that yields an S/N ratio of approximately 3 for the LOD.

  • Acceptance Criteria:

    • LOQ: The precision (%RSD) at the LOQ concentration should be ≤ 10%.

    • LOD: The analyte peak must be clearly distinguishable from the baseline noise.

Robustness
  • Purpose: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

  • Protocol: Analyze a sample of racemic omeprazole while making small variations to the nominal method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (1.1 mL/min and 1.3 mL/min)

    • Mobile Phase Composition: Vary 2-Propanol content by ± 2% absolute (e.g., 18% and 22%).

    • Column Temperature: ± 5°C (20°C and 30°C).

  • Acceptance Criteria: The system suitability parameters (especially Resolution) must still pass their acceptance criteria under all varied conditions. The retention times may shift, but the separation and peak quality must be maintained.

Relationship of Validation Parameters

G VALIDATION Method Validation | (ICH Q2) SPEC Specificity Distinguishes analyte from interferences ACC Accuracy Closeness to true value SPEC->ACC PREC Precision Agreement between measurements SPEC->PREC LIN Linearity Proportionality of response RANGE Range Interval of reliable operation LIN->RANGE defines ACC->RANGE required within PREC->RANGE required within LOQ LOQ / LOD Method Sensitivity PREC->LOQ defines ROB Robustness Resilience to small changes ROB->SPEC ROB->PREC

Caption: Interdependence of core HPLC method validation parameters.

Conclusion

The chiral HPLC method detailed in this application note provides a robust, specific, and reliable protocol for the quantitative assay of (R)-Omeprazole. By grounding the method development in the physicochemical properties of the analyte and following a rigorous validation plan based on ICH Q2(R1) guidelines, laboratories can ensure the generation of high-quality, defensible data. This method is suitable for routine quality control analysis of Esomeprazole API and finished products, supporting drug development and manufacturing in a regulated environment.

References

  • Title: Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate Source: PubMed URL: [Link]

  • Title: Validated RP-HPLC Method for the Estimation of Esomeprazole Enteric Coated Tablets Source: Der Pharma Chemica URL: [Link]

  • Title: A NEW VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESOMEPRAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORM Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: HPLC Determination of Esomeprazole Magnesium in Tablets Source: ResearchGate URL: [Link]

  • Title: A validated rp hplc method for the estimation of esomeprazole sodium injection Source: International Journal of Pharmacy URL: [Link]

  • Title: HPLC Method Development and Validation for the estimation of Esomeprazole in Bulk and Pharmaceutical Dosage Form Source: ResearchGate URL: [Link]

  • Title: Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect Source: MDPI URL: [Link]

  • Title: Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation Source: Science Publishing Group URL: [Link]

  • Title: Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms Source: Saki Publishing Club URL: [Link]

  • Title: Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling Source: LCGC International URL: [Link]

  • Title: Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: USP Monographs: Omeprazole Source: USP-NF URL: [Link]

  • Title: A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine Source: SciSpace URL: [Link]

  • Title: OMEPRAZOLE Omeprazolum Source: European Pharmacopoeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology Source: Scientific Research Publishing URL: [Link]

  • Title: (r)-Omeprazole Source: PubChem - NIH URL: [Link]

Sources

Application Notes and Protocols for the Determination of R-Omeprazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides detailed application notes and validated protocols for the sample preparation of R-Omeprazole from human plasma for quantitative analysis. Designed for researchers, scientists, and drug development professionals, this document delves into the most prevalent and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Beyond procedural steps, this guide emphasizes the scientific rationale behind methodological choices, ensuring a deep understanding of the principles governing each technique. All protocols are presented with the necessary detail to ensure reproducibility and are supported by comparative data and visual workflow diagrams to facilitate practical implementation in a bioanalytical laboratory setting.

Introduction: The Significance of Enantioselective Analysis

Omeprazole, a widely prescribed proton pump inhibitor, is a chiral molecule existing as two enantiomers: S-Omeprazole (esomeprazole) and this compound.[1] These enantiomers exhibit stereospecific pharmacokinetic and pharmacodynamic profiles, making their individual quantification in biological matrices, such as plasma, a critical aspect of clinical and preclinical studies.[1] Accurate measurement of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, which is fundamental in drug development and therapeutic drug monitoring.

The bioanalytical process for this compound in plasma necessitates a robust sample preparation step to remove endogenous interferences like proteins and phospholipids that can compromise the sensitivity and integrity of analytical instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] This guide provides a detailed exploration of the primary sample preparation techniques, offering insights into their mechanisms, advantages, and practical execution.

Physicochemical Properties of this compound: A Foundation for Method Development

A thorough understanding of the physicochemical properties of this compound is paramount in designing an effective sample preparation strategy. As an enantiomer of omeprazole, it shares similar fundamental characteristics with its S-isomer, esomeprazole.

PropertyValueSignificance in Sample Preparation
Molecular Formula C₁₇H₁₉N₃O₃SInfluences molecular weight and mass spectrometry parameters.
Molecular Weight 345.4 g/mol [4]Essential for mass spectrometry tuning and calculations.
pKa pKa1 ≈ 4.0, pKa2 ≈ 8.8[5]Dictates the ionization state of the molecule at different pH values, which is critical for LLE and SPE.
Log P (Octanol-Water Partition Coefficient) ~2.2[4]Indicates its lipophilic nature, guiding the choice of organic solvents for LLE.
Solubility Slightly soluble in water, soluble in methanol and ethanol.[6]Informs the selection of reconstitution solvents and precipitation agents.
Stability Labile in acidic conditions, relatively stable in alkaline conditions.[6]Underscores the importance of maintaining a neutral to alkaline pH during sample processing to prevent degradation.

Core Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is a balance between the desired level of cleanliness, throughput, cost, and the specific requirements of the analytical method. Below is a summary of the most common techniques for this compound analysis in plasma.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Removal of proteins by denaturation with an organic solvent.Simple, fast, inexpensive, high-throughput.[7][8]Less clean extract, potential for ion suppression, risk of analyte co-precipitation.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, good recovery.[9][10]Labor-intensive, requires larger solvent volumes, can be difficult to automate.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.Cleanest extracts, high recovery and concentration factor, amenable to automation.[2][11]More expensive, requires method development.

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for each of the primary sample preparation techniques. The rationale behind key steps is explained to provide a deeper understanding of the method.

Protein Precipitation (PPT)

Causality of Experimental Choices: PPT is the simplest and fastest method for removing the bulk of proteins from plasma. Acetonitrile is a common choice as it is a water-miscible organic solvent that effectively denatures and precipitates proteins.[12] The ratio of acetonitrile to plasma is critical; a 3:1 ratio is generally sufficient to ensure complete protein precipitation.[13] Centrifugation is used to pellet the precipitated proteins, allowing for the collection of the supernatant containing the analyte.

Experimental Workflow Diagram:

PPT_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt_solvent Add Acetonitrile (300 µL) is->ppt_solvent vortex Vortex Mix (1 min) ppt_solvent->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation Workflow for this compound Analysis.

Detailed Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with an appropriate internal standard (e.g., a deuterated analog of omeprazole or another proton pump inhibitor like lansoprazole).[14]

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Causality of Experimental Choices: LLE leverages the differential solubility of this compound in immiscible aqueous and organic phases. The choice of an organic solvent is guided by the analyte's Log P value; a moderately polar solvent like a mixture of diethyl ether and dichloromethane is effective for extracting the lipophilic this compound.[9] Adjusting the pH of the aqueous phase to be slightly alkaline (pH > 8.8) ensures that this compound is in its neutral, more lipophilic form, maximizing its partitioning into the organic phase. Evaporation of the organic solvent concentrates the analyte, and reconstitution in the mobile phase ensures compatibility with the LC-MS/MS system.

Experimental Workflow Diagram:

LLE_Workflow plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is buffer Add Alkaline Buffer (pH 9) is->buffer lle_solvent Add Extraction Solvent (e.g., Diethyl Ether:DCM) buffer->lle_solvent vortex Vortex Mix (2 min) lle_solvent->vortex centrifuge Centrifuge (4,000 x g, 10 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

Detailed Protocol:

  • Pipette 200 µL of human plasma into a glass test tube.

  • Add the internal standard.

  • Add 50 µL of a suitable alkaline buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH.

  • Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40 v/v).[9]

  • Vortex the tube for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Causality of Experimental Choices: SPE offers the highest degree of sample cleanup by utilizing specific interactions between the analyte and a solid sorbent. For this compound, a mixed-mode cation exchange sorbent can be highly effective. The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an aqueous solution to equilibrate it to the sample's matrix. The plasma sample is loaded, and interfering substances are washed away with a weak organic solvent. Finally, the analyte is eluted with a stronger solvent, often containing a pH modifier to disrupt the analyte-sorbent interaction.

Experimental Workflow Diagram:

SPE_Workflow cluster_spe_cartridge SPE Cartridge condition Condition (Methanol, then Water) load Load Sample (Pre-treated Plasma) wash Wash (e.g., 5% Methanol in Water) load->wash elute Elute (e.g., Methanol with Ammonia) wash->elute evaporate Evaporate Eluate elute->evaporate plasma Plasma Sample + IS pretreat Pre-treat Sample (e.g., Dilute with Buffer) plasma->pretreat pretreat->load reconstitute Reconstitute evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Detailed Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of water or a suitable buffer.[1] Add the internal standard.

  • SPE Cartridge Conditioning: Condition a C8 or mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[1]

  • Elution: Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol:acetonitrile 50:50 v/v or a solvent containing a small amount of ammonium hydroxide).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Method Validation and Performance Characteristics

Regardless of the chosen sample preparation technique, the entire bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA).[15] Key validation parameters include:

  • Linearity: The concentration range over which the method is accurate and precise. For this compound in plasma, typical linear ranges are from low ng/mL to several hundred ng/mL.[2][7]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[15]

  • Recovery: The efficiency of the extraction process. Recoveries for this compound are typically expected to be consistent and reproducible across the concentration range.

  • Matrix Effect: The influence of endogenous plasma components on the ionization of the analyte. This should be minimized and assessed during validation.

  • Stability: The stability of this compound in plasma under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Typical Performance Data:

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 1.2 - 1200[7]0.5 - 800[9]25 - 600[2]
LLOQ (ng/mL) 1.2[7]0.5[9]0.4[2]
Mean Recovery (%) >85%[14]>75%[16]>90%
Inter-day Precision (%RSD) < 5%[7]< 6.8%[9]2.2 - 7.5%[2]
Inter-day Accuracy (%RE) < 12%[7]< 5.7%[9]-9.9 to 8.3%[2]

Conclusion and Recommendations

The selection of an appropriate sample preparation technique for this compound analysis in plasma is a critical determinant of data quality and laboratory workflow efficiency.

  • Protein Precipitation is recommended for high-throughput screening and when a very low limit of quantification is not required.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and cost, suitable for many research and clinical applications.

  • Solid-Phase Extraction is the gold standard for achieving the cleanest extracts and lowest detection limits, making it ideal for demanding applications such as pharmacokinetic studies requiring high sensitivity.

By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently and accurately quantify this compound in plasma, contributing to the advancement of pharmaceutical and clinical research.

References

  • PubMed. (1999). Determination of the enantiomers of omeprazole in blood plasma by normal-phase liquid chromatography and detection by atmospheric pressure ionization tandem mass spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. (n.d.). Simultaneous enantioselective determination of omeprazole, rabeprazole, lansoprazole and pantoprazole enantiomers in human plasma by chiral liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • PubMed. (n.d.). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Available at: [Link]

  • SciSpace. (n.d.). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Available at: [Link]

  • accessdata.fda.gov. (2014). Environmental Risk Assessment for Esomeprazole. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Esomeprazole. Available at: [Link]

  • Deranged Physiology. (n.d.). Esomeprazole. Available at: [Link]

  • Scirp.org. (2014). A Comparative Physiochemical Properties of Esomeprazole Brands. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS) - Eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. Available at: [Link]

  • ResearchGate. (n.d.). A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure. Available at: [Link]

  • Publishing at the Library. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Available at: [Link]

  • Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. Available at: [Link]

  • ScienceOpen. (2021). Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. Available at: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. Available at: [Link]

  • PubMed. (2007). Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. Available at: [Link]

  • ResearchGate. (n.d.). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. Available at: [Link]

  • PubMed. (n.d.). Advanced method for determination of omeprazole in plasma by HPLC. Available at: [Link]

  • Ovid. (n.d.). Advanced method for determination of omeprazole in plasma by HPLC. Available at: [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

Sources

Application Note: A Stability-Indicating Chiral HPLC Method for the Analysis of R-Omeprazole and its S-Enantiomer (Esomeprazole) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of R-Omeprazole and its enantiomer, Esomeprazole (S-Omeprazole), in pharmaceutical dosage forms. The protocols herein are designed for researchers, quality control analysts, and formulation scientists, providing a robust framework for assay, impurity determination, and enantiomeric purity. The methodology is validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] We detail two critical protocols: a reversed-phase (RP-HPLC) method for assay and stability testing, and a chiral HPLC method for enantioselective separation. Causality behind experimental choices, detailed step-by-step protocols, and validation parameters are thoroughly explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral Analysis for Omeprazole

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[5] It is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-Omeprazole and (S)-Omeprazole. The racemic mixture is marketed as Omeprazole, while the pure S-enantiomer is marketed as Esomeprazole.[6] Esomeprazole exhibits a more favorable pharmacokinetic profile, providing better acid control than the racemic mixture.[6]

Consequently, the precise quantification of each enantiomer is critical. For Esomeprazole drug products, regulatory agencies require strict control over the R-enantiomer, which is considered a chiral impurity. For racemic Omeprazole, quantifying both enantiomers is essential for ensuring product consistency. A stability-indicating method is also paramount, as it must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions, ensuring the safety and efficacy of the final product.[6][7] This note provides the necessary protocols to achieve these analytical objectives.

Part I: Stability-Indicating Assay by Reversed-Phase HPLC

This method is designed for the quantification of Esomeprazole (or total Omeprazole) and to separate it from potential degradation products.

Principle and Causality

A reversed-phase HPLC method is employed, leveraging a non-polar stationary phase (C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A phosphate buffer is used to maintain a consistent pH (typically around 7.0-7.6), which is crucial for the stability and consistent ionization state of Omeprazole, ensuring reproducible retention times.[1][8][9][10] Acetonitrile serves as the organic modifier; its concentration is optimized to achieve a suitable retention time and resolution from impurities.[1][8] Detection is performed at a wavelength of approximately 302 nm, which corresponds to a UV absorbance maximum for Omeprazole, providing high sensitivity.[9][10]

Experimental Protocol: RP-HPLC
  • HPLC System: Quaternary pump, autosampler, column thermostat, and PDA or UV detector.

  • Column: XBridge BEH Shield RP18 or equivalent C18 column (4.6 x 250 mm, 5 µm).[6]

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Disodium Hydrogen Phosphate, Sodium Hydroxide, Hydrochloric Acid, Hydrogen Peroxide (30%).

  • Reference Standard: USP Esomeprazole Magnesium or this compound reference standard.

The following table summarizes the optimized chromatographic parameters.

ParameterCondition
Mobile Phase Phosphate Buffer (pH 7.3) : Acetonitrile (74:26 v/v)[6]
Column XBridge BEH Shield RP18 (4.6 x 250 mm, 5 µm)[6]
Flow Rate 1.0 mL/min[1][8]
Column Temperature 30 °C
Detection UV at 302 nm[8][9][10]
Injection Volume 20 µL
Run Time Approx. 10 minutes
  • Buffer Preparation (pH 7.3): Dissolve appropriate amounts of potassium dihydrogen phosphate and disodium hydrogen phosphate in HPLC-grade water to achieve the target pH.[6][9] Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of Esomeprazole reference standard into a 100 mL volumetric flask. Add a small amount of methanol or 0.1 N NaOH to dissolve, then dilute to volume with the mobile phase.[8]

  • Working Standard Solution (10 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

  • Sample Preparation (from Delayed-Release Capsules):

    • Weigh the contents of not fewer than 20 capsules to determine the average content weight.

    • Accurately weigh a portion of the mixed capsule contents equivalent to 20 mg of Esomeprazole and transfer to a 100 mL volumetric flask.[11]

    • Add approximately 50 mL of diluent (e.g., 0.1 N NaOH) and sonicate for 15 minutes to dissolve the enteric coating and the API.[8][11]

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Centrifuge a portion of this solution at 3000 RPM for 10 minutes.[8]

    • Dilute a suitable aliquot of the supernatant with the mobile phase to obtain a final theoretical concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.[6]

Forced Degradation Studies Protocol

To validate the stability-indicating nature of the method, forced degradation studies must be performed as per ICH guidelines.[6][12] The goal is to achieve 5-20% degradation of the API.

  • Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH before dilution and injection.[12]

  • Alkaline Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before dilution and injection.[12]

  • Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 2 hours.[12]

  • Thermal Degradation: Expose the solid drug powder to dry heat at 105°C for 24 hours.[13] Prepare a solution as described for the standard.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) or sunlight for a specified period as per ICH Q1B guidelines.

The chromatograms from these stressed samples should show that the main drug peak is well-resolved from all degradation product peaks.

Method Validation Summary

The RP-HPLC method must be validated according to ICH Q2(R1) guidelines.[2][3][4]

ParameterAcceptance CriteriaTypical Result
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0%Passes
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte. Peak purity index > 0.999.Passes[6]
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 5-25 µg/mL).r² = 0.9995
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels.99.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day) %RSD ≤ 2.0%; Intermediate Precision (Inter-day) %RSD ≤ 2.0%.Intra-day < 1.0%; Inter-day < 1.5%[14]
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.LOD: 99 ng/mL; LOQ: 333 ng/mL[14]
Robustness %RSD ≤ 2.0% after small, deliberate changes in method parameters (pH, flow rate, organic phase composition).Passes[10]

Part II: Enantiomeric Purity by Chiral HPLC

This method is essential for quantifying this compound as a chiral impurity in Esomeprazole formulations or for separating the two enantiomers in a racemic mixture.

Principle and Causality

Enantioselective separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as cellulose-tris-(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H), are highly effective for separating Omeprazole enantiomers.[15] The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different interaction energies, leading to different retention times. A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., 2-propanol) and small amounts of an acidic or basic additive (e.g., acetic acid, triethylamine), is used to modulate these interactions and achieve optimal resolution.[15]

Experimental Protocol: Chiral HPLC
  • HPLC System: As described in section 2.2.

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm) or Chiralpak IA.[14][15]

  • Reagents: n-Hexane (HPLC grade), 2-Propanol (IPA), Acetic Acid, Triethylamine (TEA).

  • Reference Standard: USP Omeprazole RS (racemic mixture) to confirm resolution and peak identification.

ParameterCondition
Mobile Phase n-Hexane : 2-Propanol : Acetic Acid : Triethylamine (100:20:0.2:0.1 v/v/v/v)[15]
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm)[15]
Flow Rate 1.2 mL/min[15]
Column Temperature 25 °C
Detection UV at 300 nm[15]
Injection Volume 20 µL
  • System Suitability Solution (Racemic Omeprazole): Prepare a 50 µg/mL solution of USP Omeprazole RS in the mobile phase. This is used to verify the elution order and ensure the resolution between the (S)- and (R)-enantiomer peaks is ≥ 2.0.[15]

  • Sample Preparation: Prepare the sample solution as described in section 2.2.6, but use the chiral mobile phase as the final diluent to ensure compatibility.

Data Analysis

The enantiomeric purity of Esomeprazole is calculated as the percentage of the S-enantiomer relative to the total area of both enantiomers.

% Enantiomeric Purity (S-isomer) = [Area(S) / (Area(S) + Area(R))] x 100

The amount of this compound impurity is calculated as a percentage of the Esomeprazole peak area, according to the specific pharmacopeial method.

Visualization of Workflows

Overall Analytical Workflow

The following diagram outlines the complete process from sample receipt to final analysis for both assay and enantiomeric purity.

G cluster_0 Sample & Standard Preparation cluster_1 Analytical Testing cluster_2 Data Processing & Reporting Sample Receive Pharmaceutical Formulation (Capsules) Prep Execute Sample Prep Protocol (Extraction, Dilution, Filtration) Sample->Prep Standard Prepare Reference Standard Solutions Assay Stability-Indicating Assay (RP-HPLC) Standard->Assay Chiral Enantiomeric Purity (Chiral HPLC) Standard->Chiral Prep->Assay Inject for Assay Prep->Chiral Inject for Purity Process Integrate Peaks & Calculate Results Assay->Process Chiral->Process Report Generate Final Report (Assay %, Impurity Profile) Process->Report

Caption: High-level workflow for pharmaceutical analysis.

Sample Preparation from Capsules

This diagram details the extraction and preparation of the final analytical solution from delayed-release capsules.

G start Pool and weigh contents of 20 capsules weigh Weigh powder equivalent to 20 mg API start->weigh dissolve Add 50 mL 0.1 N NaOH to 100 mL flask weigh->dissolve sonicate Sonicate for 15 minutes to dissolve dissolve->sonicate dilute1 Dilute to 100 mL volume (Concentration: 200 µg/mL) sonicate->dilute1 centrifuge Centrifuge at 3000 RPM for 10 min dilute1->centrifuge dilute2 Dilute supernatant with mobile phase to 10 µg/mL centrifuge->dilute2 filter Filter with 0.45 µm syringe filter dilute2->filter end Ready for HPLC Injection filter->end

Caption: Step-by-step sample preparation protocol.

Forced Degradation Study Logic

This illustrates the parallel stress conditions applied to the drug substance to prove method specificity.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) API API Solution (Esomeprazole) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Base Alkaline Hydrolysis (0.1 N NaOH, 60°C) API->Base Oxidative Oxidation (3% H₂O₂ RT) API->Oxidative Thermal Thermal (Solid, 105°C) API->Thermal Photo Photolytic (UV/Sunlight) API->Photo Analysis Analyze by RP-HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Confirm Resolution of API from Degradants Analysis->Result

Caption: Logic of the forced degradation study.

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for the quality control of this compound and Esomeprazole in pharmaceutical products. The reversed-phase HPLC method is demonstrated to be stability-indicating, specific, accurate, and precise for assay purposes. The complementary chiral HPLC method allows for the accurate determination of enantiomeric purity, a critical quality attribute. Adherence to these protocols will enable laboratories to generate high-quality, reproducible data that meets stringent regulatory requirements.

References

  • Cirilli, R., Ferretti, R., Gallinella, B., Turchetto, L., Zanitti, L., & La Torre, F. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 53(1), 57-63. Retrieved from [Link]

  • (n.d.). Analytical Method Validation for the Quantification of Esomeprazole and Pantoprazole in Human Plasma Using RP-HPLC-MS/MS. Preprints.org. Retrieved from [Link]

  • Kumar, A., Kumar, S., & Kumar, R. (2019). A stability indicating method development and validation of esomeprazole in pharmaceutical dosage form by using RP-HPLC. Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • Srinivasan, K., & K, S. (2014). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 493-497. Retrieved from [Link]

  • Patel, D. B., & Patel, N. J. (2017). Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules. Scientia Pharmaceutica, 85(4), 43. Retrieved from [Link]

  • Kumar, R., & Surendra, K. (2021). A Novel RP-HPLC method for determination of esomeprazole in pharmaceutical dosage forms in human plasma. Asian Journal of Pharmaceutical Analysis, 11(1), 9-16. Retrieved from [Link]

  • (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Bio Integration, 5(2). Retrieved from [Link]

  • (n.d.). Analytical method development and validation for related substances in esomeprazole by rp-hplc. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • P, S. K., & N, M. R. (2018). Development and Validation of Analytical Method for Determination of Esomeprazole in Pharmaceutical Effluents Using Reverse Phase High Performance Liquid Chromatography. International Journal of Chemtech Research, 11(01), 22-31. Retrieved from [Link]

  • Sahoo, S., Chakraborti, S., & Mishra, S. (2023). Development and validation of a high- performance liquid chromatography method for the estimation of esomeprazole in bulk and ta. Future Journal of Pharmaceutical Sciences, 9(1), 37. Retrieved from [Link]

  • Yunoos, M., & Sankar, D. G. (2015). A New Validated Stability indicating Quantitative RP-HPLC Method for Simultaneous Estimation of Esomeprazole and Levosulpride in Bulk Drug and Combined Capsule Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 4(5), 273-279. Retrieved from [Link]

  • Ali, M. M., Abdullah, M. A., & Al-Ghanamy, M. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Life Science Researches, 6(1), 1-8. Retrieved from [Link]

  • Harris, S., & Groleau, E. G. (2015). Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. Journal of Analytical & Bioanalytical Techniques, 6(4). Retrieved from [Link]

  • Alex, D., & D, J. (2017). Validated RP-HPLC Method for the Estimation of Esomeprazole Enteric Coated Tablets. Der Pharma Chemica, 9(10), 75-79. Retrieved from [Link]

  • Rahman, M., Asad, S., & Ahmed, M. (2018). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. Dhaka University Journal of Pharmaceutical Sciences, 17(2), 221-231. Retrieved from [Link]

  • Ferretti, R., Zanitti, L., & Cirilli, R. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical Analysis, 6(2), 132-136. Retrieved from [Link]

  • (n.d.). Separation and Identification of Degradation Impurities of Esomeprazole Sodium. ResearchGate. Retrieved from [Link]

  • (n.d.). A New Ultra Performance Liquid Chromatographic Method for Determination of Omeprazole in Capsule Dosage Form. ResearchGate. Retrieved from [Link]

  • (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR ESOMPRAZOLE SODIUM INJECTION BY RP-HPLC. International Journal of Scientific Development and Research. Retrieved from [Link]

  • De Koster, C., Viaene, J., & Massart, D. L. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International, 27(11), 592-601. Retrieved from [Link]

  • Tatar, S., & Atmaca, S. (2006). Development and validation of high performance liquid chromatographic method for the determination of esomeprazole in tablets. Journal of Food and Drug Analysis, 14(1). Retrieved from [Link]

  • (n.d.). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • (2019, December 27). Omeprazole Delayed-Release Capsules. USP-NF. Retrieved from [Link]

Sources

Protocol for R-Omeprazole Stability Testing Under Stress Conditions: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, in-depth protocol for conducting forced degradation (stress testing) studies on R-Omeprazole (Esomeprazole), the S-isomer of omeprazole. As a proton pump inhibitor, this compound's inherent chemical instability, particularly in acidic environments, necessitates rigorous stability evaluation. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step experimental procedures but also the underlying scientific rationale for each step. The protocols align with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), to ensure regulatory relevance and scientific robustness.[1][2][3] A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed for the accurate quantification of this compound in the presence of its degradation products.

Introduction: The Imperative for Stress Testing Chiral APIs

This compound is a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy is intrinsically linked to its chemical integrity. However, the molecule, characterized by a sulfoxide bridge between benzimidazole and pyridine rings, is notoriously susceptible to degradation. This degradation is not only pH-dependent but can also be triggered by oxidation, heat, and light.[4][5]

Forced degradation, or stress testing, is a critical component of the drug development process. Its primary objectives are:

  • To elucidate degradation pathways: Identifying the likely degradation products helps in understanding the molecule's weaknesses.

  • To develop and validate a stability-indicating analytical method: The stress-degraded samples are used to prove that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification.[6][7][8]

  • To inform formulation and packaging development: Understanding the conditions under which the drug degrades helps in designing a stable dosage form and selecting appropriate packaging.

This guide provides the technical framework to achieve these objectives for this compound, grounding each protocol in established scientific principles and regulatory expectations.

Experimental Design and Workflow

The overall process involves subjecting the this compound drug substance to a variety of aggressive chemical and physical conditions. The resulting samples are then analyzed using a pre-validated stability-indicating HPLC method to quantify the remaining parent drug and profile the degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API This compound API Sample StockSol Prepare Stock Solution (e.g., in Methanol) API->StockSol Acid Acid Hydrolysis (0.1N HCl) StockSol->Acid Base Alkaline Hydrolysis (0.1N NaOH) StockSol->Base Oxidative Oxidation (3% H₂O₂) StockSol->Oxidative Thermal Thermal Degradation (105°C Solid / 80°C Solution) StockSol->Thermal Photo Photolytic Degradation (ICH Q1B Light Exposure) StockSol->Photo Neutralize Neutralization & Dilution to Target Conc. Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-PDA Analysis Neutralize->HPLC Data Data Interpretation: - % Degradation - Peak Purity - Mass Balance HPLC->Data

Caption: Overall workflow for this compound forced degradation studies.

Detailed Protocols for Stress Conditions

3.1 Materials and Equipment

  • API: this compound Magnesium reference standard.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂ 30%), HPLC-grade acetonitrile and methanol, analytical grade phosphate buffers.

  • Equipment: Calibrated pH meter, analytical balance, volumetric flasks, pipettes, thermostatically controlled oven, water bath, photostability chamber (compliant with ICH Q1B), and a validated HPLC system with a Photodiode Array (PDA) detector.

3.2 Preparation of Stock Solution

  • Accurately weigh approximately 14 mg of this compound and transfer to a 100 mL volumetric flask.[9]

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

  • Dilute to the mark with methanol to obtain a stock solution of ~140 µg/mL. This stock will be used for subsequent stress tests.

3.3 Acid Hydrolysis Protocol Causality: this compound is highly unstable in acidic media, where it undergoes a rapid acid-catalyzed rearrangement to form a sulphenamide intermediate.[4][10] This is the primary degradation pathway in the stomach, necessitating enteric-coated formulations.

  • Transfer 10 mL of the stock solution into a 50 mL flask.

  • Add 10 mL of 0.1 N HCl.

  • Keep the solution at 60°C for 1-2 hours.[11] Note: Significant degradation (~2-5%) is expected quickly. Monitor closely to avoid complete degradation.

  • After the specified time, cool the solution to room temperature and carefully neutralize it by adding 10 mL of 0.1 N NaOH.

  • Dilute the resulting solution to a final target concentration (e.g., 20 µg/mL) with the mobile phase for HPLC analysis.

3.4 Alkaline Hydrolysis Protocol Causality: While more stable than in acid, this compound can still degrade under strong alkaline conditions, albeit at a slower rate.

  • Transfer 10 mL of the stock solution into a 50 mL flask.

  • Add 10 mL of 0.1 N NaOH.

  • Keep the solution at 60°C for approximately 2 hours.[11][12]

  • After the specified time, cool the solution and neutralize it by adding 10 mL of 0.1 N HCl.

  • Dilute to the final target concentration with the mobile phase for HPLC analysis.

3.5 Oxidative Degradation Protocol Causality: The sulfoxide moiety in this compound is susceptible to oxidation, primarily converting to the corresponding sulfone derivative. This is a common degradation pathway for sulfoxide-containing drugs.

  • Transfer 10 mL of the stock solution into a 50 mL flask.

  • Add 10 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 2 hours.[11]

  • Dilute to the final target concentration with the mobile phase for HPLC analysis.

3.6 Thermal Degradation Protocol Causality: Thermal stress provides the energy to overcome activation barriers for various degradation reactions, assessing the drug's stability during heat sterilization or storage in hot climates.

  • Solid State: Place approximately 500 mg of this compound powder in a watch glass and keep it in a hot air oven at 105°C for 24 hours.[9] After exposure, prepare a solution at the target concentration.

  • Solution State: Transfer 10 mL of the stock solution into a flask, seal it, and keep it in a water bath at 80°C for 24 hours.[12] Cool and dilute to the final target concentration.

3.7 Photolytic Degradation Protocol Causality: Exposure to light, particularly UV radiation, can induce photochemical degradation. This study is mandated by ICH Q1B to determine if the drug requires light-protective packaging.[13]

  • Expose the this compound drug substance (solid) and a solution (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Maintain a parallel control sample protected from light.

  • After exposure, prepare solutions of both the exposed and control samples at the target concentration for HPLC analysis.

Stability-Indicating Analytical Method: RP-HPLC

A robust analytical method is the cornerstone of a trustworthy stability study. The method must be able to resolve the this compound peak from all potential degradation products. The following method is a validated example.

4.1 HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with PDA Detector
Column XBridge BEH Shield RP18 (4.6 x 250 mm), 5 µm[6]
Mobile Phase Phosphate Buffer (pH 7.3) : Acetonitrile (74:26 v/v)[6]
Flow Rate 1.0 mL/min
Detection Wavelength 305 nm[14]
Column Temperature 30°C
Injection Volume 10 µL

4.2 System Suitability Testing Before analyzing samples, the system's performance must be verified. This ensures that the results are reliable.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 1.5
Theoretical Plates Not less than 2000
% RSD for 6 Injections Not more than 2.0%
Resolution (Rₛ) > 2.0 between this compound and the closest eluting peak

Potential Degradation Pathways

Stress testing helps to construct a degradation map for the molecule. For this compound, several key transformations are observed.

G cluster_acid Acidic Conditions (HCl) cluster_oxidative Oxidative Conditions (H₂O₂) cluster_alkaline Alkaline Conditions (NaOH) ROmep This compound (Sulfoxide) Sulphenamide Sulphenamide Intermediate ROmep->Sulphenamide Rearrangement Sulfone Sulfone Derivative ROmep->Sulfone Oxidation Other Other Minor Degradants ROmep->Other Benzimidazole Benzimidazole Sulphide Sulphenamide->Benzimidazole

Sources

Application Notes & Protocols: A Guide to the Clinical Trial Design for R-Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Stereospecific Clinical Evaluation

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, was first introduced as a racemic mixture of two enantiomers: (R)-Omeprazole and (S)-Omeprazole (esomeprazole).[1] While these molecules are mirror images, they are not identical in their pharmacokinetic behavior. The critical difference lies in their metabolism by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4.[2][3] R-Omeprazole is metabolized more rapidly by CYP2C19 than its S-enantiomer.[1][3] This stereoselective metabolism results in a shorter elimination half-life and lower plasma concentrations for this compound compared to esomeprazole when administered at the same dose.[1]

This inherent pharmacokinetic variability necessitates a dedicated and robust clinical development plan for this compound. The following guide provides a detailed framework for designing clinical trials, from early-phase pharmacokinetic assessments to large-scale efficacy studies, grounded in regulatory expectations and scientific best practices.

Metabolic Pathway of Omeprazole Enantiomers

The diagram below illustrates the differential metabolism of R- and S-Omeprazole, which forms the scientific basis for enantiomer-specific clinical trial design.

cluster_0 Racemic Omeprazole cluster_1 Hepatic Metabolism cluster_2 Primary Metabolites r_omeprazole This compound cyp2c19 CYP2C19 r_omeprazole->cyp2c19 Rapid Metabolism cyp3a4 CYP3A4 r_omeprazole->cyp3a4 Minor Pathway s_omeprazole S-Omeprazole (Esomeprazole) s_omeprazole->cyp2c19 Slower Metabolism s_omeprazole->cyp3a4 Primary Pathway hydroxy_r 5-Hydroxyomeprazole cyp2c19->hydroxy_r sulfone Omeprazole Sulfone cyp3a4->sulfone cluster_1 Washout (≥ 7 Days) group1_p1 Group 1 Receives Test Drug (T) group1_p1->washout group2_p1 Group 2 Receives Reference Drug (R) group2_p1->washout group1_p2 Group 1 Receives Reference Drug (R) washout->group1_p2 group2_p2 Group 2 Receives Test Drug (T) washout->group2_p2 cluster_0 Patient Journey screening Screening & Informed Consent (Inclusion/Exclusion Criteria Met) randomization Randomization screening->randomization treatment_a Treatment Arm A This compound (e.g., 8 Weeks) randomization->treatment_a 1:1 Ratio treatment_b Treatment Arm B Placebo (e.g., 8 Weeks) randomization->treatment_b end_of_study End of Study Assessment (Primary & Secondary Endpoints) treatment_a->end_of_study treatment_b->end_of_study follow_up Safety Follow-up end_of_study->follow_up

Caption: Workflow for a typical Phase III parallel-group clinical trial.

Part 3: Phase IV Post-Marketing Surveillance

Trustworthiness: After a drug is approved, Phase IV studies are conducted to monitor its long-term safety and effectiveness in a real-world setting. These studies can identify rare or long-term adverse effects not seen in the more controlled environment of Phase III trials and can help optimize the drug's use in the general population.

References

  • An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of (r)-Omeprazole. Benchchem.
  • Bioequivalence Study of Esomeprazole 20 Milligram (mg) Delayed-Release Capsules in Healthy Adult Participants. ClinicalTrials.gov.
  • FDA issues draft guidances targeting GERD-related conditions. RAPS.
  • Bioequivalence study of two esomeprazole enteric coated formulations in healthy Chinese volunteers. Who we serve.
  • CLINICAL RESEARCH—FDA GUIDANCE NOTICES: Symptomatic Nonerosive Gastroesophageal Reflux Disease: Developing Drugs for Treatment. VitalLaw.com.
  • Bioequivalence study of two Esomeprazole40 mg MUPS tablets in healthy adult Bangladeshi human subjects. WJBPHS.
  • Bioequivalence Evaluation of Two Esomeprazole 20 mg Capsule Formulations in Healthy Male Bangladeshi Volunteers. Walsh Medical Media.
  • Symptomatic Nonerosive Gastroesophageal Reflux Disease: Developing Drugs for Treatment; Draft Guidance for Industry; Availability. Federal Register.
  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility.
  • Symptomatic Nonerosive Gastroesophageal Reflux Disease: Developing Drugs for Treatment; Draft Guidance for Industry; Availability. Federal Register.
  • Symptomatic Nonerosive Gastroesophageal Reflux Disease: Developing Drugs for Treatment. FDA.
  • Bioequivalence of two esomeprazole magnesium enteric-coated formulations in healthy Chinese subjects. Baishideng Publishing Group.
  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. ClinPGx.
  • Esomeprazole, NDA 22-101. FDA.
  • A Guide to Phase 1 Clinical Trial Designs. Quanticate.
  • Phase 1 Clinical Trial Study Design. BioPharma Services.
  • Study Details | NCT00468559 | Phase 3/Safety & Efficacy of Esomeprazole in Infants. ClinicalTrials.gov.
  • Heartburn relief with bicarbonate- rich mineral water: results of the randomised, placebo- controlled phase- III trial STOMACH STILL. BMJ Open Gastroenterology.

Sources

I. Introduction: The Critical Role of CYP2C19 in Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

< "APPLICATION NOTE

Topic: Use of R-Omeprazole as a Probe for CYP2C19 Activity Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Gemini

Cytochrome P450 2C19 (CYP2C19) is a pivotal enzyme in the metabolism of a significant portion of clinically used drugs.[1][2] Located primarily in the liver, this enzyme is responsible for the oxidative metabolism of approximately 10% of commonly prescribed medications, including proton pump inhibitors (PPIs), antidepressants, and the antiplatelet agent clopidogrel.[1][2][3] The gene encoding CYP2C19 is highly polymorphic, with numerous identified haplotypes that can significantly alter enzyme activity.[1] This genetic variability leads to a wide range of metabolic capacities among individuals, who can be categorized into phenotypes such as poor, intermediate, extensive, and ultrarapid metabolizers.[4][5][6] Consequently, an individual's CYP2C19 phenotype can profoundly impact a drug's pharmacokinetics, influencing its efficacy and the risk of adverse events.[1] Therefore, accurately assessing CYP2C19 activity is paramount in both clinical practice for personalized medicine and during drug development to evaluate potential drug-drug interactions (DDIs).[7][8][9]

Omeprazole, a widely used PPI, has emerged as a reliable and safe probe drug for phenotyping CYP2C19 activity.[10][11][12][13] It is a racemic mixture of two enantiomers, this compound and S-omeprazole (esomeprazole).[14][15] The metabolism of omeprazole is stereoselective, with this compound being more rapidly metabolized primarily by CYP2C19 to its major metabolite, 5-hydroxyomeprazole.[14][15][16] This specific metabolic pathway forms the basis of its use as a probe for CYP2C19 activity. This application note provides a detailed guide on the principles, protocols, and data interpretation for utilizing this compound to accurately assess CYP2C19 activity in both in vitro and in vivo settings.

II. Principles of the Assay: The Metabolic Journey of this compound

The utility of this compound as a CYP2C19 probe hinges on its specific metabolic conversion to 5-hydroxyomeprazole.[10][17] While both CYP2C19 and CYP3A4 are involved in the metabolism of racemic omeprazole, CYP2C19 is the high-affinity enzyme primarily responsible for the 5-hydroxylation of the R-enantiomer at therapeutic concentrations.[14][17] The S-enantiomer, esomeprazole, is also metabolized by CYP2C19, but to a lesser extent.[14][15] Another minor metabolic pathway for omeprazole, mediated mainly by CYP3A4, leads to the formation of omeprazole sulfone.[10][18][19]

The specificity of the this compound to 5-hydroxyomeprazole conversion allows for a direct assessment of CYP2C19 enzymatic activity. By measuring the concentration of the parent drug (this compound) and its primary metabolite (5-hydroxyomeprazole), a metabolic ratio can be calculated. This ratio serves as a quantitative indicator of CYP2C19 function. A lower ratio of parent drug to metabolite suggests higher enzyme activity (extensive or ultrarapid metabolizers), while a higher ratio indicates lower activity (intermediate or poor metabolizers).

G cluster_0 Metabolic Pathway of this compound This compound This compound 5-Hydroxyomeprazole 5-Hydroxyomeprazole This compound->5-Hydroxyomeprazole CYP2C19 (Major Pathway) Omeprazole Sulfone Omeprazole Sulfone This compound->Omeprazole Sulfone CYP3A4 (Minor Pathway)

Caption: Metabolic pathway of this compound.

III. In Vitro Application: Assessing CYP2C19 Activity in Human Liver Microsomes

In vitro assays using human liver microsomes (HLMs) are a cornerstone for studying drug metabolism and inhibition potential. This protocol details a typical experiment to determine the kinetics of this compound 5-hydroxylation.

A. Materials and Reagents
Reagent/Material Supplier Notes
This compoundSigma-AldrichPurity ≥98%
5-HydroxyomeprazoleToronto Research ChemicalsPurity ≥98%
Pooled Human Liver MicrosomesCorning, Sekisui XenoTechCharacterized for CYP2C19 activity
NADPH Regeneration SystemCorningSolution A (NADP+), Solution B (G6P, G6PD)
Potassium Phosphate BufferSigma-Aldrich0.1 M, pH 7.4
Acetonitrile (ACN)Fisher ScientificHPLC or LC-MS grade
Formic AcidSigma-AldrichLC-MS grade
Internal Standard (e.g., Diazepam-d5)CerilliantFor LC-MS/MS analysis
B. Experimental Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by serial dilution in 0.1 M potassium phosphate buffer (pH 7.4) to achieve final concentrations ranging from 0.1 to 100 µM.

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.2 mg/mL in 0.1 M potassium phosphate buffer.

  • Incubation:

    • Pre-warm a water bath to 37°C.

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium phosphate buffer (to make up the final volume).

      • HLM suspension.

      • This compound working solution.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regeneration system. The final incubation volume is typically 200 µL.

  • Reaction Termination and Sample Processing:

    • After a 15-minute incubation, terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples and centrifuge at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

G cluster_1 In Vitro Experimental Workflow A Reagent Preparation B Incubation at 37°C A->B Add HLM, this compound C Reaction Termination B->C Add Stop Solution D Sample Processing C->D Centrifugation E LC-MS/MS Analysis D->E Analyze Supernatant

Caption: In Vitro Experimental Workflow.

C. Analytical Methodology: LC-MS/MS

The quantification of 5-hydroxyomeprazole is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its high sensitivity and selectivity.[20]

Parameter Typical Condition
LC Column C18 reverse-phase, e.g., Zorbax XDB-C8 (50 x 4.6 mm)[20]
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 346 → 198, 5-Hydroxyomeprazole: m/z 362 → 214[20]
D. Data Analysis and Interpretation

The rate of 5-hydroxyomeprazole formation is calculated and used to determine enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. These parameters provide a quantitative measure of the affinity of CYP2C19 for this compound and its maximal metabolic capacity. For inhibition studies, the IC50 value of a test compound can be determined by measuring the formation of 5-hydroxyomeprazole in the presence of varying concentrations of the inhibitor.

IV. In Vivo Application: Clinical Phenotyping and DDI Studies

In vivo studies are essential for understanding the clinical relevance of CYP2C19 activity and for assessing the DDI potential of new chemical entities in humans, as recommended by regulatory agencies like the FDA.[7][21]

A. Study Design and Population
  • Study Population: Healthy volunteers are typically recruited. Genotyping for common CYP2C19 alleles (*1, *2, *3, *17) is often performed to enroll a diverse population of metabolizer phenotypes.[3]

  • Study Design: An open-label, single-dose, fixed-sequence, or crossover design can be employed. For DDI studies, a baseline phase with the probe drug alone is followed by a treatment phase with the probe drug and the investigational drug.

B. Clinical Protocol
  • Subject Screening and Genotyping: Subjects undergo a thorough medical screening. Blood samples are collected for CYP2C19 genotyping.

  • Dosing: After an overnight fast, subjects receive a single oral dose of 20 mg omeprazole.[13] For DDI studies, the investigational drug is administered according to its specific dosing regimen.

  • Blood Sampling: Serial blood samples are collected in EDTA-containing tubes at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 12 hours). A 3-hour post-dose sample is often used for calculating the metabolic ratio.[13]

  • Plasma Processing: Blood samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. The plasma is stored at -80°C until analysis.

C. Bioanalytical Method

Plasma concentrations of this compound and 5-hydroxyomeprazole are quantified using a validated LC-MS/MS method, similar to the one described for the in vitro studies.

D. Pharmacokinetic and Data Analysis
  • Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key pharmacokinetic (PK) parameters for both this compound and 5-hydroxyomeprazole, including Cmax, Tmax, AUC, and t1/2.

  • Metabolic Ratio (MR): The MR is calculated as the plasma concentration of this compound divided by the plasma concentration of 5-hydroxyomeprazole, typically at the 3-hour time point.[13]

  • Interpretation:

    • Phenotyping: Subjects are classified into different metabolizer groups based on their MR values.

    • DDI Assessment: A significant change in the AUC or MR of this compound in the presence of an investigational drug indicates a potential DDI. An increase in the AUC of this compound and a decrease in the formation of 5-hydroxyomeprazole suggest CYP2C19 inhibition.

V. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating.

  • In Vitro: The use of a well-characterized pooled HLM preparation with known CYP2C19 activity provides a baseline for expected results. The inclusion of positive and negative controls (e.g., a known CYP2C19 inhibitor like fluvoxamine) ensures the assay is performing as expected.

  • In Vivo: Genotyping subjects prior to the study allows for the correlation of phenotypic data (metabolic ratio) with genotypic data, providing a robust validation of the results. The predictable differences in the pharmacokinetics of this compound among different metabolizer groups serve as an internal control.

VI. Conclusion

This compound is a well-established and reliable probe for assessing CYP2C19 activity. Its stereoselective metabolism to 5-hydroxyomeprazole provides a specific and sensitive measure of enzyme function. The detailed protocols and data analysis strategies presented in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry to accurately characterize CYP2C19 activity, enabling better prediction of drug efficacy and safety, and facilitating informed decisions during drug development.

VII. References

  • Ogunniyi, A., & Adedokun, O. (2009). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition, 23(8), 845-851.

  • Song, M., & Naidong, W. (2006). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 433-441.

  • Genomics Education Programme. (n.d.). CYP2C19 — Knowledge Hub. Health Education England.

  • BenchChem. (2025). An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of (r)-Omeprazole.

  • MedlinePlus. (2015). CYP2C19 gene. National Library of Medicine.

  • Ingelman-Sundberg, M., & Sim, S. C. (2010). Clinical relevance of genetic polymorphisms in the human CYP2C subfamily. British Journal of Clinical Pharmacology, 70(4), 455-463.

  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844.

  • PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics.

  • Abdel-Hafiz, S. M., et al. (2009). Stereospecific analysis of omeprazole in human plasma as a probe for CYP2C19 phenotype. Journal of Chromatography B, 877(25), 2689-2696.

  • Furuta, T., & Sugimoto, M. (2012). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Clinical Pharmacokinetics, 51(8), 485-500.

  • Wikipedia. (n.d.). CYP2C19.

  • Ahmed, S., et al. (2016). CYP2C19 genetic polymorphisms with their clinical consequences. Pharmacogenomics, 17(16), 1971-1988.

  • Samer, C. F., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology.

  • Samer, C. F., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. PubMed.

  • Lazalde-Ramos, B. P., et al. (2012). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. European Journal of Clinical Pharmacology, 68(5), 587-593.

  • ResearchGate. (n.d.). Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole...

  • Sim, S. C., et al. (2008). Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers. British Journal of Clinical Pharmacology, 65(5), 681-689.

  • Zhang, L., et al. (2008). Predicting Drug–Drug Interactions: An FDA Perspective. The AAPS Journal, 10(2), 304-309.

  • Samer, C. F., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Semantic Scholar.

  • Howden, C. W. (1989). Omeprazole: pharmacology, pharmacokinetics and interactions. Alimentary Pharmacology & Therapeutics, 3(Suppl 1), 1-10.

  • Kazmi, F., et al. (2016). The Proton Pump Inhibitor, Omeprazole, but Not Lansoprazole or Pantoprazole, Is a Metabolism-Dependent Inhibitor of CYP2C19: Implications for Coadministration with Clopidogrel. Drug Metabolism and Disposition, 44(8), 1287-1298.

  • PharmGKB. (n.d.). omeprazole.

  • Vazquez-Alvarez, E., et al. (2017). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 45(10), 1083-1092.

  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Request PDF.

  • Canadeo, A. P., et al. (2020). Evaluation of Omeprazole Limited Sampling Strategies to Estimate Constitutive Cytochrome P450 2C19 Activity in Healthy Adults. Journal of Clinical Pharmacology, 60(11), 1475-1483.

  • American College of Clinical Pharmacy. (2020). FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies.

  • Elbe, A., et al. (2022). Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans. European Journal of Clinical Pharmacology, 78(6), 965-976.

  • Skarke, C., et al. (1995). Use of omeprazole as a probe drug for CYP2C19 phenotype in Swedish Caucasians: comparison with S-mephenytoin hydroxylation phenotype and CYP2C19 genotype. Pharmacogenetics, 5(6), 349-357.

  • U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • RAPS. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies.

  • Kinyua, J., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 995-1004.

  • Foerster, K. I., et al. (2021). Application of Microdosed Intravenous Omeprazole to Determine Hepatic CYP2C19 Activity. Clinical Pharmacokinetics, 60(3), 391-401.

  • Basavaiah, K., & Anil Kumar, U. R. (2007). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. E-Journal of Chemistry, 4(4), 541-548.

  • Denisova, E., et al. (2017). Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. Personalized Medicine, 14(5), 395-404.

  • Elbe, A., et al. (2022). Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans. PubMed.

  • ResearchGate. (n.d.). Clearance of this compound and S-omeprazole in relation to CYP2C19 and...

  • U.S. Food and Drug Administration. (2024). Drug Interaction Information in Human Prescription Drug and Biological Product Labeling | Guidance for Industry.

  • ResearchGate. (n.d.). Effect of High-Dose Esomeprazole on CYP1A2, CYP2C19, and CYP3A4 Activities in Humans: Evidence for Substantial and Long-lasting Inhibition of CYP2C19.

  • ResearchGate. (n.d.). In vitro inhibitory parameters of omeprazole and its metabolites for CYP2C19 and CYP3A4.

  • Franciosi, J. P., et al. (2018). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Frontiers in Pharmacology, 9, 1148.

  • Lonsdale, R., et al. (2013). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of the American Chemical Society, 135(34), 12664-12675.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Omeprazole Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated resource for troubleshooting and optimizing the chiral HPLC separation of Omeprazole enantiomers. This guide is designed for researchers, analytical chemists, and drug development professionals to address common challenges encountered during the analysis of R-Omeprazole and its S-enantiomer, Esomeprazole.

As Senior Application Scientists, we understand that achieving optimal peak resolution is paramount for accurate quantification and purity assessment. This guide provides in-depth, experience-driven advice, structured in a practical question-and-answer format to help you resolve specific issues efficiently.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution (Rs < 1.5) between the R- and S-Omeprazole peaks?

A1: Poor resolution is the most common challenge and can stem from several factors related to the mobile phase, stationary phase, or column temperature.

  • Mobile Phase Composition: The choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in your mobile phase (typically hexane or heptane) are critical. The alcohol competes with the analyte for interaction sites on the chiral stationary phase (CSP). An incorrect concentration can lead to either too little retention (peaks elute too quickly) or excessive peak broadening, both of which decrease resolution. For polysaccharide-based CSPs like those derived from cellulose or amylose, a systematic evaluation of the alcohol percentage is the first step.

  • Acidic/Basic Additives: Omeprazole is a weakly basic compound. Adding a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine, to the mobile phase can significantly improve peak shape and resolution. These additives work by masking residual acidic silanol groups on the silica support of the CSP, which can cause undesirable secondary interactions and lead to peak tailing.

  • Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process. Lowering the column temperature often enhances enantioselectivity, leading to a greater separation between the peaks and thus improved resolution. However, this also increases analysis time and mobile phase viscosity. A temperature screening study (e.g., 15°C, 25°C, 35°C) is recommended to find the optimal balance.

Q2: My Omeprazole peaks are showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing is typically caused by secondary, non-enantioselective interactions between the analyte and the stationary phase.

  • Silanol Interactions: As mentioned above, the primary cause is often the interaction of the basic Omeprazole molecule with acidic silanol groups on the silica backbone of the CSP.

    • Solution: The most effective solution is to add a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1% to 0.5% (v/v) is a common and effective choice. This amine competes for and neutralizes the active silanol sites.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and causing peak tailing.

    • Solution: Try reducing the injection volume or the concentration of your sample. Ensure the total mass of Omeprazole injected is within the linear dynamic range of the column.

Q3: The retention times for my enantiomer peaks are drifting between injections. What could be the problem?

A3: Retention time drift points to a lack of system equilibration or changes in the mobile phase composition over time.

  • Insufficient Column Equilibration: Chiral separations, especially in normal-phase mode, require extensive column equilibration. The stationary phase needs to be fully saturated with the mobile phase components, including the additives.

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes at a stable flow rate before the first injection. For some applications, even longer equilibration times may be necessary.

  • Mobile Phase Volatility: The organic solvents used in normal-phase HPLC (like hexane) are highly volatile. If the mobile phase reservoir is not properly covered, selective evaporation of the more volatile component can alter the mobile phase composition over the course of an analytical run.

    • Solution: Keep mobile phase bottles tightly sealed and use a solvent inlet filter. Consider pre-mixing a larger batch of mobile phase to ensure consistency.

Troubleshooting Workflows & Protocols

Workflow: Optimizing Peak Resolution

This workflow provides a logical sequence for diagnosing and resolving poor peak resolution.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) Start Start: Poor Resolution Observed CheckMP Step 1: Verify Mobile Phase (Composition, Age, Additives) Start->CheckMP OptimizeAlcohol Step 2: Optimize Alcohol Modifier % (e.g., Ethanol, IPA) CheckMP->OptimizeAlcohol Composition OK? CheckTemp Step 3: Evaluate Column Temperature (Try lowering temperature, e.g., 15-25°C) OptimizeAlcohol->CheckTemp Resolution still low? CheckFlow Step 4: Adjust Flow Rate (Lower flow rate can increase efficiency) CheckTemp->CheckFlow Resolution still low? Success Resolution Achieved (Rs >= 1.5) CheckFlow->Success Improvement seen?

Caption: Logical workflow for troubleshooting poor peak resolution.

Protocol: Mobile Phase Preparation and System Suitability

This protocol outlines the steps for preparing a robust mobile phase and establishing system suitability criteria to ensure reliable results.

Objective: To prepare a mobile phase for chiral separation of Omeprazole and verify HPLC system performance.

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (or Isopropanol)

  • Diethylamine (DEA), HPLC grade

  • R/S-Omeprazole reference standard

  • Chiral stationary phase column (e.g., Cellulose or Amylose-based)

Procedure:

  • Mobile Phase Preparation (Example: Hexane/Ethanol/DEA 80:20:0.1 v/v/v):

    • Measure 800 mL of n-Hexane into a clean, dry 1 L glass reservoir.

    • Carefully add 200 mL of Ethanol to the reservoir.

    • Using a micropipette, add 1.0 mL of Diethylamine (DEA).

    • Seal the reservoir and mix thoroughly by inversion. Sonicate for 10-15 minutes to degas the solution.

  • System Equilibration:

    • Install the appropriate chiral column.

    • Set the column oven temperature (e.g., 25°C).

    • Purge the pump with the newly prepared mobile phase.

    • Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to circulate through the system for at least 45 minutes or until a stable baseline is achieved.

  • System Suitability Test:

    • Prepare a system suitability solution containing both R- and S-Omeprazole at a known concentration.

    • Perform five replicate injections of the suitability solution.

    • Record the retention times, peak areas, and peak widths.

  • Data Analysis and Acceptance Criteria:

    ParameterAcceptance CriteriaRationale
    Resolution (Rs) ≥ 1.5Ensures baseline or near-baseline separation for accurate integration.
    Tailing Factor (Tf) ≤ 1.5Confirms good peak shape, free from excessive secondary interactions.
    Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Demonstrates system stability and reproducibility.
    Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Indicates precise and consistent injection and detection.

    If the system suitability criteria are not met, do not proceed with sample analysis. Re-evaluate the mobile phase, column condition, and instrument parameters using the troubleshooting guide.

In-Depth Scientific Explanation

The Mechanism of Chiral Recognition on Polysaccharide CSPs

The separation of Omeprazole enantiomers is most commonly achieved on chiral stationary phases derived from polysaccharides like cellulose or amylose, which are coated or immobilized on a silica support. The chiral recognition mechanism is a complex, multi-point interaction process.

G cluster_0 Chiral Recognition Mechanism Analyte Omeprazole Enantiomer (R- or S-) Complex Transient Diastereomeric Complex (Analyte-CSP) Analyte->Complex Binds to CSP CSP Chiral Stationary Phase (CSP) Polysaccharide Polymer H-Bonding π-π Stacking Steric Hindrance CSP->Complex Forms complex Complex->Analyte Dissociates

Caption: Interaction model for chiral separation on a polysaccharide CSP.

The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (the polysaccharide). The stability of these complexes differs for each enantiomer, leading to different retention times. Key interactions include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic rings in Omeprazole can interact with the electron-rich polysaccharide backbone.

  • Steric Inclusion: One enantiomer may fit more snugly into the chiral cavities or grooves of the polymer than the other due to its specific three-dimensional structure. This steric hindrance plays a crucial role in enantioselectivity.

The mobile phase, particularly the alcohol modifier, directly influences these interactions. The alcohol molecules can hydrogen bond with the CSP, competing with the analyte and thereby modulating its retention and selectivity. This is why a methodical optimization of the mobile phase is the cornerstone of developing a successful chiral separation method.

References

  • Chiral Separations by Liquid Chromatography and Related Technologies. (2001). ACS Publications. [Link]

  • Development and validation of a normal-phase HPLC method for the enantiomeric separation of omeprazole in capsules. (2010). SciELO. [Link]

R-Omeprazole (Esomeprazole) Analysis Technical Support Center: A Guide to Preventing and Troubleshooting Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for R-Omeprazole (Esomeprazole) analysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges encountered during the chromatographic analysis of this notoriously unstable compound. This compound's sensitivity to acidic conditions, light, and heat necessitates careful handling and optimized analytical methods to ensure data integrity.[1][2][3] This hub moves beyond simple procedural lists to explain the chemical principles behind the troubleshooting steps, empowering you to develop robust, self-validating analytical systems.

Section 1: Foundational Knowledge - Understanding this compound's Instability

This compound is a proton pump inhibitor belonging to the benzimidazole class.[4] Its structure contains a sulfoxide group which is key to its mechanism of action but also the primary site of its instability. The compound is a weak base that degrades rapidly in acidic environments.[3][5][6] The degradation half-life is reported to be as short as 10 minutes at a pH below 5, whereas it extends to 18 hours at a pH of 6.5.[6][7] Maximum stability is achieved in alkaline conditions, around pH 11.[8][9][10]

The primary degradation pathway in an acidic medium involves an intramolecular rearrangement to form a reactive cyclic sulphenamide intermediate.[11] This intermediate is the active form that inhibits the H+/K+ ATPase pump, but in an analytical context, its formation represents a loss of the parent drug and a source of chromatographic errors.

Caption: Acid-catalyzed degradation of this compound.

Section 2: Troubleshooting FAQs

This section addresses the most common issues encountered during the HPLC/UPLC analysis of this compound in a practical question-and-answer format.

FAQ 1: My this compound peak is tailing or splitting. What's wrong?
  • Problem: You observe asymmetric peaks for this compound, characterized by significant tailing or splitting, which compromises resolution and accurate integration.

  • Probable Cause & Causality:

    • Secondary Silanol Interactions: this compound is a basic compound.[12] If you are using a standard silica-based C18 or C8 column, residual acidic silanol groups on the silica surface can interact with the basic sites on the this compound molecule. This secondary ionic interaction is stronger than the primary reversed-phase retention mechanism, causing some molecules to be retained longer, resulting in peak tailing.[12]

    • Inappropriate Mobile Phase pH: The mobile phase pH is a critical factor.[12] If the pH is too low (e.g., below 7), the this compound molecule will be protonated (positively charged), increasing its interaction with any negatively charged sites on the stationary phase (like deprotonated silanols). This exacerbates tailing. Furthermore, low pH can cause on-column degradation.

    • Column Contamination or Voids: If all peaks in the chromatogram are tailing, the issue may be physical rather than chemical.[12][13] A partially blocked column inlet frit or a void at the head of the column can disrupt the sample band, leading to distorted peaks for all analytes.[12][13]

  • Solution:

    • Optimize Mobile Phase pH: This is the most effective first step.[12] Ensure your mobile phase is buffered to a pH between 7.0 and 8.0.[4][12][14][15] A phosphate or ammonium acetate buffer is commonly used.[14][16][17] This keeps the this compound in its neutral form and minimizes silanol interactions.

    • Select an Appropriate Column: Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer residual silanol groups. Columns with stationary phases like CORTECS C18+ have been shown to provide excellent peak shape for basic compounds like Omeprazole even at lower pH.[18]

    • Column Flushing and Maintenance: If systemic tailing is observed, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to remove contaminants from the frit.[12][13] If this fails, the column may have a permanent void and needs to be replaced.[12] Using a guard column is a cost-effective way to protect the analytical column.[12]

FAQ 2: The peak area of my standard is decreasing over time in the autosampler. Why?
  • Problem: You notice a progressive decrease in the this compound peak area with each injection or when the sample sits in the autosampler tray for a few hours. This indicates a loss of analyte and leads to poor precision and inaccurate quantification.

  • Probable Cause & Causality:

    • Degradation in Sample Diluent: This is the most common cause. If your sample is dissolved in a neutral or slightly acidic diluent (e.g., pure methanol/water), the this compound will degrade in the vial.[6][7] The rate of degradation is time and temperature-dependent.

    • Photodegradation: this compound is sensitive to light.[1][2] Exposure to ambient or UV light while in the autosampler can accelerate its degradation.

    • Elevated Autosampler Temperature: Higher temperatures increase the rate of chemical reactions, including the acid-catalyzed degradation of this compound.[2][3]

  • Solution:

    • Use an Alkaline Diluent: Prepare your standards and samples in a slightly basic diluent. A common practice is to use the mobile phase itself if it's buffered at a pH > 7.[14] Alternatively, a mixture of organic solvent (Methanol or Acetonitrile) and a buffer like sodium tetraborate or a dilute sodium bicarbonate solution can be used.[1][19][20][21] Even small amounts of a base can significantly improve stability.

    • Control Autosampler Conditions: Set the autosampler temperature to a controlled, refrigerated temperature (e.g., 4-8 °C) to slow down degradation.

    • Protect from Light: Use amber glass or UV-protected vials to prepare and store your samples.[22] Ensure the autosampler cover is in place.

FAQ 3: I see new, unexpected peaks in my chromatogram. What are they?
  • Problem: Your chromatogram shows additional peaks that are not present in a freshly prepared standard. These peaks can interfere with the main analyte peak and indicate a loss of the parent compound.

  • Probable Cause & Causality: These are almost certainly degradation products. This compound can degrade into several related substances, such as omeprazole sulphone and omeprazole-n-oxide, especially under stress conditions like acid, base, oxidation, heat, or light.[5][18][23] The appearance of these peaks confirms that degradation is occurring either before the injection (in the vial) or during the analysis (on the column).

  • Solution:

    • Confirm with Forced Degradation: To identify these peaks, perform a forced degradation study as recommended by ICH guidelines.[5] This involves intentionally stressing the this compound under various conditions to generate its degradation products. By comparing the chromatograms from the stressed samples to your analytical sample, you can tentatively identify the unknown peaks.

    • Review and Optimize Sample Handling: Once confirmed as degradants, revisit the solutions in FAQ 2. Ensure your sample diluent is adequately basic and that samples are protected from light and heat. The goal is to prevent the formation of these impurities in the first place.

Stress ConditionTypical Degradation Products
Acid Hydrolysis (e.g., 0.1 N HCl) Cyclic Sulphenamide, various rearranged monomers and dimers.[5][18][24]
Base Hydrolysis (e.g., 0.1 N NaOH) Less degradation compared to acid, but some hydrolysis may occur.[23]
Oxidation (e.g., 3% H₂O₂) Omeprazole Sulphone, Omeprazole-N-Oxide.[5][23]
Photolytic Stress (UV Light) Various photoproducts, often resulting in discoloration.[1][5]
Thermal Stress (Heat) Multiple minor degradation products.[1][5]
Caption: Summary of this compound Degradation Products under Stress Conditions.

Section 3: Proactive Methodologies & Protocols

Protocol 1: Stabilized Sample & Standard Preparation

This protocol is designed to minimize degradation during the preparation phase.

  • Prepare Alkaline Diluent: Prepare a diluent consisting of a mixture of Acetonitrile and 0.01M Sodium Tetraborate buffer (pH ~9.2) in a 50:50 v/v ratio. Alternatively, use your mobile phase if it is buffered at pH > 7.0.[1]

  • Standard Stock Solution: Accurately weigh ~20 mg of this compound reference standard into a 50 mL amber volumetric flask. Dissolve in a small amount of methanol before diluting to volume with the alkaline diluent. This yields a 400 µg/mL stock solution.

  • Working Standard Solutions: Prepare working standards by serially diluting the stock solution with the alkaline diluent to achieve the desired concentration range for your calibration curve.

  • Sample Preparation: Crush tablets or take a specified amount of formulation and dissolve in the alkaline diluent. Use sonication to ensure complete dissolution.[25] Filter the solution through a 0.45 µm syringe filter (e.g., PVDF) into an amber HPLC vial.

  • Storage: Immediately place all prepared solutions in a refrigerated autosampler (4-8 °C) and analyze as soon as possible. Solution stability should be formally validated, but typically, analysis within 24 hours is recommended.[26]

Caption: Recommended workflow for stable this compound analysis.

References

  • Benchchem. Troubleshooting poor peak shape in the chromatographic analysis of Esomeprazole.
  • Al-khattawi, A., Mohammed, A., & Al-khattawi, A. (2021). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceuticals, 14(12), 1228. Available from: [Link]

  • Srinivasu, P., Rao, B. M., & Sridhar, G. (2014). A Validated Stability of Omeprazole Sodium Injection in 0.9% Sodium Chloride and 5% Dextrose Solutions by RP-HPLC. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 24-30. Available from: [Link]

  • Subbaiah, P. V., Kumar, K. R., & Reddy, P. J. (2013). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 107. Available from: [Link]

  • Mathew, M., Das Gupta, V., & Bailey, R. E. (1994). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 12(5), 651-655. Available from: [Link]

  • Reddy, Y. R., Kumar, K. K., & Reddy, M. P. (2013). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmaceutical Sciences and Research, 4(8), 3128. Available from: [Link]

  • Mathew, M., Das Gupta, V., & Bailey, R. E. (1995). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 13(7), 901-907. Available from: [Link]

  • Benchchem. Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide.
  • Dande, A., Reddy, G. R., & Saithya, G. S. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. Asian Journal of Pharmaceutical Research and Development, 9(2), 1-8. Available from: [Link]

  • Curea, E., Gâvan, A., & Ionescu, C. (2009). STABILITY STUDY OF OMEPRAZOLE. Farmacia, 57(6). Available from: [Link]

  • Al-khattawi, A., Mohammed, A., & Al-khattawi, A. (2021). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceuticals, 14(12), 1228. Available from: [Link]

  • Waters Corporation. (2015). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Available from: [Link]

  • Mathew, M., Gupta, V. D., & Bailey, R. E. (1995). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 447-451. Available from: [Link]

  • Curea, E., Gâvan, A., & Ionescu, C. (2009). Stability study of omeprazole. Farmacia, 57(6), 697-704. Available from: [Link]

  • Ragampeta, S., et al. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 45(10), 4647-4661. Available from: [Link]

  • Indian Journal of Chemical Technology. (2011). HPLC Determination of Esomeprazole Magnesium in Tablets. 18, 230-234. Available from: [Link]

  • Mathew, M., Das Gupta, V., & Bailey, R. E. (1995). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 21(8), 965-971.
  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (2012). Journal of Applied Pharmaceutical Science, 2(10), 65-69. Available from: [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (2016). Glasgow Caledonian University. Available from: [Link]

  • Gul, W., & Basheer, S. (2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. The Pharma Innovation, 4(8, Part A), 19. Available from: [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2022). Figshare. Available from: [Link]

  • Dande, A., Reddy, G. R., & Saithya, G. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. Asian Journal of Pharmaceutical Research and Development, 9(2), 01-08. Available from: [Link]

  • USP-NF. (2019). Esomeprazole Magnesium Delayed-Release Capsules. Available from: [Link]

  • The Hospital for Sick Children. (2020). omeprazole 2 mg/mL Oral Suspension. Available from: [Link]

  • Reddy, G. S., Reddy, S. L. N., & Kumar, P. A. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(1), 129–146. Available from: [Link]

  • USP-NF. (2016). Esomeprazole Magnesium Delayed-Release Capsules. Available from: [Link]

  • City and Hackney GP Website. (2016). Guidelines for the use of Oral Proton Pump Inhibitors (PPIs) in Children. Available from: [Link]

  • Allen, L. V. (2018). Omeprazole 1 mg/mL or 2 mg/mL Oral Suspension. U.S. Pharmacist. Available from: [Link]

  • Pharmaceutical Society of New Zealand. (2019). Omeprazole suspension 2 mg/mL (100 mL). Available from: [Link]

  • Gul, W., & Basheer, S. (2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. The Pharma Innovation Journal, 4(8), 19-22. Available from: [Link]

  • Extemporaneous Preparation and Stability Assessment of Omeprazole Suspension in a Teaching Hospital. (2011). Iranian Journal of Pharmaceutical Research, 10(3), 567-573. Available from: [Link]

  • British Pharmacopoeia. (2023). Esomeprazole Gastro-Resistant Capsules. Available from: [Link]

  • Wesolowsky, M., & Zjawiony, J. K. (2007). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Acta Poloniae Pharmaceutica, 64(5), 411-416. Available from: [Link]

  • Lee, H., et al. (2018). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 23(10), 2530. Available from: [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. How can I resolve peak tailing during the analysis of drug in HPLC?. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 25(7), 394-399. Available from: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for R-Omeprazole Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of Omeprazole enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for optimizing the mobile phase for the challenging separation of R-Omeprazole (the impurity) from S-Omeprazole (Esomeprazole). Here, you will find answers to common questions and in-depth troubleshooting guides to resolve specific issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic mode for separating Omeprazole enantiomers?

A1: Normal-phase High-Performance Liquid Chromatography (HPLC) is the most widely employed technique.[1][2] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective and predominantly used for this separation.[3][4] Supercritical Fluid Chromatography (SFC) is also an excellent, faster alternative that reduces organic solvent consumption.[5][6][7]

Q2: Why is a basic additive like diethylamine (DEA) or triethylamine (TEA) often required in the mobile phase?

A2: Omeprazole is a weakly basic compound. Basic additives are crucial for improving peak shape and reducing tailing. They work by competing with the analyte for active sites (residual acidic silanols) on the silica surface of the stationary phase, thereby preventing undesirable secondary interactions that cause peak asymmetry. A mobile phase containing n-hexane, 2-propanol, acetic acid, and triethylamine has been shown to produce symmetric peaks.[2]

Q3: Can I use reversed-phase (RP) chromatography for this separation?

A3: While less common for the primary chiral separation, reversed-phase methods have been developed. These often utilize specialized chiral columns like α-acid glycoprotein (AGP) phases or teicoplanin-based CSPs.[8][9] A typical RP mobile phase might consist of an acetonitrile/phosphate buffer mixture.[9][10][11] However, achieving high resolution can be more challenging compared to normal-phase modes.

Q4: What is the typical starting mobile phase composition for a normal-phase separation on a polysaccharide CSP?

A4: A common starting point is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like ethanol or 2-propanol). A frequently cited composition is a mixture of n-hexane and 2-propanol, often with small amounts of an acidic and a basic additive to sharpen the peaks.[1][2] For example, a mobile phase of n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v/v/v) has been successfully used.[2]

Q5: How does the choice of alcohol modifier (e.g., ethanol vs. 2-propanol) affect the separation?

A5: The choice of alcohol modifier significantly impacts selectivity and resolution. Ethanol, being more polar, generally reduces retention times compared to 2-propanol. However, the effect on resolution is dependent on the specific chiral stationary phase. It is essential to screen different alcohols during method development, as one may provide a superior separation over another.[3][5] In some cases, even switching from methanol to ethanol can reverse the enantiomer elution order.[3]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving common chromatographic issues.

Issue 1: Poor Resolution (Rs < 1.5) Between R- and S-Omeprazole

Poor resolution is the most common challenge in this chiral separation. Follow this systematic approach to diagnose and resolve the issue.

Logical Troubleshooting Workflow

G start Start: Poor Resolution (Rs < 1.5) check_csp Step 1: Verify CSP Is it a polysaccharide-based chiral column (e.g., Chiralpak)? start->check_csp check_mode Step 2: Confirm Mode Are you in Normal Phase (NP) or Polar Organic (PO) mode? check_csp->check_mode CSP Correct optimize_polarity Step 3: Adjust Polarity Decrease % alcohol modifier (e.g., from 20% to 15% IPA). check_mode->optimize_polarity Mode Correct eval_alcohol Step 4: Change Alcohol Modifier Switch from 2-propanol to Ethanol or vice-versa. optimize_polarity->eval_alcohol No Improvement end_resolved Resolution Achieved (Rs ≥ 1.5) optimize_polarity->end_resolved Improved optimize_additive Step 5: Check Additives Is a basic additive (e.g., DEA) present? Adjust concentration. eval_alcohol->optimize_additive No Improvement eval_alcohol->end_resolved Improved optimize_additive->end_resolved Improved end_unresolved Consult Manufacturer/ Consider Different CSP optimize_additive->end_unresolved No Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Protocol
  • Verify Stationary Phase: Confirm you are using an appropriate polysaccharide-based CSP (e.g., Chiralpak AD, Chiralcel OD-H).[2][4] These columns are known to provide the necessary chiral recognition for omeprazole.

  • Adjust Mobile Phase Polarity:

    • Causality: In normal-phase chromatography, decreasing the polarity of the mobile phase increases retention time and often enhances resolution by allowing more interaction with the stationary phase.

    • Action: Systematically decrease the percentage of the alcohol modifier (e.g., 2-propanol) in your mobile phase in 2-5% increments. For example, if you are using Hexane:IPA (80:20), try (85:15) and (90:10).

    • Expected Outcome: Increased retention times for both enantiomers and, ideally, an increase in the resolution value (Rs).

  • Evaluate Different Alcohol Modifiers:

    • Causality: Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte, mobile phase, and CSP, leading to changes in chiral recognition.

    • Action: Prepare mobile phases with different alcohols at the same percentage. For instance, compare Hexane:Ethanol (85:15) with Hexane:2-Propanol (85:15). Studies have shown that alcohol-type modifiers provide the best results, with resolutions often higher than 2.[6]

    • Expected Outcome: One alcohol may provide a significantly better selectivity (α) and resolution (Rs) than the other.

  • Consider Supercritical Fluid Chromatography (SFC):

    • Causality: SFC uses supercritical CO2 as the main mobile phase, which has different solvating properties than liquid hexane. It is known for providing fast and efficient separations.[7][12]

    • Action: If available, screen the separation on an SFC system using a polysaccharide CSP. The modifiers are typically alcohols like methanol or ethanol.

    • Expected Outcome: Often provides higher resolution and significantly shorter analysis times (under 10 minutes is common).[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks can compromise integration accuracy and reduce resolution. For omeprazole, this is almost always related to secondary interactions or improper pH.

Protocol for Optimizing Peak Shape
  • Introduce or Optimize a Basic Additive:

    • Causality: Omeprazole is a weak base that can interact with acidic silanol groups on the silica support of the CSP, causing peak tailing. A small amount of a basic additive, like diethylamine (DEA) or triethylamine (TEA), will neutralize these sites.

    • Action: Add 0.1% DEA or TEA to your mobile phase. If an additive is already present, try varying its concentration between 0.05% and 0.2%. A mobile phase of methyl tert-butylether:ethyl acetate:ethanol:diethylamine (60:40:5:0.1, v/v/v/v) has been shown to be effective.[13]

    • Expected Outcome: A significant improvement in peak symmetry, with the asymmetry factor approaching 1.0.

  • Consider an Acidic Additive (with caution):

    • Causality: In some cases, particularly with specific impurities, a combination of acidic and basic additives can control ionization and improve peak shape.

    • Action: A mobile phase containing both acetic acid (0.2%) and triethylamine (0.1%) has been successfully used to achieve adequate resolution and symmetric peak shapes.[2]

    • Expected Outcome: Improved symmetry, but monitor for any negative impact on resolution.

Data Summary: Effect of Additives on Peak Shape
AdditiveTypical ConcentrationPrimary Effect
Diethylamine (DEA)0.1% (v/v)Reduces tailing by blocking acidic silanol sites.
Triethylamine (TEA)0.1% (v/v)Similar to DEA, reduces peak tailing.
Acetic Acid (AcOH)0.1% - 0.2% (v/v)Can improve peak shape but may alter selectivity.
Trifluoroacetic Acid (TFA)0.1% (v/v)Stronger acid, used to ensure analyte is in a single ionic state.
Issue 3: Long Analysis Time / High Retention

While good resolution is key, excessively long run times are inefficient.

Workflow for Reducing Run Time

G start Start: Long Run Time increase_polarity Step 1: Increase Polarity Increase % alcohol modifier (e.g., from 10% to 15% IPA). start->increase_polarity increase_flow Step 2: Increase Flow Rate Increase from 1.0 to 1.2 mL/min. Monitor backpressure. increase_polarity->increase_flow Still too long end_optimized Run Time Optimized increase_polarity->end_optimized Optimized change_alcohol Step 3: Switch to a Stronger Eluting Alcohol (e.g., Ethanol). increase_flow->change_alcohol Still too long increase_flow->end_optimized Optimized consider_sfc Step 4: Switch to SFC Inherently faster than HPLC. change_alcohol->consider_sfc Still too long change_alcohol->end_optimized Optimized consider_sfc->end_optimized Optimized

Caption: Workflow for reducing chromatographic analysis time.

Step-by-Step Protocol
  • Increase Mobile Phase Strength (Polarity):

    • Causality: In normal-phase, increasing the percentage of the polar alcohol modifier will decrease the analyte's retention by making the mobile phase a stronger solvent.

    • Action: Increase the alcohol percentage in small steps (e.g., 2-5%).

    • Expected Outcome: Shorter retention times. Crucially, monitor the resolution (Rs) , as it may decrease. The goal is to find a balance between speed and separation quality.

  • Increase Flow Rate:

    • Causality: A higher flow rate pushes the analytes through the column faster.

    • Action: Increase the flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min). Be mindful of the column's maximum pressure limit.

    • Expected Outcome: Proportionally shorter run times. This may slightly decrease resolution due to reduced efficiency, but the effect is often minor.

  • Switch to SFC:

    • Causality: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to very fast separations.

    • Action: Transfer the method to an SFC system.

    • Expected Outcome: Analysis times can often be reduced to less than 5 minutes while maintaining or even improving resolution.[6]

References
  • de la Guardia, M., & Armenta, S. (2006). Semipreparative enantiomeric separation of omeprazole by supercritical fluid chromatography. Journal of Chromatography A, 1137(1), 30-35. [Link]

  • Toribio, L., et al. (2004). Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. Journal of Chromatography A, 1046(1-2), 239-245. [Link]

  • JASCO. (n.d.). Investigation of Chiral Separation Conditions of Omeprazole by Supercritical Fluid Chromatography Method Scouting System. LCGC International. [Link]

  • Ali, A., et al. (2024). Analytical Method Validation for the Quantification of Esomeprazole and Pantoprazole in Human Plasma Using RP-HPLC-MS/MS. Biquarterly Journal of Analytical and Bioanalytical Chemistry. [Link]

  • Rahman, M. S., et al. (2017). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 221-231. [Link]

  • Pál, Sz., et al. (2022). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 27(19), 6668. [Link]

  • Santhi, N., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharma Chemica, 4(1), 263-272. [Link]

  • Raju, N. A., & Rao, J. V. (2013). Development and Validation of Analytical Method for Determination of Esomeprazole in Pharmaceutical Effluents Using Reverse Phase High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research, 4(10), 3939-3943. [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4919. [Link]

  • Cirilli, R., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 757-762. [Link]

  • Cirilli, R., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Request PDF on ResearchGate. [Link]

  • Erk, N. (2004). Development and validation of high performance liquid chromatographic method for the determination of esomeprazole in tablets. Journal of Food and Drug Analysis, 12(4). [Link]

  • Harahap, Y., et al. (2017). Method Validation of Esomeprazole Analysis in Human Plasma using High Performance Liquid Chromatography–Photodiode Array. Journal of Young Pharmacists, 9(1 Suppl), s24-s28. [Link]

  • Sankar, G., et al. (2008). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. Brazilian Journal of Pharmaceutical Sciences, 44(2). [Link]

  • Reddy, G. S., et al. (2013). a validated rp hplc method for the estimation of esomeprazole sodium injection. International Journal of Pharmacy, 3(3), 564-571. [Link]

  • Kumar, A., & Murugesan, T. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 964-976. [Link]

Sources

Technical Support Center: Addressing Matrix Effects in r-Omeprazole Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the bioanalysis of r-Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for addressing the common challenge of matrix effects in LC-MS/MS analysis.

Introduction to the Challenge: Matrix Effects

In the realm of bioanalysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy and reliability of quantitative results can be significantly influenced by the sample matrix.[1][2] Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological sample, such as plasma, serum, or urine.[3][4][5] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise measurements.[4][5]

For a chiral compound like this compound, the active enantiomer of Omeprazole, precise quantification is critical for pharmacokinetic and pharmacodynamic studies.[6] The biological matrix is complex, containing a myriad of substances like phospholipids, proteins, salts, and metabolites that can interfere with the analysis.[3] Phospholipids, in particular, are a major source of matrix effects in LC-MS bioanalysis.[3][7][8][9]

This guide provides a structured approach to identifying, quantifying, and mitigating matrix effects to ensure the development of a robust and reliable bioanalytical method for this compound, in line with regulatory expectations from bodies like the FDA.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in this compound bioanalysis?

A1: The primary culprits behind matrix effects are endogenous components of the biological sample that co-elute with this compound and its internal standard.[2] For plasma and serum samples, the most significant contributors are phospholipids, which are highly abundant and can suppress the ionization of the analyte in the mass spectrometer's source.[3][7][8][9] Other sources include salts, proteins, and metabolites.[3] Exogenous substances like anticoagulants used during sample collection or dosing vehicles can also contribute.[2][13]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: A common and effective method is the post-extraction spike experiment.[1][14] This involves comparing the response of this compound spiked into a blank, extracted matrix to the response of the analyte in a neat solution (e.g., mobile phase) at the same concentration. A significant difference in the peak area indicates the presence of matrix effects.[1][14] Another qualitative technique is the post-column infusion experiment, which helps identify the retention time regions where ion suppression or enhancement occurs.[14]

Q3: My calibration curve for this compound is non-linear. Could this be due to matrix effects?

A3: Yes, non-linearity, especially at the lower or upper ends of the calibration range, can be a symptom of matrix effects.[15] At high analyte concentrations, the ionization source can become saturated, leading to a plateau in the signal. Conversely, at the lower limit of quantification (LLOQ), ion suppression can be more pronounced, affecting linearity. It's crucial to evaluate matrix effects at different concentration levels (low, medium, and high QC samples) to assess if the effect is concentration-dependent.[15]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) a guaranteed solution for matrix effects?

A4: While a SIL-IS (like this compound-d3) is the gold standard and can compensate for matrix effects to a large extent, it's not always a complete solution.[15] The underlying principle is that the SIL-IS and the analyte will experience the same degree of ion suppression or enhancement due to their identical physicochemical properties and co-elution.[13] However, if the chromatographic separation is not optimal and there is differential elution, even with a SIL-IS, compensation may be incomplete.[13] Therefore, it is still essential to minimize matrix effects as much as possible through effective sample preparation and chromatography.

Q5: What are the regulatory expectations regarding matrix effect evaluation?

A5: Regulatory agencies like the FDA and EMA have clear guidelines on the validation of bioanalytical methods, which include a thorough assessment of matrix effects.[10][11][12][16][17] The FDA guidance recommends evaluating matrix effects to ensure that precision, selectivity, and sensitivity are not compromised.[11] This typically involves testing at least six different lots of the biological matrix to assess the variability of the matrix effect between individuals.[12][13] The coefficient of variation (CV) of the internal standard-normalized matrix factor across these lots should generally not exceed 15%.[13]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to matrix effects during this compound bioanalysis.

Issue 1: High Variability and Poor Reproducibility in this compound Quantification

Symptoms:

  • Inconsistent peak areas for replicate injections of the same sample.

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Failure to meet acceptance criteria for accuracy and precision.[10]

Systematic Troubleshooting Workflow:

A Start: High Variability Observed B Step 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Factor (MF) significantly different from 1 and/or highly variable? B->C D Step 2: Optimize Sample Preparation C->D Yes K Investigate other sources of variability (e.g., instrument issues, IS instability) C->K No E Options: - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) - Phospholipid Removal Plates D->E F Step 3: Refine Chromatography D->F G Options: - Gradient modification - Different stationary phase - Divert valve F->G H Step 4: Re-evaluate Matrix Effect F->H I Is MF acceptable? H->I I->D No, reiterate optimization J Proceed with Method Validation I->J Yes

Caption: Troubleshooting workflow for high analytical variability.

Detailed Explanation:

  • Step 1: Quantify the Matrix Effect: The first crucial step is to confirm and quantify the extent of the matrix effect.[13] The post-extraction spike method provides a quantitative measure known as the Matrix Factor (MF).

  • Step 2: Optimize Sample Preparation: If significant matrix effects are confirmed, the most effective mitigation strategy is to improve the sample cleanup procedure to remove interfering components.[2][18]

    • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient as it does not effectively remove phospholipids.[8]

    • Liquid-Liquid Extraction (LLE): LLE can be effective in removing highly polar interferences like salts and some phospholipids.[6][19]

    • Solid-Phase Extraction (SPE): SPE offers higher selectivity and can provide a much cleaner extract by utilizing specific interactions between the analyte and the sorbent material.[6][20]

    • Phospholipid Removal Plates/Columns: These specialized products, such as HybridSPE, use a targeted mechanism to remove phospholipids from the sample extract and are highly effective.[7][8]

  • Step 3: Refine Chromatography: Chromatographic optimization aims to separate this compound from the co-eluting matrix components that cause ion suppression.[2]

    • Gradient Modification: Adjusting the gradient slope or the initial mobile phase composition can alter the elution profile of both the analyte and interferences.

    • Alternative Stationary Phases: If a standard C18 column is used, switching to a different chemistry (e.g., Phenyl-Hexyl) can change the selectivity and improve separation.[15]

    • Use of a Divert Valve: A divert valve can be programmed to direct the initial part of the chromatographic run, which often contains highly polar and unretained matrix components, to waste instead of the mass spectrometer.

Issue 2: Poor Sensitivity and Inability to Reach the Desired LLOQ

Symptoms:

  • Low signal-to-noise ratio for the LLOQ samples.

  • Inability to consistently meet the acceptance criteria for accuracy and precision at the LLOQ.[10]

Systematic Troubleshooting Workflow:

A Start: Poor Sensitivity at LLOQ B Step 1: Perform Post-Column Infusion A->B C Does analyte retention time coincide with a region of ion suppression? B->C D Step 2: Adjust Chromatography to Shift Analyte RT C->D Yes E Step 3: Enhance Sample Cleanup C->E No I Re-evaluate LLOQ Performance D->I F Consider SPE or Phospholipid Removal E->F G Step 4: Optimize MS Source Parameters E->G H Options: - Ionization mode (APCI vs. ESI) - Gas flows, temperature G->H G->I J Method Optimized I->J

Caption: Troubleshooting workflow for poor sensitivity.

Detailed Explanation:

  • Step 1: Identify Suppression Zones: A post-column infusion experiment is invaluable for visualizing the regions of ion suppression across the chromatographic run.[14] This will clearly show if this compound is eluting at a time when significant suppression is occurring.

  • Step 2: Shift Analyte Retention Time: If the analyte elutes within a suppression zone, modifying the chromatography to shift its retention time (either earlier or later) can move it into a "cleaner" region of the chromatogram, thereby improving its signal.[21]

  • Step 3: Enhance Sample Cleanup: As with variability issues, a more rigorous sample preparation technique will reduce the overall amount of interfering substances, leading to less ion suppression and improved sensitivity.[18][22]

  • Step 4: Optimize Mass Spectrometer Source Parameters:

    • Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][23] If this compound is amenable to APCI, switching ionization sources can significantly reduce matrix effects.[23][24]

    • Source Conditions: Optimizing parameters such as gas flows, temperature, and spray voltage can sometimes help to mitigate the impact of matrix components on the ionization of the analyte.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantitatively determine the matrix factor (MF) for this compound.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) at low and high QC concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike this compound and IS into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Spiked Matrix): Spike this compound and IS into the blank biological matrix before extraction at the same low and high QC concentrations. This set is used to determine recovery but is not needed for the MF calculation.

  • Analysis: Inject all samples from Sets A and B into the LC-MS/MS system and record the peak areas.

  • Calculation:

    • Matrix Factor (MF):

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized MF:

      • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

Data Interpretation:

Matrix Factor (MF)Interpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

Objective: To provide a robust sample cleanup method to minimize matrix effects.

Methodology:

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.[20]

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution and appropriate buffers to adjust the pH as needed for optimal retention.[20]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.[20]

  • Elution: Elute this compound and the IS from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for injection into the LC-MS/MS system.[25]

References

  • Taylor, P. J. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(5), 567-575.
  • Pucci, V., et al. (2009). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 523-528.
  • U.S. Food and Drug Administration. (2018).
  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
  • Thermo Fisher Scientific. (n.d.).
  • Dubuc, M. C., et al. (2001). A RAPID HPLC-DAD METHOD FOR SEPARATION AND DETERMINATION OF OMEPRAZOLE EXTRACTED FROM HUMAN PLASMA.
  • U.S. Food and Drug Administration. (2001).
  • Mei, H., et al. (2003). Matrix effects: Causes and solutions. In Handbook of LC-MS Bioanalysis (pp. 143-162).
  • ZefSci. (2025).
  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression.
  • BenchChem. (2025). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis.
  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis.
  • U.S. Food and Drug Administration. (2018).
  • Al-Qahtani, D. H., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 6688729.
  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405.
  • Patel, D., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-7.
  • Sandle, T. (2023).
  • Ryska, M. (2016).
  • Noctor, T. A. G. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note and Protocol: Quantification of Omeprazole in Human Plasma by HPLC.
  • Anbazhagan, S., et al. (2012). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 235-240.
  • Vijayaraghavan, S., et al. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481.
  • Foroutan, S. M., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Pharmaceutical and Pharmaceutical Sciences, 13(1), 1-10.
  • Chambers, E., et al. (2009). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Bioanalysis, 1(7), 1243-1257.
  • Haginaka, J. (2003). Role of biological matrices during the analysis of chiral drugs by liquid chromatography.
  • ResearchG
  • Catracchia, I., et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical Analysis, 6(5), 329-334.
  • Cirilli, R., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 441-447.
  • Bonato, P. S., et al. (2004). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. Journal of the Brazilian Chemical Society, 15(2), 318-324.
  • BenchChem. (2025). Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Omeprazole Magnesium.
  • Vijayaraghavan, S., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475.
  • Tan, A., & Boudreau, N. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(15), 2083-2093.
  • Gholam-Abbas, V., et al. (2025). Enantioselective Liquid–Liquid Extraction of Omeprazole Enantiomers Using Chiral Deep Eutectic Solvents.
  • Jian, W., et al. (2005). Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction.
  • Nirogi, R., et al. (2006). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry.
  • Al-Qahtani, D. H., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of R-Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for r-Omeprazole. As a leading proton pump inhibitor, this compound's efficacy is well-established. However, its poor aqueous solubility presents a significant hurdle in formulation development and experimental reproducibility.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to overcome these solubility challenges. We will delve into the mechanistic underpinnings of this compound's solubility profile and offer practical, step-by-step protocols to enhance its dissolution in aqueous media.

This compound, the R-enantiomer of omeprazole, is a weak base that is highly susceptible to degradation in acidic environments.[3][4] Its solubility is intrinsically linked to the pH of the solution.[5][6] This guide will address these core issues through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide

This section addresses common problems encountered during the solubilization of this compound. Each issue is followed by a step-by-step troubleshooting workflow.

Issue 1: this compound Fails to Dissolve in Aqueous Buffer

Plausible Cause: The pH of the aqueous buffer is not optimal for dissolving this compound. As a weak base, its solubility is significantly higher in alkaline conditions.[6][7]

Troubleshooting Workflow:

  • pH Verification: Confirm the pH of your aqueous buffer using a calibrated pH meter.

  • pH Adjustment: If the pH is neutral or acidic, adjust it to a more alkaline range. A pH of 9 or higher is often effective. For parenteral formulations, a pH of 11-12 has been used to facilitate dissolution before lyophilization.[8]

  • Alkalinizing Agent Selection: Use a biocompatible base such as sodium bicarbonate or sodium hydroxide to adjust the pH.[9]

  • Incremental Addition: Add the alkalinizing agent dropwise while continuously monitoring the pH and observing the dissolution of this compound.

  • Sonication: Gentle sonication can aid in the dissolution process once the optimal pH is achieved.

Issue 2: Precipitation of this compound Observed Upon Standing

Plausible Cause: The solution is supersaturated, or the pH has shifted over time, causing the this compound to fall out of solution. Temperature fluctuations can also affect solubility.

Troubleshooting Workflow:

  • pH Re-Verification: Check the pH of the solution to ensure it has remained in the optimal alkaline range.

  • Stabilizer Addition: Consider the use of stabilizing excipients. Polymeric precipitation inhibitors can help maintain a supersaturated state.

  • Co-solvent Introduction: The addition of a water-miscible organic co-solvent can increase the solvent capacity for this compound.[10]

  • Temperature Control: Ensure the solution is stored at a constant, controlled temperature.

Issue 3: Inconsistent Solubility Results Between Batches

Plausible Cause: Variability in the solid-state properties of the this compound raw material, such as particle size and crystallinity, can lead to inconsistent dissolution rates.

Troubleshooting Workflow:

  • Material Characterization: Analyze the different batches of this compound for particle size distribution and crystallinity using techniques like microscopy and X-ray diffraction (XRD).

  • Standardized Pre-treatment: Implement a standard pre-treatment step, such as micronization, to ensure a consistent particle size across all batches.

  • Controlled Dissolution Environment: Strictly control all parameters of the dissolution experiment, including temperature, agitation speed, and the exact composition and pH of the dissolution medium.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and solubilization of this compound.

Q1: What is the fundamental reason for this compound's poor aqueous solubility?

This compound is a weakly basic and lipophilic molecule, categorized under the Biopharmaceutical Classification System (BCS) as a Class II drug, which is characterized by low solubility and high permeability.[7][11] Its aqueous solubility is highly dependent on pH. In acidic to neutral conditions, it exists predominantly in its non-ionized, less soluble form.

Q2: How does pH adjustment enhance the solubility of this compound?

As a weak base, this compound has two pKa values.[12] In an alkaline environment (pH > pKa), the molecule becomes deprotonated and ionized, significantly increasing its interaction with water molecules and thus enhancing its solubility. The most stable pH for omeprazole in solution is 11.[7][13]

Q3: What are the most effective strategies for enhancing this compound's solubility for experimental use?

Several effective strategies can be employed:

  • pH Adjustment: Maintaining an alkaline pH is the most direct method.[7]

  • Co-solvency: The use of water-miscible organic solvents like ethanol, DMSO, or dimethylformamide (DMF) can significantly improve solubility.[10][14]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[1][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[7][8]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the drug molecules.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier like PVP or HPMC can improve its dissolution rate.[17][18]

Q4: Are there any stability concerns when dissolving this compound at a high pH?

While a high pH is excellent for solubility, it's crucial to be aware of potential degradation pathways. Omeprazole is most stable at a pH of 11.[7][13] However, prolonged exposure to very high pH values, in combination with other factors like heat and light, can lead to degradation.[4] It is recommended to prepare solutions fresh and protect them from light.

Q5: Can I use organic solvents to dissolve this compound?

Yes, this compound is soluble in several organic solvents. Methanol, ethanol, DMSO, and DMF are commonly used.[14][19] For aqueous experiments, a common technique is to first dissolve the this compound in a small amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[14]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Stock Solution using pH Adjustment

This protocol describes the preparation of a 1 mg/mL this compound stock solution in an aqueous buffer.

Materials:

  • This compound powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile, amber-colored storage vials

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Add a portion of the PBS to the powder.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Continuously monitor the pH. Continue adding NaOH until the this compound is fully dissolved and the pH is stable at approximately 9.0.

  • Add the remaining PBS to reach the final desired volume.

  • Confirm the final pH.

  • Store the solution in an amber-colored vial at 2-8°C and use it within a recommended timeframe, as stability can be limited.

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the use of HP-β-CD to prepare a more concentrated aqueous solution of this compound.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 40% (w/v) solution of HP-β-CD in deionized water.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring until the this compound is completely dissolved. Gentle heating (up to 40°C) can be applied to expedite dissolution.

  • Allow the solution to cool to room temperature.

  • This method can significantly increase the apparent solubility of this compound in water.[1]

Data Presentation

Table 1: Solubility of Esomeprazole Magnesium in Various Solvents

SolventSolubility (mg/mL)Reference
Methanol1.214[5]
Ethanol~1[14]
DMSO~20[14]
Dimethylformamide (DMF)~25[14]
Phosphate Buffer (pH 7.4)0.521[5]
Simulated Intestinal Fluid (pH 6.8)0.475[5]
Simulated Gastric Fluid (pH 1.2)0.147[5]
Distilled Water0.017[5]

Visualizations

Diagram 1: pH-Dependent Solubility of this compound

cluster_pH_Scale pH Scale cluster_Solubility This compound State Acidic (pH < 7) Acidic (pH < 7) Non-ionized (Poorly Soluble) Non-ionized (Poorly Soluble) Acidic (pH < 7)->Non-ionized (Poorly Soluble) Predominant Form Neutral (pH = 7) Neutral (pH = 7) Alkaline (pH > 7) Alkaline (pH > 7) Ionized (Soluble) Ionized (Soluble) Alkaline (pH > 7)->Ionized (Soluble) Predominant Form

Caption: pH effect on this compound solubility.

Diagram 2: Experimental Workflow for Solubility Enhancement

Start Start: Insoluble this compound in Aqueous Solution pH_Adjustment pH Adjustment (to alkaline) Start->pH_Adjustment Co_solvency Co-solvency (e.g., add DMF) Start->Co_solvency Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Start->Cyclodextrin End End: Solubilized this compound Solution pH_Adjustment->End Co_solvency->End Cyclodextrin->End

Caption: Methods for this compound solubility.

References

  • Advancements in Solubility Enhancement of Omeprazole: A Comprehensive Review. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. National Institutes of Health. [Link]

  • Ternary solid dispersions of omeprazole for improved solubility. ResearchGate. [Link]

  • 204655Orig1s000. accessdata.fda.gov. [Link]

  • Qualitative Portrayal of Esomeprazole Magnesium by Exploring Diverse Analytical and Investigative Approaches. ResearchGate. [Link]

  • Esomeprazole Magnesium Trihydrate - pharmaceutical raw materials both for vet and human. Anhui Medipharm Co., Ltd. [Link]

  • Enhancement of lansoprazole's solubility and dissolution rate. ResearchGate. [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. ResearchGate. [Link]

  • Development of an omeprazole parenteral formulation with hydroxypropyl-beta-cyclodextrin. National Institutes of Health. [Link]

  • improvement of solubility of cefixime and omeprazole by solid dispersion and slugging method. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. [Link]

  • Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. MDPI. [Link]

  • Advancements in Solubility Enhancement of Omeprazole: A Comprehensive Review. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. Ovid. [Link]

  • Study of Omeprazole-γ-Cyclodextrin Complexation in the Solid State. ResearchGate. [Link]

  • The Influence of Omeprazole on the Dissolution Processes of pH-Dependent Magnetic Tablets Assessed by Pharmacomagnetography. National Institutes of Health. [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. [Link]

  • Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. National Institutes of Health. [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. SAGE Journals. [Link]

  • Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. ACS Publications. [Link]

  • Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance. Queen's University Belfast. [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. CoLab. [Link]

  • Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. ResearchGate. [Link]

  • (PDF) The Influence of Omeprazole on the Dissolution Processes of pH-Dependent Magnetic Tablets Assessed by Pharmacomagnetography. ResearchGate. [Link]

  • Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison. National Institutes of Health. [Link]

  • Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison. Queen's University Belfast. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Institutes of Health. [Link]

  • Solubility enhancement - Transform insoluble drugs into stable and efficient formulations. Iff.com. [Link]

  • Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. National Institutes of Health. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health. [Link]

  • (PDF) Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. ResearchGate. [Link]

  • (PDF) Stability study of omeprazole. ResearchGate. [Link]

  • Study of omeprazole stability in aqueous solution: Influence of cyclodextrins. ResearchGate. [Link]

Sources

Technical Support Center: Stabilizing R-Omeprazole (Esomeprazole)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, actionable insights into a critical challenge in pharmaceutical formulation: preventing the racemization of R-Omeprazole (esomeprazole) during storage. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the fundamental chemistry, helping you troubleshoot existing stability issues and design robust, stable formulations from the ground up.

Section 1: The Core Challenge: Understanding this compound Racemization

Before we can prevent a problem, we must understand its mechanism. This compound's instability is not a simple degradation; it is a specific, pH-dependent chemical transformation. The molecule is a chiral sulfoxide, meaning its stereochemical integrity is essential for its distinct metabolic profile.[1] Racemization is the process where the pure R-enantiomer converts into its mirror image, the S-enantiomer, resulting in a 1:1 racemic mixture of omeprazole.[2]

This conversion is problematic because the R-enantiomer is metabolized differently, and its presence as an impurity can alter the drug's pharmacokinetic profile.[3][4] The racemization is primarily an acid-catalyzed process.[5] Under acidic conditions, a proton-catalyzed rearrangement occurs, leading to a temporary, achiral intermediate (a sulfenic acid).[6] This symmetric intermediate can then re-form the sulfoxide bond, creating either the R- or S-enantiomer with equal probability.

The diagram below illustrates this critical transformation pathway.

G cluster_R R-Enantiomer (Active) cluster_S S-Enantiomer (Impurity) R_Ome This compound Protonation Protonation (Acidic Conditions, H+) R_Ome->Protonation Rate-Limiting Step Intermediate Achiral Sulfenic Acid Intermediate Protonation->Intermediate Rearrangement Intermediate->R_Ome Re-formation S_Ome S-Omeprazole Intermediate->S_Ome Re-formation

Caption: Acid-catalyzed racemization pathway of this compound.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common high-level questions regarding this compound stability.

Q1: What is the single most critical factor affecting the stability of this compound?

A1: Unquestionably, it is pH . This compound is extremely unstable in acidic environments but shows good stability in neutral or, ideally, alkaline conditions.[5][7] The acid-catalyzed degradation is the primary pathway for both racemization and other degradative processes.[6] Therefore, maintaining a micro-environmental pH above 7 within your formulation or sample matrix is the most crucial preventative measure.

Q2: My this compound API is stored in a tightly sealed container in the dark, yet I'm still seeing racemization over time. Why?

A2: This is a common issue that often points to "invisible" sources of acidity. While you've controlled for light and oxygen, consider these possibilities:

  • Residual Acidity: The API itself may have trace amounts of acidic impurities from its synthesis.

  • Excipient Acidity: Are you mixing the API with excipients? Many common pharmaceutical excipients can be slightly acidic or have acidic impurities.

  • Moisture: Atmospheric moisture can be absorbed, and in combination with CO2, can create a slightly acidic environment on the surface of the particles. This compound's half-life is significantly impacted by temperature and humidity.[7][8]

Q3: How does temperature affect racemization?

A3: Like most chemical reactions, the rate of racemization is accelerated by temperature. This compound has a reported half-life of approximately 19 hours at 25°C, which drops to 8 hours at 37°C.[7][8] Storing the API and its formulations under refrigerated conditions (2-8°C) is a standard and effective practice to slow down this process significantly.[9][10]

Q4: Is this compound sensitive to light?

A4: Yes. Photolytic (light-induced) degradation is another pathway for instability.[8][11] While acid-catalyzed racemization is often the primary concern, exposure to light, particularly UV light, can provide the energy to initiate degradation. Always store this compound and its formulations in light-protected containers (e.g., amber vials or opaque packaging).

Section 3: Troubleshooting Guide - Diagnosing and Resolving Stability Issues

This section provides a logical workflow for identifying the root cause of racemization in your experiments.

Problem: You have detected >0.5% S-Omeprazole impurity in your this compound sample after storage.

Follow this troubleshooting workflow to diagnose the cause.

G Start Racemization Detected (>0.5% S-isomer) Check_pH Is the sample in a solution or formulation? Start->Check_pH Check_API_Storage Review API Storage Conditions Check_pH->Check_API_Storage No (API only) Analyze_pH Measure pH of Formulation/Solution Check_pH->Analyze_pH Yes Temp_Light Were Temp/Light Controls Breached? Check_API_Storage->Temp_Light pH_Low Is pH < 7.0? Analyze_pH->pH_Low Add_Stabilizer Root Cause: Acidic Environment. ACTION: Add alkaline stabilizer (e.g., NaHCO3, Meglumine). pH_Low->Add_Stabilizer Yes Check_Excipients Root Cause: Incompatible Excipients. ACTION: Test excipients individually for acidity. pH_Low->Check_Excipients No Storage_Issue Root Cause: Improper Storage. ACTION: Enforce strict 2-8°C, dark storage. Temp_Light->Storage_Issue Yes API_Issue Root Cause: Poor API Quality. ACTION: Re-test initial API purity. Source from a different vendor. Temp_Light->API_Issue No

Caption: Troubleshooting workflow for this compound racemization.

Section 4: Key Protocols & Methodologies

Trustworthy data comes from robust protocols. Here are methodologies for assessing and ensuring the stability of your this compound.

Protocol 1: Forced Degradation Study

This protocol is essential for understanding how your formulation will behave under stress, helping to predict long-term stability. It involves intentionally exposing the drug to harsh conditions.[12][13]

Objective: To identify the primary degradation pathways for an this compound formulation.

Materials:

  • This compound formulation

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Chiral HPLC system with UV detector

  • pH meter, oven, photostability chamber

Methodology:

  • Sample Preparation: Prepare five separate, accurately weighed samples of your formulation. Dissolve/suspend each in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To Sample 1, add 0.1 N HCl. Allow it to stand at room temperature for 1.5-2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: To Sample 2, add 0.1 N NaOH. Allow it to stand at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: To Sample 3, add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[13]

  • Thermal Degradation: Place Sample 4 in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Place Sample 5 in a photostability chamber according to ICH Q1B guidelines.

  • Control: Prepare a sixth sample and store it at 2-8°C, protected from light.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze using a validated chiral HPLC method (see Protocol 2). Compare the chromatograms to identify and quantify the S-enantiomer and other degradants. Significant degradation in the acid hydrolysis sample is a strong indicator of susceptibility to racemization.[13]

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

A reliable analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard for separating and quantifying enantiomers.[3][14]

Objective: To accurately determine the percentage of R- and S-Omeprazole in a sample.

Instrumentation & Columns:

  • Several CSPs are effective. Common choices include polysaccharide-based columns like Chiralpak® IA, Chiralcel® OD-H, or protein-based columns.[3][14][15] The choice depends on available equipment and desired separation characteristics.

Example Method (Normal Phase):

  • Column: Chiralcel OD-H (250 x 4.6 mm, 10 µm)

  • Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine (100:20:0.2:0.1 v/v/v/v).[3]

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 300 nm[3]

  • Column Temperature: 25°C

  • Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of n-hexane and 2-propanol to a final concentration of approximately 100 µg/mL.[3]

System Suitability:

  • Prepare a solution of racemic omeprazole.

  • Inject the solution.

  • The resolution between the R- and S-enantiomer peaks should be ≥ 2.0.

Calculation of Enantiomeric Purity: The percentage of the S-enantiomer (impurity) is calculated using the following formula: % S-enantiomer = (Peak Area of S-enantiomer / (Peak Area of S-enantiomer + Peak Area of R-enantiomer)) * 100

Section 5: Summary of Influencing Factors & Mitigation Strategies

This table summarizes the key factors affecting this compound stability and provides proven strategies to counteract them.

FactorImpact on Racemization RateCausalityRecommended Mitigation Strategy
pH < 6.0 Very HighProvides the protons necessary to catalyze the rearrangement to the achiral intermediate.[5]Formulate with alkaline stabilizers like sodium bicarbonate, meglumine, or magnesium oxide to maintain a local pH > 7.[16][17] Use enteric coatings for oral dosage forms.[18]
Temperature HighIncreases the kinetic energy of molecules, accelerating the reaction rate. Half-life decreases significantly with rising temperature.[7][8]Strict storage and shipping at controlled room temperature or refrigerated conditions (2-8°C).[9]
Light (UV) ModerateProvides the activation energy for photolytic degradation pathways, which can lead to instability.[8]Store and handle API and drug product in opaque or amber-colored, light-resistant packaging.
Moisture/Humidity ModerateCan introduce an acidic microenvironment (via CO₂ absorption) and facilitate proton mobility.Store in tightly sealed containers with a desiccant. Control humidity during manufacturing.
Oxidizing Agents Moderate to HighThe sulfoxide group is susceptible to oxidation, leading to the formation of sulfone degradants.[19]Minimize headspace oxygen in packaging (e.g., nitrogen flushing). Consider the inclusion of antioxidants if compatible.

By understanding the underlying mechanisms and implementing these robust troubleshooting and formulation strategies, you can ensure the chiral integrity and stability of your this compound samples and products.

References

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Waters. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2015/forced-degradation-analysis-of-omeprazole-using-cortecs-2-7-um-columns.html]
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters. Waters Corporation. [URL: https://www.waters.com/waters/library.htm?cid=511436&lid=134817234]
  • A Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity Analysis of Esomeprazole Sodium. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-hplc-methods-for-enantiomeric-purity-analysis-of-esomeprazole-sodium/]
  • Chandarana, C., et al. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143–150. [URL: https://journaljpri.com/index.php/JPRI/article/view/34038]
  • Gouda, A. A., et al. (2017). High performance liquid chromatography with photo diode array for separation and analysis of naproxen and esomeprazole in presence of their chiral impurities: Enantiomeric purity determination in tablets. Journal of Chromatography A, 1497, 110-117. [URL: https://pubmed.ncbi.nlm.nih.gov/28389033/]
  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. [URL: https://figshare.
  • Shankar, G., et al. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 43(45), 17751-17762. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj04229a]
  • Lanza, L., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 665-671. [URL: https://pubmed.ncbi.nlm.nih.gov/20378306/]
  • Rondinella, P., et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical Analysis, 6(2), 132-136. [URL: https://pubmed.ncbi.nlm.nih.gov/29403986/]
  • Determination of enantiomeric purity of esomeprazole pharmaceutical products using validated HPLC method. ResearchGate. [URL: https://www.researchgate.
  • The Role of Magnesium in the Stability and Efficacy of Esomeprazole: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/the-role-of-magnesium-in-the-stability-and-efficacy-of-esomeprazole-a-technical-guide/]
  • Stawska, O., et al. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceuticals, 16(11), 1585. [URL: https://www.mdpi.com/1424-8247/16/11/1585]
  • Smileska, T., et al. (2021). Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. Processes, 9(6), 999. [URL: https://www.mdpi.com/2227-9717/9/6/999]
  • Comparative Stability of Different Brands of Esomeprazole Magnesium Trihydrate of Enteric-coated Pellets Capsules. Longdom Publishing. [URL: https://www.longdom.
  • Ali, I., et al. (2016). Comparative Stability of Different Brands of Esomeprazole Magnesium Trihydrate of Enteric-Coated Pellets Capsules. Journal of Bioequivalence & Bioavailability, 8(5). [URL: https://www.omicsonline.org/open-access/comparative-stability-of-different-brands-of-esomeprazole-magnesiumtrihydrate-of-entericcoated-pellets-capsules-jbb.1000299.php?aid=79101]
  • Ishfaq, M., & Rahman, Z. (2017). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. In Proton Pump Inhibitors. IntechOpen. [URL: https://www.intechopen.com/chapters/55866]
  • Stawska, O., et al. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceuticals, 16(11), 1585. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10675661/]
  • Johnson, C. E., et al. (2008). Physical and chemical stability of esomeprazole sodium solutions. Annals of Pharmacotherapy, 42(7-8), 977-981. [URL: https://pubmed.ncbi.nlm.nih.gov/18544710/]
  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. International Journal of Pharmaceutical Compounding. [URL: https://ijpc.com/Abstracts/Abstract.cfm?ABS=3415]
  • Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/17/5/594]
  • Formulation and stability evaluation of enteric-coated omeprazole formulations. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Formulation-and-stability-evaluation-of-omeprazole-Al-Kasasbeh-Al-Ghazawi/f712f205a2e52e507664687d4653457a82c42171]
  • Advancements in Omeprazole Formulations: From Technological Innovation to Release Strategies. Pharma Excipients. [URL: https://www.pharmaexcipients.
  • omeprazole. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=4279]
  • Andersson, T., et al. (2001). Stereoselective disposition of proton pump inhibitors. Clinical Drug Investigation, 21(Suppl 1), 1-11. [URL: https://pubmed.ncbi.nlm.nih.gov/11776939/]

Sources

Technical Support Center: Enhancing the Stability of R-Omeprazole in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working on the formulation of r-Omeprazole. This guide is designed to provide in-depth, practical solutions to the common stability challenges encountered with this proton pump inhibitor. This compound, the (R)-enantiomer of omeprazole, is highly susceptible to degradation in acidic and neutral environments, as well as being sensitive to moisture, heat, and light. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the development of robust and stable this compound formulations.

Part 1: Troubleshooting Guide - Common Formulation Issues

This section addresses specific problems you may encounter during the formulation development of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Discoloration (Pinkish or Brownish Hue) 1. Acidic Microenvironment: Residual acidic excipients or impurities can trigger the degradation of this compound, leading to colored degradants. 2. Oxidation: Exposure to atmospheric oxygen, especially in the presence of certain metal ions, can cause oxidative degradation.1. Incorporate Alkalizing Agents: Add a sufficient amount of an alkalizing agent like meglumine, sodium bicarbonate, or magnesium oxide to maintain a micro-pH above 7.0 within the formulation. 2. Use Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite to prevent oxidative degradation. 3. Chelating Agents: Add a chelating agent like edetate disodium (EDTA) to sequester metal ions that can catalyze oxidation.
Loss of Potency During Storage 1. Moisture-Induced Degradation: this compound is highly hygroscopic and degrades rapidly in the presence of moisture. 2. Inadequate Enteric Coating: A compromised or improperly applied enteric coat fails to protect the drug from the acidic environment of the stomach.1. Control Moisture: Manufacture in a low-humidity environment and use desiccants in packaging. 2. Optimize Enteric Coating: Ensure the enteric coating is of sufficient thickness and integrity. Use polymers like Eudragit L100 or hypromellose phthalate (HPMCP).
Failed Dissolution Testing (Premature Drug Release) 1. Cracks or Imperfections in the Enteric Coat: Physical damage to the coating can lead to premature drug release in acidic media. 2. Interaction with Acidic Excipients: Even with an enteric coat, acidic components within the core can create a hostile microenvironment.1. Optimize Coating Process: Carefully control coating parameters such as spray rate, atomization pressure, and bed temperature to ensure a uniform and intact film. 2. Sub-coating: Apply a protective sub-coat between the this compound layer and the enteric coat to prevent direct contact with any residual acidic components.

Part 2: Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the stabilization of this compound.

Q1: Why is this compound so unstable, and what is the primary degradation pathway?

A1: this compound's instability stems from its benzimidazole structure, which is highly reactive in acidic conditions. The primary degradation pathway involves a proton-catalyzed rearrangement to form a sulfenic acid and a sulfenamide, which are inactive and can further react to form colored degradation products. This degradation is rapid at a pH below 4.

Below is a diagram illustrating the acid-catalyzed degradation pathway of this compound.

This compound Degradation Pathway cluster_0 Acidic Environment (pH < 4) This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ Degradation Products Degradation Products Protonated Intermediate->Degradation Products Rearrangement

Caption: Acid-catalyzed degradation of this compound.

Q2: What are the most effective alkalizing agents for stabilizing this compound?

A2: The choice of alkalizing agent depends on the dosage form and other excipients. Meglumine is a highly effective organic base often used in parenteral formulations. For solid oral dosage forms, inorganic bases like sodium bicarbonate, magnesium oxide, and calcium carbonate are commonly employed to create an alkaline microenvironment within the formulation.

Q3: Can I use antioxidants to improve the stability of this compound?

A3: Yes, antioxidants can be beneficial. While the primary degradation is acid-catalyzed, oxidative degradation can also occur, especially in the presence of light and metal ions. Incorporating antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or sodium metabisulfite can help mitigate this secondary degradation pathway.

Q4: What are the critical parameters for applying an effective enteric coating?

A4: A successful enteric coating requires precise control over several parameters:

  • Polymer Selection: Choose a polymer with a suitable pH-dependent solubility profile, such as Eudragit® L 100-55 (dissolves at pH > 5.5) or HPMCP (dissolves at pH > 5.0).

  • Coating Thickness: The coating must be thick enough to withstand the acidic environment of the stomach but not so thick that it delays drug release in the intestine.

  • Process Parameters: Control of spray rate, atomization pressure, inlet air temperature, and pan speed during the coating process is crucial for achieving a uniform, intact film.

The following diagram illustrates the workflow for developing a stable this compound formulation.

This compound Formulation Workflow API Characterization API Characterization Excipient Selection Excipient Selection API Characterization->Excipient Selection Core Formulation Core Formulation Excipient Selection->Core Formulation Alkalizing Agents Sub-coating Sub-coating Core Formulation->Sub-coating Enteric Coating Enteric Coating Sub-coating->Enteric Coating Final Dosage Form Final Dosage Form Enteric Coating->Final Dosage Form Stability Testing Stability Testing Final Dosage Form->Stability Testing

Caption: Workflow for stable this compound formulation.

Part 3: Experimental Protocols

This section provides a detailed methodology for a key experiment in assessing the stability of this compound formulations.

Protocol: HPLC-Based Stability Indicating Method for this compound

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and phosphate buffer (pH 7.6) in a gradient elution.
Flow Rate 1.0 mL/min
Detection Wavelength 302 nm
Injection Volume 20 µL
Column Temperature 30°C

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Sample Solution: Crush tablets or dissolve the contents of a capsule in a suitable solvent. Filter the solution to remove any undissolved excipients.

4. Forced Degradation Studies:

To validate the stability-indicating nature of the method, perform forced degradation studies on the this compound API:

  • Acid Degradation: Treat with 0.1 N HCl at room temperature.

  • Base Degradation: Treat with 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution to UV light.

5. Analysis and Interpretation:

Inject the standard, sample, and forced degradation samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. The peak purity of the this compound peak should also be assessed using a photodiode array (PDA) detector.

This comprehensive guide provides a solid foundation for addressing the stability challenges of this compound. By understanding the degradation mechanisms and implementing the appropriate formulation strategies and analytical techniques, you can develop a robust and effective product.

References

  • Patel, A., et al. (2014). Formulation and evaluation of parenteral formulation of esomeprazole sodium. International Journal of Pharmaceutical Investigation, 4(3), 137. Available at: [Link]

minimizing injection volume effects in r-Omeprazole HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Injection Volume Effects for Robust and Accurate Quantification

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of R-Omeprazole. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to empower your research. This resource addresses common challenges related to injection volume, a critical parameter that can significantly impact the quality of your chromatographic data. We will explore how to diagnose and resolve issues to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding injection volume in this compound HPLC analysis.

Q1: What is the primary effect of an excessively large injection volume on my chromatogram?

An injection volume that is too large relative to the column's dimensions can lead to a phenomenon known as "volume overload."[1] This typically results in distorted, broadened, or fronting peaks, where the front slope of the peak is shallower than the back slope.[2] This distortion compromises peak integration, leading to inaccurate quantification and a loss of resolution between this compound and any adjacent peaks, such as its S-enantiomer or degradation products.[2]

Q2: How is "volume overload" different from "mass overload"?

While both can degrade peak shape, their causes differ:

  • Volume Overload occurs when the volume of the injected sample itself is too large for the column to handle as a compact band.[1] This is often characterized by symmetrical or, more commonly, fronting peaks ("shark fin" shape).[2][3]

  • Mass Overload (or concentration overload) happens when the mass of the analyte injected exceeds the binding capacity of the stationary phase at the column inlet, even if the injection volume is small.[1][4][5] This typically leads to tailing peaks, as the stationary phase becomes saturated.[5]

Q3: Can the solvent I dissolve my this compound sample in affect the results, even with a small injection volume?

Absolutely. This is a critical and often overlooked factor. If your sample solvent (diluent) is significantly "stronger" (i.e., has a higher elution strength) than your initial mobile phase, it can cause severe peak distortion, including broadening and fronting.[6][7] The strong solvent effectively carries the analyte down the column prematurely instead of allowing it to focus in a tight band at the column head, leading to significant band broadening.[8][9]

Q4: Is there a general rule for selecting an appropriate injection volume?

A widely accepted rule of thumb is to keep the injection volume between 1% and 5% of the total column volume.[10] For example, a standard 4.6 x 150 mm column has a total volume of approximately 2.5 mL (2500 µL), suggesting an injection volume in the range of 25-125 µL. However, this is a starting point. The optimal volume is also dependent on the sample solvent strength and the analyte's retention.[2] For isocratic methods, a more conservative limit is often calculated by dividing the peak's retention volume by the square root of its efficiency (plate number).[11]

Troubleshooting Guide: Peak Shape and Retention Issues

This guide provides in-depth, structured advice for resolving specific chromatographic problems related to injection parameters.

Problem 1: My this compound peak is fronting (Asymmetry < 1.0).

Peak fronting is a classic symptom of injection-related issues. Let's diagnose the cause and implement a solution.

Causality: Peak fronting occurs when analyte molecules at the leading edge of the injection band travel faster through the column than the bulk of the analyte. This is most often caused by:

  • Volume Overload: The injection volume is too large, causing the initial sample band to be excessively wide.[2]

  • Incompatible Sample Solvent: The sample is dissolved in a solvent stronger than the mobile phase.[7] This creates a localized pocket of strong eluent that prematurely sweeps the analyte down the column, preventing it from focusing at the column inlet.[8]

To systematically resolve peak fronting, follow this workflow.

Start Identify Peak Fronting (Asymmetry < 1.0) CheckSolvent Is Sample Solvent Stronger Than Mobile Phase? Start->CheckSolvent CheckVolume Is Injection Volume >2% of Column Volume? CheckSolvent->CheckVolume No SolventAction Action: Reconstitute Sample in Mobile Phase or Weaker Solvent CheckSolvent->SolventAction Yes VolumeStudy Action: Perform Injection Volume Optimization Study CheckVolume->VolumeStudy Yes End Achieve Symmetrical Peak (Asymmetry ≈ 1.0) CheckVolume->End No (Consider other issues e.g., column void) Recheck Re-evaluate Peak Shape SolventAction->Recheck VolumeStudy->Recheck Recheck->End

Caption: Workflow for diagnosing and resolving peak fronting.

This protocol will help you determine the maximum injection volume your method can tolerate without compromising peak shape and resolution.

Objective: To find the optimal injection volume that maximizes signal response while maintaining acceptable peak symmetry (e.g., USP Tailing Factor between 0.9 and 1.5) and column efficiency.

Procedure:

  • Prepare the System: Equilibrate your HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare Sample: Prepare a stock solution of this compound at a known concentration, dissolved in the initial mobile phase composition. This eliminates solvent effects as a variable for this specific test.

  • Initial Injection: Start with a small injection volume that is approximately 0.5-1.0% of the column volume (e.g., 5-10 µL for a 4.6 x 150 mm column).[2]

  • Incremental Injections: Sequentially increase the injection volume (e.g., 5 µL, 10 µL, 20 µL, 40 µL, 80 µL). Perform at least three replicate injections at each volume.

  • Data Collection: For each injection, record the following metrics for the this compound peak:

    • Peak Area

    • Peak Height

    • USP Tailing Factor (or Asymmetry Factor)

    • Theoretical Plates (Efficiency)

    • Resolution from the nearest impurity or enantiomer.

  • Analysis: Plot the recorded metrics against the injection volume. Identify the point at which you observe a significant drop in efficiency or when the asymmetry factor falls below your acceptance criteria (e.g., < 0.9). The optimal volume will be the highest value before this degradation occurs.

Injection Volume (µL)Peak Area (arbitrary units)Peak Asymmetry (As)Theoretical Plates (N)Resolution (Rs)Observation
550,1231.059,5002.8Excellent peak shape
10100,2501.029,4502.8Linear increase in area, good shape
20201,1000.989,2002.7Acceptable peak shape
40 399,800 0.85 7,500 2.2 Noticeable fronting begins, efficiency drops
80 750,500 0.70 4,800 1.6 Severe fronting, significant loss of resolution

In this example, an injection volume of 20 µL would be selected as the optimal maximum to ensure robustness.

Problem 2: My peaks are broad, and resolution is poor, even with a small injection volume.

If you have optimized the injection volume and sample solvent but still face broad peaks, the issue may lie with the system's "extra-column volume."

Causality: Extra-column volume (ECV) refers to all the volume within the HPLC system outside of the column itself—this includes the injector loop, tubing, fittings, and detector flow cell.[12][13] Each of these components contributes to band broadening, a process where the analyte band disperses and widens as it travels through the system.[14][15] This effect is especially pronounced for early-eluting peaks and on modern, high-efficiency columns (e.g., UHPLC or core-shell columns), where the on-column band spreading is minimal.[13][16]

cluster_0 HPLC System Components cluster_1 Band Broadening Contribution Injector Injector Loop Tubing1 Connecting Tubing (pre-column) Column Analytical Column Tubing2 Connecting Tubing (post-column) Detector Detector Cell Initial Sharp Analyte Band Broad1 Slightly Broadened Initial->Broad1 Separated Separated & Broadened Broad1->Separated Broad2 Further Broadened Separated->Broad2 Final Detected as Broad Peak Broad2->Final

Caption: Contribution of extra-column volume to peak broadening.

  • Tubing Audit: Replace any long or wide-bore connecting tubing with shorter lengths of narrower internal diameter (ID) tubing (e.g., 0.005" or 0.12 mm ID). This is the most effective way to reduce ECV.[13]

  • Fitting Check: Ensure all fittings are properly seated and that there are no gaps between the tubing and the port, as these "dead volumes" are a major source of band broadening.[12]

  • Injector Configuration: If your autosampler allows, use a "partial loop" or "microliter pickup" injection mode, which can minimize the path the sample travels. For some systems, injector programming can be used to switch the injection loop out of the flow path after the injection is complete.[9]

  • Detector Flow Cell: Ensure the detector flow cell volume is appropriate for your column dimensions and flow rate. Using a large-volume preparative flow cell for a small-volume analytical column will cause significant peak broadening.[13]

By systematically addressing both the injection parameters and the physical configuration of your HPLC system, you can effectively minimize injection-related effects and produce highly accurate, reproducible data for your this compound analysis.

References
  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • LoBrutto, R., & Patel, T. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20-8. Retrieved from [Link]

  • Phenomenex. (2025). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • Stoll, D. R., & Mack, A. (n.d.). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC North America. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Molnar, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Extracolumn Effects. LCGC International. Retrieved from [Link]

  • A-tech. (n.d.). Liquid Chromatography - Sample Solvent and Inj. Volume vs. Peak Shape. Retrieved from [Link]

  • LCGC International. (2014). HPLC Extra Column Volumes. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). How to Minimize Extra Column Volume | HALO® HPLC Video. Retrieved from [Link]

  • ResearchGate. (2014). What are the possible reasons for peak splitting at higher injection volumes in HPLC?. Retrieved from [Link]

  • CHROMacademy. (n.d.). Avoiding Problems Associated With HPLC Column Overload. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Emerging Medical Sciences. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN BULK AND PHARMACEUTICAL F. Retrieved from [Link]

  • SciSpace. (n.d.). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Retrieved from [Link]

  • PubMed. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?. Retrieved from [Link]

  • ResearchGate. (2025). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions | Request PDF. Retrieved from [Link]

  • ClinPGx. (n.d.). Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations. Retrieved from [Link]

  • Bangladesh Journals Online. (2013). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Phenomenex. (n.d.). LC System Optimisation for UHPLC Performance on any HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Retrieved from [Link]

  • D-Scholarship@Pitt. (2011). Extra-column Band Broadening in Ultra High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. Retrieved from [Link]

  • Shimadzu Corporation. (2023). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). Retrieved from [Link]

  • LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of a RP-HPLC Method to Quantify Omeprazole in Delayed Release Tablets | Request PDF. Retrieved from [Link]

  • Hawach Scientific. (2023). How to Minimize Sample Volume in Chromatography Vials?10 Ways. Retrieved from [Link]

  • HPLC for Dummies!. (2013). [Key Concepts] BAND BROADENING. Retrieved from [https://hplcf dummies.wordpress.com/2013/11/10/key-concepts-band-broadening/]([Link] dummies.wordpress.com/2013/11/10/key-concepts-band-broadening/)

  • Crawford Scientific. (n.d.). Band Broadening - HPLC. Retrieved from [Link]

  • Oxford Academic. (2012). Possibility of Large Volume Injection and Band Focusing in UHPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2025). Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Extraction Recovery of R-Omeprazole from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of R-Omeprazole (and its S-enantiomer, Esomeprazole). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in extracting this compound from complex biological matrices.

Introduction: The Challenge of this compound Bioanalysis

Omeprazole is a chiral proton pump inhibitor widely used in treating acid-related disorders. It exists as two enantiomers, (R)-Omeprazole and (S)-Omeprazole (Esomeprazole). Due to stereoselective metabolism by cytochrome P450 enzymes, the (S)-enantiomer exhibits a slower metabolism and more reproducible effects, making enantioselective quantification critical in pharmacokinetic and bioequivalence studies.[1][2]

However, this compound is notoriously unstable, particularly in acidic conditions, and its recovery from biological matrices like plasma can be challenging.[1][3] This guide provides a systematic approach to optimizing extraction efficiency, ensuring data integrity, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to work with?

A: this compound's instability stems from its chemical structure. It is a weak base that is highly susceptible to degradation in acidic environments (pH < 7.4).[4][5] In aqueous media with a pH below 4.3, its half-life can be less than 10 minutes.[1] This necessitates careful pH control throughout the collection, storage, and extraction process. Additionally, its lipophilic nature and high protein binding (around 95%) in plasma require robust extraction techniques to achieve high recovery.[6]

Q2: What is the most critical factor for preventing this compound degradation during sample handling?

A: Maintaining an alkaline pH. The stability of Omeprazole is highly pH-dependent. Samples (e.g., plasma, urine) must be kept at a pH above 7.4, ideally alkaline, from the moment of collection to the final analytical step.[4] It is common practice to use collection tubes containing a buffer or immediately adjust the pH upon sample processing.

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A: Both LLE and SPE are widely used and can be effective.[7] SPE is often preferred as it can be more selective, reproducible, and easier to automate, leading to cleaner extracts.[3][8] However, LLE is a cost-effective and powerful technique, particularly for removing highly polar interferences.[9] The choice depends on your laboratory's resources, required throughput, and the specific challenges posed by your matrix.

Q4: Do I need a chiral column for my analysis?

A: Yes, if you need to differentiate between R- and S-Omeprazole. A standard reversed-phase C18 column will not separate the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H or Chiralpak series are commonly used for this purpose.[10][11][12][13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Problem 1: Consistently Low or No Recovery of this compound

Question: I am performing a liquid-liquid extraction from plasma, but my recovery is below 50%, or I'm not seeing a peak at all. What's going wrong?

Answer: This is a multifaceted problem often rooted in analyte degradation, inefficient extraction, or phase transfer issues.

Root Causes & Solutions:

  • Analyte Degradation (pH Issue): Omeprazole rapidly degrades in acidic conditions.[1][14][15] Residual acidity in the plasma sample or the use of an acidic extraction solvent can completely destroy the analyte before it reaches the analytical column.

    • Solution: Ensure the plasma sample is alkaline (pH > 8.0) before adding the extraction solvent. A back-extraction step, where the analyte is extracted from the organic phase into a fresh, clean alkaline aqueous solution (e.g., 0.1 N NaOH), can significantly improve recovery and clean up the sample.[16]

  • Inefficient Phase Transfer (Solvent Choice): The choice of organic solvent is critical for partitioning the lipophilic this compound from the aqueous plasma.

    • Solution: Use a water-immiscible organic solvent that provides good solubility for Omeprazole. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or mixtures like diethyl ether:dichloromethane (60:40, v/v).[17][18][19] A less polar solvent will be less likely to extract polar interferences.

  • Insufficient Mixing: Inadequate vortexing or mixing prevents the efficient transfer of the analyte from the aqueous to the organic phase.

    • Solution: Vortex the sample for a sufficient duration (e.g., 3-10 minutes) to ensure a large surface area for mass transfer between the two phases.[9][17] Ensure the vortex speed creates an emulsion, which should then be separated by centrifugation.

Troubleshooting Workflow: Low Recovery

Below is a decision tree to systematically address low recovery issues.

LowRecovery start Start: Low this compound Recovery check_stability Verify Sample Stability (pH > 8.0, Proper Storage?) start->check_stability ph_issue pH is Acidic/Neutral check_stability->ph_issue adjust_ph Action: Alkalinize sample (e.g., with NaOH) before extraction. ph_issue->adjust_ph No check_extraction Evaluate Extraction Protocol ph_issue->check_extraction Yes adjust_ph->check_extraction solvent_issue Solvent Choice Optimal? (e.g., MTBE, Diethyl Ether) check_extraction->solvent_issue optimize_solvent Action: Test alternative solvents or solvent mixtures. solvent_issue->optimize_solvent No mixing_issue Mixing/Vortexing Sufficient? (>3 min) solvent_issue->mixing_issue Yes optimize_solvent->mixing_issue increase_mixing Action: Increase vortex time and/or speed. mixing_issue->increase_mixing No check_evaporation Review Evaporation Step mixing_issue->check_evaporation Yes increase_mixing->check_evaporation evap_issue Evaporation too harsh? (High Temp/Aggressive N2) check_evaporation->evap_issue adjust_evap Action: Use moderate temp (~37°C) and a gentle stream of nitrogen. evap_issue->adjust_evap No end_point Recovery Improved evap_issue->end_point Yes adjust_evap->end_point

Caption: Troubleshooting decision tree for low this compound recovery.

Problem 2: High Variability and Poor Reproducibility (Matrix Effects)

Question: My QC sample results are highly variable (RSD% > 15%), and I'm seeing inconsistent peak shapes. What is causing this?

Answer: This is a classic symptom of matrix effects, where co-extracted endogenous components from the biological matrix interfere with the ionization of this compound in the mass spectrometer source, causing ion suppression or enhancement.[9][20]

Root Causes & Solutions:

  • Insufficient Sample Cleanup: A simple protein precipitation or a poorly optimized LLE/SPE method may not adequately remove phospholipids and other interfering substances.

    • Solution (SPE): Switch to a more selective SPE sorbent. Polymeric sorbent-based cartridges can offer good cleanup.[6][8] Ensure proper conditioning, loading, washing, and elution steps are followed. The wash step is critical for removing interferences without prematurely eluting the analyte.

    • Solution (LLE): As mentioned previously, a back-extraction can provide a much cleaner sample.[16]

  • Chromatographic Co-elution: The interfering components are eluting from the HPLC column at the same time as this compound.

    • Solution: Optimize your chromatography. Adjusting the mobile phase gradient can help separate the analyte from the matrix components.[20] Sometimes, simply using a longer column or one with a different chemistry can resolve the issue.

Data Presentation: Comparing Extraction Techniques

The choice of extraction method has a significant impact on recovery and matrix effects.

Extraction Method Typical Recovery (%) Matrix Effect (%) Pros Cons
Protein Precipitation (PPT) 85 - 10540 - 70 (High Suppression)Fast, simple, inexpensive.Very dirty extract, high matrix effects.
Liquid-Liquid Extraction (LLE) 75 - 95[16]15 - 30 (Moderate)Good for removing salts, cost-effective.Can be labor-intensive, uses organic solvents.
Solid-Phase Extraction (SPE) > 85[6]< 15 (Low)High selectivity, clean extracts, automatable.Higher cost, requires method development.

Note: Values are typical and can vary significantly based on the specific protocol and matrix.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Back-Extraction

This protocol is designed for high recovery and excellent sample cleanup from human plasma.

Step-by-Step Methodology:

  • Sample Preparation: To 500 µL of plasma in a glass tube, add 50 µL of internal standard (e.g., Lansoprazole, 10 µg/mL).[18]

  • Alkalinization: Add 200 µL of 0.2 M potassium dihydrogenphosphate buffer (pH adjusted to ~7.0) or a small volume of dilute NaOH to ensure the sample is alkaline.[16] Vortex briefly.

  • First Extraction: Add 5 mL of an extraction solvent (e.g., diethyl ether or MTBE).[16][18]

  • Mixing: Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[18]

  • Transfer: Carefully transfer the upper organic layer to a new clean glass tube, taking care not to aspirate any of the aqueous layer or protein interface.

  • Back-Extraction (Cleanup Step): Add 200 µL of 0.1 N NaOH solution to the tube containing the organic extract.[16] Vortex for 2 minutes. This step selectively pulls the acidic Omeprazole back into a clean aqueous phase, leaving many neutral and basic interferences behind in the organic layer.

  • Final Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Injection: Carefully collect the lower alkaline aqueous layer and inject an aliquot directly into the HPLC system.[16] Evaporation is not needed with this method, which further protects the analyte.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a polymeric reversed-phase cartridge for robust cleanup.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 1 mL of plasma, add 50 µL of internal standard. Add 1 mL of 2% formic acid in water to lyse proteins and ensure the analyte will retain on the SPE sorbent.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step is crucial for a clean final extract.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol or an appropriate solvent mixture into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37-40°C.[17][18]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[17][18] Vortex to ensure complete dissolution.

  • Injection: Inject an aliquot into the LC-MS/MS or HPLC system.

General Bioanalytical Workflow

The following diagram illustrates the key stages in a typical bioanalytical workflow for this compound.

BioanalyticalWorkflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_collection Sample Collection (Plasma, Urine, etc.) Ensure alkaline pH! sample_storage Sample Storage (-80°C) Protect from light sample_collection->sample_storage extraction Extraction (LLE or SPE) sample_storage->extraction analysis Chiral HPLC or LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing reporting Reporting Results data_processing->reporting

Caption: Key stages of a bioanalytical workflow for this compound.

References

  • Aboul-Enein, H. Y., & Ali, I. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1214-1218. [Link]

  • Papp, R., et al. (2022). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 27(15), 4935. [Link]

  • de Oliveira, A. R. M., & Santoro, M. I. R. M. (2010). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. Journal of the Brazilian Chemical Society, 21(8), 1486-1493. [Link]

  • Ferretti, R., et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical Analysis, 6(2), 132-136. [Link]

  • Kamble, N. D., et al. (2013). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. International Journal of Pharmaceutical Sciences and Research, 4(11), 4265-4272. [Link]

  • Espinosa-Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. [Link]

  • Al-Qahtani, K., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 5549887. [Link]

  • Amini, H., Ahmadiani, A., & Gholami, K. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Iranian Journal of Pharmaceutical Research, 9(1), 37-45. [Link]

  • Nia, Y., et al. (2007). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Chromatography B, 848(2), 243-249. [Link]

  • Kumar, P., et al. (2013). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Pharmacy & Bioallied Sciences, 5(2), 133-138. [Link]

  • Al-Qahtani, K., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Espinosa-Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Ovid. [Link]

  • Kamble, N. (2022). Method validation in HPLC of omeprazole enantiomers. Slideshare. [Link]

  • Kumar, P., et al. (2013). Enantiomers of omeprazole. ResearchGate. [Link]

  • Ruiz-Angel, M. J., et al. (2005). Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 559-566. [Link]

  • Song, Q., & Naidong, W. (2006). Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS) - Eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. ResearchGate. [Link]

  • Beheshti, S., et al. (2021). Development of Thermo‐Sensitive and Magnetic Molecularly Imprinted Polymer for Extraction of Omeprazole in Biological and Pharmaceutical Samples Coupled by High Performance Liquid Chromatography. ChemistrySelect, 6(45), 12623-12631. [Link]

  • Park, J. S., et al. (1998). Advanced method for determination of omeprazole in plasma by HPLC. Yakhak Hoeji, 42(5), 517-522. [Link]

  • Klymenko, O., et al. (2021). Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance. Queen's University Belfast. [Link]

  • Vijayaraghavan, R., et al. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481. [Link]

  • Patel, D., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Research, 1(1), 1-8. [Link]

  • Klymenko, O., et al. (2021). Omeprazole absorption dependence on pH (the formal concentration of... ResearchGate. [Link]

  • Klymenko, O., et al. (2021). Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison. Queen's University Belfast Research Portal. [Link]

  • Klymenko, O., et al. (2021). Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison. Pharmaceutics, 13(7), 957. [Link]

  • de Oliveira, J. F., et al. (2021). The Influence of Omeprazole on the Dissolution Processes of pH-Dependent Magnetic Tablets Assessed by Pharmacomagnetography. Pharmaceutics, 13(8), 1269. [Link]

  • Tripodi, V., et al. (2020). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. International Journal of Pharmaceutical Compounding, 24(1), 66-73. [Link]

  • Iuga, C., & Bojiţă, M. (2010). STABILITY STUDY OF OMEPRAZOLE. Farmacia, 58(2), 203-210. [Link]

  • Rezk, N. L., et al. (2006). A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure. ResearchGate. [Link]

  • Johnson, C. E., et al. (1997). Stability of Omeprazole in an Extemporaneously Prepared Oral Liquid. American Journal of Health-System Pharmacy, 54(16), 1833-1836. [Link]

  • Iuga, C., & Bojiţă, M. (2010). Stability study of omeprazole. ResearchGate. [Link]

  • Mathew, M., et al. (1995). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for R-Omeprazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Enantioselective Quantification for R-Omeprazole

Omeprazole, a widely prescribed proton pump inhibitor, exists as a racemic mixture of two enantiomers: S-Omeprazole (esomeprazole) and this compound.[1][2] While both enantiomers equally inhibit the proton pump, their clinical effectiveness differs significantly due to stereoselective metabolism by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[1] The S-enantiomer, esomeprazole, exhibits greater metabolic stability, leading to slower clearance and more sustained plasma concentrations.[1] This pharmacokinetic variance underscores the necessity for enantioselective analytical methods. Accurately quantifying this compound, distinct from its S-isomer, is paramount for pharmacokinetic studies, bioequivalence assessments, impurity profiling, and ensuring the quality of enantiopure drug products.[3][4]

This guide provides a comparative analysis of prevalent analytical techniques for this compound quantification, grounded in the principles of method validation. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into experimental design and data interpretation.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent upon the specific requirements of the study, including the matrix (bulk drug, pharmaceutical dosage form, biological fluid), required sensitivity, and desired throughput.

Methodology Principle Primary Application Advantages Limitations
Chiral HPLC-UV Enantioselective separation on a chiral stationary phase (CSP) followed by UV detection.[4][5]Enantiomeric purity testing in bulk drug and pharmaceutical formulations.Robust, cost-effective, widely available instrumentation.Lower sensitivity compared to MS, longer run times.
RP-UPLC/UHPLC-UV Rapid separation on sub-2 µm particle columns followed by UV detection.[6][7][8]Assay and impurity determination in pharmaceutical dosage forms, stability studies.High throughput, improved resolution, reduced solvent consumption.[7]Higher initial instrument cost, potential for backpressure issues.
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.[3][9][10]Quantification in complex biological matrices (plasma, urine), pharmacokinetic studies.[3][11][12]Unmatched sensitivity (ng/mL or pg/mL levels) and specificity.[10][11]Highest instrument cost, requires specialized expertise, susceptible to matrix effects.[13]

The Architecture of Method Validation: A Self-Validating System

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation process, as outlined by the International Council for Harmonisation (ICH) guidelines, is not merely a checklist but a logical framework to ensure data integrity.[6][14][15]

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Evaluation & Reporting Plan Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness Stability Solution Stability Robustness->Stability Evaluate Evaluate Data vs. Acceptance Criteria Stability->Evaluate Report Generate Validation Report Evaluate->Report G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard (e.g., Lansoprazole) Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centrifuge Centrifuge Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (e.g., m/z 346.1 -> 198.1) Ionize->Detect Data Data Acquisition & Quantification Detect->Data

Sources

A Comparative Guide to Establishing the Limit of Quantification (LOQ) for r-Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of drug safety and efficacy. For chiral compounds like r-Omeprazole, the inactive enantiomer of the widely used proton pump inhibitor Esomeprazole (s-Omeprazole), the ability to precisely quantify its presence at low concentrations is critical for ensuring the enantiomeric purity of the active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of methodologies for establishing the Limit of Quantification (LOQ), a crucial parameter in method validation. We will delve into the theoretical underpinnings of LOQ determination, present detailed experimental protocols, and compare the performance of common analytical techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Foundational Importance of the Limit of Quantification (LOQ)

The Limit of Quantification (LOQ) is defined as the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy under the stated experimental conditions.[1][2] Unlike the Limit of Detection (LOD), which simply indicates the presence of the analyte, the LOQ provides a quantitative value with a high degree of confidence.[3][4] For this compound, a robustly determined LOQ is paramount for:

  • Ensuring Enantiomeric Purity: Accurately quantifying trace amounts of the r-enantiomer in a predominantly s-Omeprazole formulation is essential for meeting regulatory requirements and guaranteeing the therapeutic efficacy and safety profile of the drug product.

  • Stability Studies: Monitoring the potential for chiral conversion or the presence of impurities over time requires a sensitive and reliable quantification limit.

  • Pharmacokinetic Studies: In bioanalytical settings, a low LOQ is necessary to accurately characterize the terminal phase of the drug's pharmacokinetic profile.[5][6]

Pillars of LOQ Determination: Regulatory Expectations

The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a framework for analytical method validation.[7][8][9] The ICH Q2(R1) guideline outlines several acceptable approaches for determining the LOQ, each with its own set of considerations.[7][10]

Methodologies for LOQ Determination: A Comparative Analysis

There are two primary, scientifically sound methods for establishing the LOQ: the Signal-to-Noise (S/N) ratio and the Calibration Curve method. The choice between these depends on the nature of the analytical technique and the characteristics of the baseline noise.

The Signal-to-Noise (S/N) Ratio Method

This approach is applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[11][12]

Causality Behind the Choice: The S/N method provides a direct, empirical assessment of the analytical instrument's ability to distinguish the analyte signal from the inherent background noise. It is often the preferred method for chromatographic techniques where baseline fluctuations are a key limiting factor for quantification at low concentrations.

Experimental Protocol:

  • Blank Analysis: Analyze a minimum of 10 independent blank samples (matrix without the analyte) and determine the magnitude of the baseline noise.

  • Spiked Sample Analysis: Prepare and analyze samples with known, low concentrations of this compound.

  • S/N Ratio Calculation: Determine the signal-to-noise ratio by comparing the signal height of the this compound peak to the amplitude of the baseline noise. The noise is typically measured over a region of the baseline close to the analyte peak.

  • LOQ Establishment: The LOQ is generally accepted as the concentration that yields a signal-to-noise ratio of 10:1.[12][13] This ratio ensures that the measurement is not only detectable but also quantifiable with a reasonable degree of certainty.

Self-Validating System: The trustworthiness of this method lies in its empirical nature. The 10:1 ratio is a widely accepted industry standard that has been demonstrated to provide data with acceptable precision and accuracy at this level. The protocol's validity is further reinforced by analyzing multiple blank and low-concentration samples to obtain a statistically relevant measure of the baseline noise and signal response.

The Calibration Curve Method (Based on Standard Deviation of the Response and Slope)

This method is based on the statistical analysis of a calibration curve constructed at low concentrations around the expected LOQ.

Causality Behind the Choice: This approach is particularly useful when the instrument baseline is relatively clean or when a more statistically rigorous determination of the LOQ is desired. It leverages the relationship between concentration and response, as defined by the calibration curve, to calculate the LOQ.

Experimental Protocol:

  • Construct a Low-Level Calibration Curve: Prepare a series of calibration standards of this compound at concentrations near the anticipated LOQ. A minimum of 5-6 concentration levels is recommended.

  • Linear Regression Analysis: Analyze the calibration standards and perform a linear regression analysis of the concentration versus the instrument response (e.g., peak area).

  • Calculate the LOQ: The LOQ is calculated using the following formula, as per ICH guidelines:[14][15]

    LOQ = 10 * (σ / S)

    Where:

    • σ is the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of the regression line.[16]

    • S is the slope of the calibration curve.

Self-Validating System: The integrity of this method is upheld by the principles of linear regression. A high correlation coefficient (r² > 0.99) for the calibration curve validates the linear relationship between concentration and response in the LOQ range. The use of the standard deviation of the response provides a statistical measure of the method's inherent variability at low concentrations, ensuring a robust and defensible LOQ value.

Visualizing the LOQ Determination Workflow

LOQ_Workflow cluster_Start Initial Assessment cluster_Methods LOQ Determination Methodologies cluster_SN_Steps S/N Protocol cluster_Cal_Steps Calibration Curve Protocol cluster_Validation Confirmation Start Define Analytical Method (e.g., HPLC-UV, LC-MS/MS) SN_Method Signal-to-Noise (S/N) Method Start->SN_Method For methods with baseline noise Cal_Method Calibration Curve Method Start->Cal_Method For statistically rigorous approach Analyze_Blanks_SN Analyze ≥ 10 Blank Samples SN_Method->Analyze_Blanks_SN Prep_Cal_Standards Prepare Low-Level Calibration Standards Cal_Method->Prep_Cal_Standards Analyze_Spiked_SN Analyze Low Concentration Spiked Samples Analyze_Blanks_SN->Analyze_Spiked_SN Calculate_SN Calculate S/N Ratio Analyze_Spiked_SN->Calculate_SN Establish_LOQ_SN Establish LOQ at S/N = 10:1 Calculate_SN->Establish_LOQ_SN Confirm_LOQ Confirm LOQ with Spiked Samples (Precision & Accuracy) Establish_LOQ_SN->Confirm_LOQ Analyze_Cal_Standards Analyze Standards & Perform Linear Regression Prep_Cal_Standards->Analyze_Cal_Standards Calculate_LOQ_Cal Calculate LOQ = 10 * (σ / S) Analyze_Cal_Standards->Calculate_LOQ_Cal Establish_LOQ_Cal Establish LOQ Calculate_LOQ_Cal->Establish_LOQ_Cal Establish_LOQ_Cal->Confirm_LOQ

Caption: Workflow for LOQ Determination.

Comparative Performance of Analytical Techniques for this compound

The choice of analytical instrumentation significantly impacts the achievable LOQ. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSRationale for Performance Difference
Typical LOQ Range 0.1 - 1 µg/mL0.1 - 1 ng/mLLC-MS/MS offers significantly higher sensitivity due to the selectivity of mass detection, which reduces background noise and allows for the detection of much lower analyte concentrations.[17]
Selectivity ModerateHighHPLC-UV relies on the chromophoric properties of the analyte, which can be susceptible to interference from other co-eluting compounds. LC-MS/MS provides superior selectivity by monitoring specific mass-to-charge (m/z) transitions of the analyte and its fragments.
Matrix Effects Less proneMore proneThe ionization process in LC-MS/MS can be suppressed or enhanced by components in the sample matrix, potentially affecting quantification. Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects.[6]
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to acquire and maintain, and the methodology is more straightforward. LC-MS/MS instruments are more complex and require specialized expertise for operation and data interpretation.

Published LOQ Values for this compound:

  • A stability-indicating chiral HPLC method reported an LLOQ for (R)-omeprazole of 0.78 μg/ml.[18]

  • Another validated RP-HPLC method found the LOQ for R-OME to be 0.01 µg/ml.[19]

  • An LC-MS/MS method for the determination of omeprazole enantiomers in human plasma and oral fluid reported a lower limit of quantification of 0.4 ng/mL for both enantiomers.[20]

These published values highlight the significantly lower LOQs achievable with LC-MS/MS compared to HPLC-UV, making it the technique of choice for applications requiring high sensitivity, such as bioanalysis.

Experimental Protocol: Establishing the LOQ for this compound via Chiral HPLC-UV

This protocol outlines a practical approach for determining the LOQ of this compound in a bulk drug substance of s-Omeprazole.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H)[18]

  • This compound and s-Omeprazole reference standards

  • HPLC-grade solvents

2. Chromatographic Conditions (Example):

  • Mobile Phase: A suitable mixture of n-hexane, ethanol, and methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 301 nm[18]

3. LOQ Determination (Calibration Curve Method):

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent.

  • Calibration Standard Preparation: Prepare a series of at least six calibration standards by spiking a solution of s-Omeprazole with decreasing concentrations of the this compound stock solution. The concentrations should bracket the expected LOQ (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, and 1.5 µg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Linear Regression: Plot the mean peak area of this compound against its concentration and perform a linear regression analysis.

  • LOQ Calculation: Calculate the LOQ using the formula LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

  • Confirmation: Prepare a new set of spiked samples at the calculated LOQ concentration and analyze them (n=6). The precision (%RSD) should be ≤ 10% and the accuracy should be within 80-120%.

Trustworthiness Through Self-Validation

The described protocols are designed to be self-validating systems. For the S/N method, the consistent measurement of noise across multiple blank injections confirms the stability of the baseline. For the calibration curve method, the linearity and correlation coefficient of the curve itself serve as an internal validation of the data's quality. The final confirmation step, where precision and accuracy are assessed at the determined LOQ, provides the ultimate verification that the established limit is reliable and robust.

Conclusion

Establishing a scientifically sound and defensible Limit of Quantification is a non-negotiable aspect of analytical method validation for pharmaceuticals like this compound. By understanding the underlying principles of the Signal-to-Noise and Calibration Curve methods, and by selecting the appropriate analytical technique, researchers can ensure the integrity of their quantitative data. This guide provides the foundational knowledge and practical protocols to navigate the complexities of LOQ determination, ultimately contributing to the development of safe and effective medicines.

References

  • J. Seetharamappa, et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(1):76-86.
  • U.S. Food and Drug Administration. (2018).
  • Pharma Validation. (2025). ICH Q2 Guidance on Reporting LOD and LOQ Values.
  • Benchchem. A Comparative Guide to the Validation of Chiral HPLC Results with Mass Spectrometry.
  • Separation Science. (2022). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
  • Separation Science.
  • Scholars Research Library. (2012).
  • Technical Information. Limit of Detection (LOD)
  • Chromatography Forum. (2009).
  • U.S. Food and Drug Administration. (2021). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Thermo Fisher Scientific. (2022).
  • Bricks. (2025).
  • ResearchGate. (2014).
  • European Union Reference Laboratory for Contaminants in Feed and Food. Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
  • BioPharm International. (2016).
  • P. Kumar, et al. (2013). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 107-113.
  • A. M. Armbruster, et al. (2011). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 32(4), 173-181.
  • I. M. I. Y. Al-Gous, et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. Rasayan Journal of Chemistry, 11(2), 650-658.
  • Bitesize Bio. (2025).
  • European Medicines Agency. (2011).
  • AAPS. (2001).
  • Patsnap Synapse. (2025). How to Validate a Biochemical Method per ICH Guidelines.
  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD)
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. Application Notes and Protocols for the Determination of (r)-Omeprazole in Plasma and Oral Fluid by LC-MS.
  • ResearchGate.
  • ResearchGate. (2015). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)
  • U.S. Food and Drug Administration. (2018).
  • SciSpace. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma.
  • Techsol. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchG
  • Mourne Training Services. (2022).
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Lösungsfabrik. (2019).
  • U.S. Food and Drug Administration. (2013).
  • YouTube. (2024). Limit of Detection (LoD) and Limit of Quantification (LoQ)
  • European Medicines Agency. (2022). ICH Q2(R2)
  • H. Li, et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PLOS ONE, 16(4), e0249553.
  • Universal Journal of Pharmaceutical Research. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF OMEPRAZOLE AND ASPIRIN USING REVERSE PHASE HPLC METHOD IN BULK AND DOSAGE FORM.
  • M. A. I. Khan, et al. (2021).
  • Research Journal of Pharmacy and Technology.
  • International Journal of Pharmaceutical Sciences and Research.
  • M. A. Gonzalez-Riano, et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Pharmaceutics, 13(2), 153.
  • International Journal of Pharmaceutical Sciences and Research. (2011).

Sources

A Comparative Guide to Inter-day and Intra-day Precision in r-Omeprazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precision of a bioanalytical method is a critical attribute that underpins the reliability of pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide offers a detailed comparison of analytical methodologies for the quantification of r-Omeprazole, the R-enantiomer of omeprazole, with a specific focus on inter-day and intra-day precision. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of experimental data to inform method selection and validation strategies.

The Imperative of Precision in Bioanalytical Methods

Precision, as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), denotes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions.[1][2] It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The assessment of precision is bifurcated into:

  • Intra-day precision (repeatability): The precision of an assay when conducted by the same analyst, on the same day, with the same equipment.

  • Inter-day precision (intermediate precision): The precision of an assay when conducted on different days, potentially with different analysts and equipment.

Robust precision is non-negotiable as it ensures that the observed variations in drug concentrations are due to physiological processes rather than analytical variability.[1]

Comparative Analysis of Analytical Techniques for this compound

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC). Each of these methods presents a unique balance of sensitivity, selectivity, and throughput, which in turn influences their precision.

The following table summarizes the reported inter-day and intra-day precision for this compound analysis using these techniques.

Analytical TechniqueAnalyteMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Source
Chiral HPLC(R)-OmeprazolePharmaceutical Formulation0.030.13
LC-MS/MSOmeprazole EnantiomersHuman Plasma & Oral FluidNot explicitly stated for each enantiomer2.2 - 7.5[3]
RP-HPLCOmeprazolePharmaceutical Dosage Form< 2.0< 2.0[4]
Chiral HPLC(R)-enantiomer of OMEPharmaceutical Preparation< 2.0< 2.0
UPLCOmeprazoleStandards≤ 0.21≤ 5.0[5]

From the compiled data, it is evident that while all methods demonstrate acceptable precision within the limits generally stipulated by regulatory guidelines (typically ±15% RSD, and ±20% at the Lower Limit of Quantification), there are notable differences. The chiral HPLC method applied to a pharmaceutical formulation shows exceptionally high precision, which is expected for a less complex matrix compared to biological fluids.[6] LC-MS/MS, the gold standard for bioanalysis due to its high sensitivity and selectivity, exhibits excellent precision in biological matrices.[1][3] UPLC also offers robust precision with the added advantage of significantly reduced run times.[5]

Experimental Protocol: A Validated LC-MS/MS Method for this compound in Human Plasma

The following is a representative, step-by-step protocol for the determination of this compound in human plasma, synthesized from established methodologies.[3][7]

1. Sample Preparation (Microextraction by Packed Sorbent - MEPS)

  • Rationale: MEPS is a miniaturized solid-phase extraction technique that offers rapid and efficient sample clean-up with minimal solvent consumption. The C8 sorbent is effective for retaining moderately non-polar compounds like omeprazole.

  • Procedure:

    • Dilute 100 µL of human plasma sample with 100 µL of purified water.

    • Spike the diluted sample with 20 µL of an internal standard solution (e.g., (S)-Lansoprazole, 1 µg/mL).[7]

    • Condition a C8 MEPS cartridge with 100 µL of methanol followed by 100 µL of water.

    • Load the entire prepared sample into the MEPS syringe and discard the liquid to waste.

    • Wash the sorbent with 100 µL of 5% methanol in water.

    • Elute the analytes with 50 µL of a methanol:acetonitrile (50:50, v/v) solution directly into an injection vial.

2. LC-MS/MS Instrumentation and Conditions

  • Rationale: A chiral stationary phase is essential for the enantioselective separation of this compound and its S-enantiomer. The use of a basic modifier in the mobile phase improves peak shape and ionization efficiency in positive electrospray ionization mode.

  • Liquid Chromatography:

    • Column: Chiralcel OD-H or equivalent chiral column.

    • Mobile Phase: n-hexane/ethanol (70:30, v/v) with 0.2% ammonium hydroxide.[3]

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Transitions:

      • This compound: m/z 346.3 → 198.0[3]

      • Internal Standard ((S)-Lansoprazole): m/z 369.98 → 252.0[3]

    • Detection: Multiple Reaction Monitoring (MRM).

Workflow for Assessing Inter-day and Intra-day Precision

The following diagram illustrates the logical workflow for the validation of assay precision, a critical component of demonstrating that a bioanalytical method is fit for its intended purpose.[8]

G cluster_1 Intra-day Precision (Day 1) cluster_2 Inter-day Precision (Day 2 & 3) cluster_3 Evaluation A Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) C Analyze 5-6 Replicates of each QC Level A->C B Prepare Calibration Standards D Analyze Calibration Curve B->D E Calculate Concentration of QC Samples C->E D->E F Calculate Mean, SD, and %RSD for each QC Level E->F G Repeat Analysis on Two Additional Days F->G I Compare %RSD against Acceptance Criteria (e.g., FDA/EMA Guidelines: ≤15%) F->I H Calculate Overall Mean, SD, and %RSD across all three days for each QC Level G->H H->I J Method Precision is Validated I->J If criteria are met

Caption: Workflow for the determination of inter-day and intra-day precision.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the study's objectives and the inherent performance characteristics of the available techniques. While HPLC can provide excellent precision, particularly in less complex matrices, LC-MS/MS remains the preferred method for bioanalytical applications due to its superior sensitivity and selectivity, which contribute to robust and reliable data. UPLC presents a compelling alternative, offering comparable precision with the benefit of higher throughput. The validation of inter-day and intra-day precision according to established regulatory guidelines is a fundamental prerequisite for ensuring the integrity and validity of the analytical data generated in support of drug development programs.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. Draft Guideline Bioanalytical method validation. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. [Link]

  • ResearchGate. bio-analytical method development and validation for omeprazole using lc-ms/ms. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • BioAgilytix. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ResearchGate. Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. [Link]

  • ResearchGate. Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form | Request PDF. [Link]

  • PubMed. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. [Link]

  • The Royal Society of Chemistry. Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. [Link]

  • International Journal of Pharmaceutical Sciences and Research. BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Link]

  • IOSR Journal of Pharmacy. A Validated Stability of Omeprazole Sodium Injection in 0.9% Sodium Chloride and 5% Dextrose Solutions by RP-HPLC. [Link]

  • SciSpace. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. [Link]

  • National Center for Biotechnology Information. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. [Link]

  • Oxford Academic. RP-HPLC/Pre-Column Derivatization for Analysis of Omeprazole, Tinidazole, Doxycycline and Clarithromycin. [Link]

  • National Center for Biotechnology Information. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. [Link]

  • Preprints.org. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • LCGC International. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • Scholars Research Library. Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. [Link]

  • PubMed. Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level factorial design; and identification and synthesis of non-pharmacopoeial impurities. [Link]

  • Molnar-Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

Sources

accuracy and recovery studies for r-Omeprazole quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Accuracy and Recovery in the Quantification of r-Omeprazole

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible results. This guide offers an in-depth comparison of analytical methodologies for the quantification of this compound, the R-enantiomer of omeprazole. We will delve into the critical aspects of accuracy and recovery, providing supporting experimental data and explaining the rationale behind the selection of specific analytical techniques. This guide is structured to provide not just protocols, but a deeper understanding of the principles that ensure data integrity, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Critical Role of Enantioselective Quantification

Omeprazole is a chiral compound, and its S-enantiomer, esomeprazole, exhibits a different pharmacokinetic profile from the R-enantiomer.[5] Therefore, the ability to selectively quantify this compound is crucial for pharmacokinetic studies, bioequivalence assessments, and quality control of enantiopure drug products. This guide will focus on the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for this compound quantification often depends on the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely accessible technique for the quantification of this compound in bulk drug and pharmaceutical dosage forms. The key to successful enantioselective separation lies in the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly employed for this purpose.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, where low detection limits and high selectivity are paramount, LC-MS/MS is the method of choice.[7][8][9] This technique offers superior sensitivity and specificity, allowing for the accurate quantification of this compound in complex biological matrices like human plasma.[5][10][11][12]

Accuracy and Recovery: A Head-to-Head Comparison

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while recovery is the measure of the efficiency of an extraction procedure. The following tables summarize typical accuracy and recovery data for this compound quantification using HPLC and LC-MS/MS, as reported in various studies.

Table 1: Accuracy and Recovery Data for this compound Quantification by HPLC

Concentration LevelMean Recovery (%)Relative Standard Deviation (RSD, %)Reference
Low QC98.0 - 99.0< 2.0[13]
Medium QC99.6 - 100.2< 1.5[13]
High QC100.5 - 101.0< 1.0[13]

Table 2: Accuracy and Recovery Data for this compound Quantification by LC-MS/MS in Human Plasma

Concentration LevelMean Recovery (%)Relative Standard Deviation (RSD, %)Reference
LLOQ (Lower Limit of Quantification)95.84.5[12]
Low QC97.23.1[12]
Medium QC98.52.2[12]
High QC99.11.8[12]

As the data indicates, both methods can achieve excellent accuracy and recovery. However, LC-MS/MS methods generally exhibit higher sensitivity, making them more suitable for bioanalytical studies where analyte concentrations are low.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of your results, it is essential to follow a well-validated protocol. Below are detailed, step-by-step methodologies for the quantification of this compound using both HPLC and LC-MS/MS.

Protocol 1: Enantioselective Quantification of this compound in a Pharmaceutical Formulation by HPLC

This protocol is designed for the determination of the enantiomeric purity of esomeprazole, which involves the quantification of the this compound impurity.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Chiralcel OD-H (250mm x 4.6 mm, 5µm particle size).[14]
  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 301 nm.[14]
  • Column Temperature: 25°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and s-Omeprazole reference standards in the mobile phase to prepare a stock solution of a known concentration.
  • Sample Preparation: For a tablet formulation, crush a tablet and dissolve the powder in the mobile phase to achieve a target concentration. Filter the solution through a 0.45 µm filter before injection.

3. Method Validation:

  • Specificity: Inject individual solutions of this compound and s-Omeprazole to confirm their retention times and ensure baseline separation.
  • Linearity: Prepare a series of calibration standards over a concentration range (e.g., 0.1 to 10 µg/mL for this compound). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be > 0.999.[14]
  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The RSD should be less than 2%.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is suitable for pharmacokinetic studies requiring high sensitivity and selectivity.

1. Instrumentation and Mass Spectrometric Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: A chiral column such as a Cellulose-SB phase column.[12]
  • Mobile Phase: An isocratic mixture of 0.2% ammonium hydroxide in a hexane-ethanol mixture (e.g., 70:30, v/v).[12]
  • Flow Rate: 0.8 mL/min.
  • Mass Spectrometer Settings: Operate in positive ion mode (ESI+). Monitor the mass transition m/z 346.3 ⟶ 198.0 for Omeprazole.[12]

2. Sample Preparation (Microextraction by Packed Sorbent - MEPS):

  • Internal Standard: Use an appropriate internal standard, such as a deuterated analog of omeprazole or a structurally similar compound like lansoprazole.[5][7]
  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and dilute with water.
  • MEPS Protocol:
  • Condition a C8 MEPS cartridge with methanol followed by water.
  • Load the pre-treated sample onto the cartridge.
  • Wash the cartridge to remove interferences.
  • Elute the analytes with a suitable organic solvent mixture (e.g., methanol:acetonitrile).
  • Inject the eluate into the LC-MS/MS system.

3. Method Validation:

  • Selectivity: Analyze blank plasma samples from multiple sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.
  • Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of this compound.
  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).
  • Recovery and Matrix Effect: Evaluate the extraction recovery and any ion suppression or enhancement caused by the plasma matrix.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz depict the workflows for both HPLC and LC-MS/MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Pharmaceutical Formulation dissolve Dissolution in Mobile Phase start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc separation Chiral Separation hplc->separation detection UV Detection (301 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: HPLC workflow for this compound quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with Internal Standard start->spike meps MEPS Extraction spike->meps elute Elution meps->elute lcms LC-MS/MS Injection elute->lcms separation Chiral Separation lcms->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Pharmacokinetic Analysis quantification->report

Caption: LC-MS/MS workflow for this compound in plasma.

Conclusion

The accurate and reliable quantification of this compound is achievable through both HPLC-UV and LC-MS/MS methodologies. The choice of technique should be guided by the specific requirements of the study, with HPLC-UV being a cost-effective and robust option for pharmaceutical analysis, and LC-MS/MS providing the necessary sensitivity and selectivity for bioanalytical applications. By adhering to rigorous validation procedures as outlined in the ICH guidelines, researchers can ensure the integrity and reproducibility of their data.

References

  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical Analysis.
  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • A Novel RP-HPLC Method for Determination of Esomeprazole in Pharmaceutical Dosage Forms in Human Plasma.
  • A Comparative Guide to the Bioanalytical Validation of Esomeprazole: Linearity, Accuracy, and Precision. Benchchem.
  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace.
  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESOMEPRAZOLE IN HUMAN PLASMA BY LC-MS/MS. CORE.
  • ICH Q2 Analytical Method Valid
  • Application Notes and Protocols for the Determination of (r)-Omeprazole in Plasma and Oral Fluid by LC-MS. Benchchem.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.
  • Bioanalytical method validation of Esomeprazole by high performance liquid chromatography with PDA detection.
  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formul
  • Method Validation of Esomeprazole Analysis in Human Plasma using High Performance Liquid Chromatography–Photodiode Array. Journal of Young Pharmacists.
  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF NAPROXEN AND ESOMEPRAZOLE MAGNESIUM IN DELAYED RELEASE DOSAGE FORM.
  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
  • Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chrom
  • A stability indicating method development and validation of esomeprazole in pharmaceutical dosage form by using RP. JMPAS.
  • Analytical Method Validation for the Quantification of Esomeprazole and Pantoprazole in Human Plasma Using RP.
  • Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms.
  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formul
  • Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Bangladesh Journals Online.
  • Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form.
  • (PDF) Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances.
  • Enantiomers of omeprazole.
  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH.

Sources

A Comparative Guide to HPLC and SFC for the Chiral Separation of r-Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise separation of chiral compounds is not merely a technical challenge but a regulatory and therapeutic necessity. Omeprazole, a widely used proton pump inhibitor, exists as a racemic mixture of two enantiomers. The S-enantiomer, known as esomeprazole (r-Omeprazole), exhibits improved pharmacokinetic and pharmacodynamic properties, making its isolation crucial. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the chiral resolution of omeprazole, offering researchers and drug development professionals a comprehensive framework for methodological selection.

The Principle of Chiral Recognition

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, relies on creating a chiral environment within the chromatographic column.[1] This is achieved using a Chiral Stationary Phase (CSP). The most successful and widely used CSPs for this purpose are based on polysaccharide derivatives, such as cellulose and amylose.[2][3] The mechanism of chiral recognition involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which differ for each enantiomer as they interact with the chiral cavities and channels of the polysaccharide structure.[3][4] The subtle differences in the stability of these transient diastereomeric complexes result in different retention times, enabling their separation.

High-Performance Liquid Chromatography (HPLC) Approach

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its robustness and versatility. For the chiral separation of omeprazole, normal-phase HPLC is often the method of choice.[5]

Experimental Protocol: HPLC

A typical analytical HPLC method for the enantioseparation of omeprazole is detailed below. The selection of an immobilized-type CSP is critical as it offers greater solvent compatibility compared to coated phases.[4]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of non-polar and polar organic solvents. A common composition is Methyl tert-butylether (MtBE)/Ethyl Acetate (EA)/Ethanol (EtOH)/Diethylamine (DEA) in a ratio of 60:40:5:0.1 (v/v/v/v).[6][7]

    • Causality: MtBE and EA serve as the primary non-polar components. Ethanol is added as a polar modifier to modulate retention and selectivity. Diethylamine is a crucial additive that improves peak shape and reduces tailing for basic compounds like omeprazole by masking residual silanol groups on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 302 nm.

  • Injection Volume: 10 µL.

Performance Analysis: HPLC

Under these conditions, HPLC can achieve baseline resolution of the omeprazole enantiomers. However, the analysis times are typically longer, and the method consumes significant quantities of organic solvents, which have cost and environmental implications.[8][9]

Supercritical Fluid Chromatography (SFC) Approach

SFC has emerged as a powerful and "green" alternative to HPLC, particularly for chiral separations.[1][10] The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[11][12]

The SFC Advantage

The physical properties of supercritical CO₂—low viscosity and high diffusivity—are central to SFC's performance benefits.[9][10][13]

  • Low Viscosity: Allows for higher flow rates without generating excessive backpressure, leading to significantly faster separations.[8][10][14]

  • High Diffusivity: Enhances mass transfer between the mobile and stationary phases, improving column efficiency and resolution, even at high flow rates.[9]

  • Reduced Solvent Consumption: CO₂ replaces the bulk of the organic solvent used in HPLC, making SFC a more environmentally friendly and cost-effective technique.[14][15]

Experimental Protocol: SFC

A representative SFC method for the chiral separation of omeprazole is outlined below.

  • Instrumentation: SFC system with a back-pressure regulator (BPR) and a UV detector.

  • Column: Chiralpak® AD (amylose-based) or Chiralpak® IC (cellulose-based), 250 mm x 4.6 mm, 5 µm.[5][16][17]

  • Mobile Phase: Supercritical CO₂ and an organic modifier (co-solvent), typically an alcohol like methanol or ethanol. A common gradient might be 10-40% methanol in CO₂.[17]

    • Causality: Supercritical CO₂ is a non-polar solvent. The addition of a polar alcohol modifier is essential to increase the mobile phase's solvating power and elute the analytes from the polar CSP. The percentage of the modifier is a key parameter for optimizing retention and resolution.[17]

  • Flow Rate: 3.0 mL/min.

  • Outlet Back Pressure: 15 MPa (to maintain CO₂ in its supercritical state).[12]

  • Column Temperature: 35-40°C.[17]

  • Detection: UV at 302 nm.

  • Injection Volume: 5 µL.

Performance Analysis: SFC

SFC consistently demonstrates superior performance for the chiral separation of omeprazole, offering resolutions greater than 2.0 with analysis times often under 10 minutes.[17] The technique has been successfully applied to separate omeprazole and related benzimidazole compounds, in some cases achieving separations not possible with HPLC under the tested conditions.[18]

Head-to-Head Comparison: HPLC vs. SFC

The choice between HPLC and SFC depends on the specific goals of the analysis, whether it be for high-throughput screening, routine quality control, or preparative-scale purification.

Quantitative Performance Data
ParameterHPLC (Normal Phase)SFCAdvantage
Analysis Time 15 - 25 min< 10 min[17]SFC
Resolution (Rs) > 1.5> 2.0[17]SFC
Solvent Consumption High (e.g., 15-25 mL/run)Low (e.g., 3-5 mL organic/run)[14]SFC
Operating Pressure Lower (10-20 MPa)Higher (requires BPR, ~15 MPa)HPLC
Environmental Impact High (toxic organic solvents)Low ("Green Chemistry")[10]SFC
Throughput LowerHigher[1]SFC
Workflow Visualization

The fundamental workflows for HPLC and SFC share similarities but differ in the mobile phase handling and system pressure requirements.

G cluster_0 HPLC Workflow cluster_1 SFC Workflow h_mp Mobile Phase (Organic Solvents) h_pump HPLC Pump h_mp->h_pump h_inj Injector h_pump->h_inj h_col Chiral Column h_inj->h_col h_det UV Detector h_col->h_det h_waste Liquid Waste h_det->h_waste s_co2 CO2 Cylinder s_pump CO2 & Modifier Pumps s_co2->s_pump s_mod Modifier Solvent s_mod->s_pump s_inj Injector s_pump->s_inj s_col Chiral Column s_inj->s_col s_det UV Detector s_col->s_det s_bpr Back-Pressure Regulator (BPR) s_det->s_bpr s_waste Gas Vent & Minimal Liquid Waste s_bpr->s_waste

Caption: Comparative workflows for HPLC and SFC systems.

Conclusion and Recommendations

Both HPLC and SFC are capable of achieving the chiral separation of this compound. However, their performance characteristics position them for different applications.

  • HPLC remains a robust and reliable option, particularly in laboratories where SFC instrumentation is not available. Its established protocols and lower equipment pressure requirements make it a workhorse for routine quality control. However, the longer analysis times and high solvent consumption are significant drawbacks.

  • SFC is demonstrably superior in terms of speed, efficiency, and environmental impact.[8][15] For method development, high-throughput screening, and preparative-scale purification, SFC is the preferred technique.[16] It offers faster separations, often with better resolution, and drastically reduces organic solvent waste, aligning with modern green chemistry principles.[10] The initial investment in SFC instrumentation is higher, but the long-term savings in solvent costs and increased productivity can provide a substantial return.

For laboratories focused on optimizing chiral separations in pharmaceutical development, investing in and leveraging Supercritical Fluid Chromatography offers a clear advantage for resolving this compound and other chiral APIs.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Slideshare. Applications of Chiral Supercritical Fluid Chromatography. [Link]

  • ResearchGate. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. [Link]

  • Shimadzu. Analytical Advantages of SFC. [Link]

  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • ResearchGate. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. [Link]

  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]

  • PubMed Central. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]

  • ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • Chemistry LibreTexts. Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. [Link]

  • Semantic Scholar. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. [Link]

  • Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • PubMed. Semipreparative enantiomeric separation of omeprazole by supercritical fluid chromatography. [Link]

  • YouTube. How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. [Link]

  • LCGC International. Investigation of Chiral Separation Conditions of Omeprazole by Supercritical Fluid Chromatography Method Scouting System. [Link]

  • secrets of science. Analysis and evaluation of chiral drugs in biological samples. [Link]

  • PubMed. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. [Link]

  • ResearchGate. Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. [Link]

  • ResearchGate. Chiral resolution of omeprazole by HPLC. (a) commercial tablet of.... [Link]

  • PubMed. Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • User's Guide - HPLC. [Link]

Sources

A Comparative In Vitro Efficacy Analysis: R-Omeprazole Versus Esomeprazole

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers in Drug Development

In the landscape of gastric acid suppression, omeprazole stands as a landmark proton pump inhibitor (PPI). It is a racemic mixture, composed of equal parts R-omeprazole and S-omeprazole (esomeprazole). While clinically the focus often shifts to esomeprazole, a purified S-isomer, a fundamental question for researchers is the direct, head-to-head in vitro efficacy of the two distinct enantiomers. This guide provides an in-depth comparison of this compound and esomeprazole at the molecular and enzymatic level, grounded in experimental data, to elucidate their intrinsic inhibitory capabilities.

The Core of the Matter: Stereochemistry and the Proton Pump

Omeprazole's therapeutic action hinges on its ability to irreversibly inhibit the H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells.[1] Both R- and S-isomers are prodrugs, requiring conversion in an acidic environment to their active form.[2] This active molecule, a tetracyclic sulfenamide, is achiral—meaning the initial stereochemical difference between the parent compounds is lost at the point of action. This sulfenamide then forms a covalent disulfide bond with cysteine residues on the luminal side of the proton pump, inactivating it.[3]

Molecular Mechanism of Proton Pump Inhibition

The journey from inactive prodrug to potent inhibitor is a fascinating example of targeted drug activation. The process is the same for both this compound and esomeprazole.

  • Accumulation: As weak bases, the PPIs selectively accumulate in the highly acidic secretory canaliculi of parietal cells.[7]

  • Protonation & Conversion: The acidic environment catalyzes a two-step protonation and subsequent molecular rearrangement.[8] This transforms the initial benzimidazole structure into the active tetracyclic sulfenamide.[2]

  • Covalent Bonding: The highly reactive sulfenamide forms a disulfide bond with key cysteine residues (such as Cys813) on the alpha-subunit of the H+,K+-ATPase.[8]

  • Irreversible Inhibition: This covalent linkage permanently inactivates the enzyme, preventing it from pumping H+ ions into the gastric lumen.[1]

G cluster_0 Parietal Cell Canaliculus (pH ~1) cluster_1 H+,K+-ATPase Enzyme Prodrug This compound or Esomeprazole (Prodrug) Activation Acid-Catalyzed Conversion Prodrug->Activation Protonation Sulfenamide Achiral Sulfenamide (Active Inhibitor) Activation->Sulfenamide Enzyme_Active Active H+,K+-ATPase (Proton Pump) Sulfenamide->Enzyme_Active Covalent Bonding (Cysteine Residues) Enzyme_Inactive Inactive Enzyme (Disulfide Bond) Enzyme_Active->Enzyme_Inactive Inhibition

Caption: Activation pathway of omeprazole enantiomers.

Comparative In Vitro Efficacy Data

While both enantiomers are considered equipotent at the target, subtle differences can be observed in studies that assess parameters related to their stability and interaction with metabolic enzymes.

Table 1: Comparative Inhibition of Human Cytochrome P450 Enzymes

This table summarizes data on the inhibitory potential (Ki) of this compound and esomeprazole against CYP2C19, a key metabolic enzyme. In this in vitro context, this compound demonstrates a higher affinity for and more potent inhibition of CYP2C19 compared to its S-isomer. This underpins the faster metabolism of this compound in vivo.

CompoundTarget EnzymeMarker ReactionKi (μM)Implication
Omeprazole (Racemate) CYP2C19S-mephenytoin 4'-hydroxylation2 to 6Baseline inhibition for the mixture.[9]
Esomeprazole (S-isomer) CYP2C19S-mephenytoin 4'-hydroxylation~ 8Less potent inhibitor of its own metabolic pathway.[9]
This compound CYP2C19This compound 5-hydroxylation-Higher inhibitory potency than esomeprazole on CYP2C19.[9][10]

Note: Direct Ki values for this compound were not specified in the same comparative study but its higher inhibitory potency was consistently noted.

Table 2: Acid-Catalyzed Degradation Rates

The rate of conversion to the active sulfenamide is pH-dependent. Studies comparing different PPIs show that omeprazole has an intermediate rate of degradation in acidic solutions compared to other PPIs like lansoprazole (faster) and pantoprazole (slower).[11] While direct comparative kinetic data for the individual R- and S-isomers is sparse, their shared chemical backbone suggests very similar acid stability profiles.

PPIRelative Rate of Degradation (pH 2.0-8.0)Stability at pH 6
LansoprazoleFastestSignificant decomposition
Omeprazole (Racemate) IntermediateSignificant decomposition[11]
PantoprazoleSlowestMost stable[11]

Experimental Protocol: In Vitro H+,K+-ATPase Inhibition Assay

To empirically validate the equipotency of this compound and esomeprazole, a direct enzymatic assay is required. This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a PPI.

Objective: To determine and compare the IC50 values of this compound and esomeprazole against isolated gastric H+,K+-ATPase.

Materials:

  • Lyophilized H+,K+-ATPase vesicles (e.g., from porcine gastric mucosa).

  • ATP (disodium salt).

  • Assay Buffer (e.g., Tris-HCl, pH 7.4).

  • Activation Buffer (e.g., HCl/Glycine, pH 3.0).

  • Test Compounds: this compound, esomeprazole, and a vehicle control (e.g., DMSO).

  • Reagents for phosphate detection (e.g., Malachite Green-based colorimetric reagent).

  • 96-well microplates.

  • Incubator and microplate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and esomeprazole in DMSO. Create a serial dilution series for each compound to test a range of concentrations.

  • Enzyme Reconstitution: Reconstitute the lyophilized H+,K+-ATPase vesicles in an appropriate buffer as per the manufacturer's instructions. Keep the enzyme on ice.

  • Acid Activation of Prodrugs:

    • In a separate microplate, pre-incubate the diluted test compounds (this compound and esomeprazole) in the acidic Activation Buffer for a defined period (e.g., 30 minutes) at room temperature. This step is critical to convert the prodrugs to their active sulfenamide forms.[12][13]

  • Enzyme Inhibition Reaction:

    • Add the reconstituted H+,K+-ATPase enzyme preparation to the wells of a new microplate.

    • Add the acid-activated compounds to the wells containing the enzyme.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C to allow the activated inhibitor to bind to the enzyme.[3]

  • Initiation of ATPase Activity:

    • Initiate the enzymatic reaction by adding a solution of ATP and MgCl2 to each well.

  • Reaction Termination and Detection:

    • After a set incubation period (e.g., 20-30 minutes), stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, producing a color change.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~620 nm).

    • Calculate the percentage of ATPase activity inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Sources

A Comparative Guide to the Analytical Separation of Omeprazole Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Omeprazole

Omeprazole, a cornerstone in the treatment of acid-related gastric disorders, is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (S)-omeprazole (esomeprazole) and (R)-omeprazole.[1][2] While possessing identical chemical formulas, these enantiomers exhibit distinct pharmacokinetic profiles due to stereoselective metabolism in the body.[1][3][4][5] The (S)-enantiomer, esomeprazole, is metabolized more slowly than the (R)-enantiomer, leading to higher bioavailability and more sustained plasma concentrations.[1][5] This crucial difference underscores the regulatory and therapeutic necessity for precise analytical methods capable of separating and quantifying these enantiomers, ensuring the quality and efficacy of the final drug product.[6] This guide provides a comparative review of the principal analytical techniques employed for the chiral separation of omeprazole enantiomers: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).

The Analytical Imperative: Why Separate Omeprazole Enantiomers?

The stereoselective metabolism of omeprazole is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[3][5] The (S)-enantiomer (esomeprazole) exhibits a lower affinity for CYP2C19, resulting in reduced first-pass metabolism and consequently, a higher area under the plasma concentration-time curve (AUC) compared to the (R)-enantiomer at equivalent doses.[1][4] This pharmacokinetic advantage translates to improved clinical efficacy in acid suppression for esomeprazole.[4] Therefore, robust analytical methodologies are paramount for:

  • Quality Control: To determine the enantiomeric purity of esomeprazole drug substances and formulations.[7][8]

  • Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers.[9]

  • Stability Testing: To assess the chiral integrity of omeprazole under various stress conditions.[10]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC remains the most widely adopted technique for the enantioseparation of omeprazole due to its robustness, versatility, and established validation protocols.[11][12] The cornerstone of chiral HPLC is the use of a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to differential retention times.

Causality in Experimental Choices for HPLC

The selection of the CSP and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for omeprazole enantiomers.[9] The choice between normal-phase and reversed-phase chromatography depends on the specific CSP and the desired analytical outcome. Normal-phase chromatography, often employing mobile phases like hexane and ethanol, can provide excellent resolution.[13]

Experimental Protocol: Chiral HPLC of Omeprazole Enantiomers

Below is a detailed, step-by-step methodology for the chiral separation of omeprazole enantiomers using HPLC, synthesized from established methods.[8][10][13]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak AD (amylose-based).[13][14]

  • Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine (e.g., 100:20:0.2:0.1, v/v/v/v).[8] The addition of a small amount of an acidic or basic modifier like acetic acid or triethylamine can significantly improve peak shape and resolution.

  • Flow Rate: 1.2 mL/min.[8]

  • Detection Wavelength: 300 nm.[8]

  • Column Temperature: 25°C.

3. Sample Preparation:

  • Accurately weigh and dissolve the omeprazole standard or sample in a suitable solvent (e.g., a 1:1 mixture of n-hexane and 2-propanol) to achieve a known concentration.[8]

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[8][15]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Omeprazole Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column Chiral Column (e.g., Chiralcel OD-H) Autosampler->Column Detector UV Detector (300 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Workflow for the chiral HPLC analysis of omeprazole enantiomers.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary Electrophoresis offers a powerful alternative to HPLC, often providing higher separation efficiency and shorter analysis times.[16] In CE, separation is achieved based on the differential migration of charged species in an electric field. For chiral separations of neutral compounds like omeprazole, a chiral selector is added to the background electrolyte (BGE).

Causality in Experimental Choices for CE

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the CE separation of omeprazole enantiomers.[16][17] The inclusion of a CD in the BGE creates transient diastereomeric complexes with the omeprazole enantiomers, leading to different electrophoretic mobilities. The choice of CD derivative (e.g., sulfated-β-CD, methylated-β-CD) and the pH of the BGE are critical parameters that must be optimized to achieve baseline separation.[16][17]

Experimental Protocol: Chiral CE of Omeprazole Enantiomers

The following protocol for chiral CE is based on established methodologies.[13][16]

1. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 30 cm).

  • Background Electrolyte (BGE): 20 mmol L-1 phosphate buffer at pH 4.0 containing 3% sulfated β-cyclodextrin as the chiral selector.[13]

  • Applied Voltage: 20 kV.[13]

  • Temperature: 20°C.[13]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 10 seconds).[13]

  • Detection Wavelength: 202 nm.[13]

3. Sample Preparation:

  • Dissolve the omeprazole sample in a suitable solvent, such as a mixture of methanol and 2.5 mol L-1 NaOH (90:10, v/v).[13]

  • Dilute with the BGE if necessary.

4. Method Validation:

  • Validate the method according to ICH guidelines for parameters including specificity, linearity, precision, and accuracy.[16]

Visualizing the CE Workflow

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Processing Sample_CE Omeprazole Sample Dissolve_CE Dissolve in Solvent Sample_CE->Dissolve_CE Injection_CE Hydrodynamic Injection Dissolve_CE->Injection_CE Separation_CE Capillary Separation (with Chiral Selector) Injection_CE->Separation_CE Detector_CE UV Detector (202 nm) Separation_CE->Detector_CE Electropherogram Electropherogram Generation Detector_CE->Electropherogram Quantification_CE Peak Area Analysis Electropherogram->Quantification_CE

Caption: Workflow for the chiral CE analysis of omeprazole enantiomers.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Approach

Supercritical Fluid Chromatography is a rapidly emerging technique that combines the advantages of both gas and liquid chromatography.[18] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption compared to HPLC.[18]

Causality in Experimental Choices for SFC

For the chiral separation of omeprazole, SFC is often paired with the same polysaccharide-based CSPs used in HPLC.[14][19] An organic modifier, such as an alcohol (e.g., ethanol, 2-propanol), is added to the supercritical CO2 to enhance analyte solubility and modulate retention and selectivity.[14][19] The choice and percentage of the organic modifier are key parameters for optimizing the separation.

Experimental Protocol: Chiral SFC of Omeprazole Enantiomers

This protocol is a synthesis of methodologies described in the literature.[14][19]

1. Instrumentation:

  • Supercritical Fluid Chromatography system with a backpressure regulator, pump for CO2 and modifier, autosampler, column oven, and a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD (250 mm x 10 mm).[19]

  • Mobile Phase: Supercritical CO2 and an organic modifier (e.g., ethanol or 2-propanol).[19] A typical composition might be 75% CO2 and 25% ethanol.[20]

  • Flow Rate: 8 mL/min.[20]

  • Backpressure: 200 bar.[20]

  • Temperature: 35°C.[20]

  • Detection Wavelength: As appropriate for omeprazole (e.g., 300 nm).

3. Sample Preparation:

  • Dissolve the omeprazole sample in the organic modifier to be used in the mobile phase.

4. Method Validation:

  • As with HPLC and CE, the SFC method must be rigorously validated for its intended purpose.[11]

Visualizing the SFC Workflow

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing Sample_SFC Omeprazole Sample Dissolve_SFC Dissolve in Modifier Sample_SFC->Dissolve_SFC Injection_SFC Autosampler Injection Dissolve_SFC->Injection_SFC Separation_SFC Chiral Column (Supercritical Mobile Phase) Injection_SFC->Separation_SFC Detector_SFC UV Detector Separation_SFC->Detector_SFC Chromatogram_SFC Chromatogram Generation Detector_SFC->Chromatogram_SFC Quantification_SFC Peak Integration Chromatogram_SFC->Quantification_SFC

Caption: Workflow for the chiral SFC analysis of omeprazole enantiomers.

Comparative Performance of Analytical Methods

The choice of analytical technique for the chiral separation of omeprazole enantiomers depends on the specific requirements of the analysis, such as speed, resolution, sensitivity, and cost. The following table summarizes the key performance characteristics of HPLC, CE, and SFC.

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a mobile and a chiral stationary phase.Differential migration in an electric field with a chiral selector in the BGE.Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.
Resolution Good to excellent, highly dependent on the choice of CSP.[7][8]Very high, often superior to HPLC.[16]Good to excellent, comparable to HPLC.[14]
Analysis Time Moderate, typically in the range of 10-30 minutes.Fast, often less than 10 minutes.[16]Very fast, often significantly shorter than HPLC.[14][18]
Solvent Consumption High, especially with normal-phase chromatography.Very low, minimal solvent usage.Low, primarily uses CO2, reducing organic solvent waste.[18]
Sensitivity Good, with UV detection limits in the ng/mL range.[7]Can be lower than HPLC due to the small injection volumes and short path length.Comparable to HPLC.
Cost Moderate instrument cost, with recurring costs for solvents and columns.Lower instrument and operational costs.Higher initial instrument cost, but lower solvent costs can lead to long-term savings.
Method Development Can be time-consuming to screen different CSPs and mobile phases.Optimization of BGE composition and chiral selector concentration is crucial.Requires expertise in handling supercritical fluids and optimizing modifier content.
Robustness Generally very robust and reproducible.Can be more susceptible to matrix effects and capillary surface variations.Robust, with good reproducibility.

Conclusion

The analytical separation of omeprazole enantiomers is a critical requirement in the pharmaceutical industry. High-Performance Liquid Chromatography remains the most established and widely used technique, offering a balance of performance and reliability. Capillary Electrophoresis provides a high-efficiency, low-solvent consumption alternative, particularly advantageous for rapid screening. Supercritical Fluid Chromatography is an attractive modern technique that offers significant advantages in terms of speed and environmental friendliness.

The selection of the most appropriate method will depend on the specific analytical challenge. For routine quality control in a regulated environment, the robustness of HPLC is often favored. For high-throughput screening or when solvent reduction is a priority, CE and SFC present compelling alternatives. Regardless of the chosen technique, thorough method validation in accordance with regulatory guidelines is essential to ensure the accuracy and reliability of the analytical results.

References

  • Blasco, F., C. Barbas, and A. M. C. Toribio. "Semipreparative enantiomeric separation of omeprazole by supercritical fluid chromatography." Journal of Chromatography A 1137.1 (2006): 30-35. [Link]

  • Cai, Y., et al. "Affinity capillary electrophoresis and fluorescence spectroscopy for studying enantioselective interactions between omeprazole enantiomer and human serum albumin." Journal of Pharmaceutical and Biomedical Analysis 54.5 (2011): 969-974. [Link]

  • Toribio, L., et al. "Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography." Journal of Chromatography A 1046.1-2 (2004): 239-245. [Link]

  • Wren, S. A. C., and R. C. Rowe. "System Suitability and Validation for Chiral Purity Assays of Drug Substances." LCGC North America 24.10 (2006): 1124-1130. [Link]

  • Hancu, G., et al. "Enantiomeric separation of omeprazole by capillary electrophoresis." Farmacia 60.2 (2012): 279-288. [Link]

  • Zhang, Y., et al. "Enantioseparation of rabeprazole and omeprazole by nonaqueous capillary electrophoresis with an ephedrine-based ionic liquid as the chiral selector." Chirality 24.10 (2012): 844-849. [Link]

  • Cirilli, R., et al. "Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate." Journal of Pharmaceutical and Biomedical Analysis 52.5 (2010): 665-671. [Link]

  • Kamal, Z., et al. "Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework." Journal of Chemical Information and Modeling 63.15 (2023): 4833-4844. [Link]

  • JASCO. "Investigation of Chiral Separation Conditions of Omeprazole by Supercritical Fluid Chromatography Method Scouting System." LCGC International. [Link]

  • Wrezel, P., et al. "System Suitability and Validation for Chiral Purity Assays of Drug Substances." Semantic Scholar, 2006. [Link]

  • Rahman, N., et al. "Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis." ResearchGate, Jan. 2018. [Link]

  • de Moraes, M. C., et al. "Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis." ResearchGate, Aug. 2025. [Link]

  • Hancu, G., et al. "Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis." ResearchGate, Aug. 2025. [Link]

  • Ghasemi, M., et al. "Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch." Journal of Research in Medical Sciences 20.11 (2015): 1107-1114. [Link]

  • De Klerck, K., et al. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis 69 (2012): 77-92. [Link]

  • Al-Ghobashy, M. A., et al. "Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry." Journal of Analytical Methods in Chemistry 2021 (2021): 6649588. [Link]

  • Rahman, N., et al. "Enantiomers of omeprazole." ResearchGate, Jan. 2018. [Link]

  • Rahman, N., et al. "Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis." ResearchGate, Jan. 2018. [Link]

  • Andersson, T. "Stereoselective disposition of proton pump inhibitors." Clinical Drug Investigation 28.5 (2008): 283-294. [Link]

  • El-Gindy, A., et al. "Analytical methodologies for the determination of omeprazole: An overview." ResearchGate, Aug. 2025. [Link]

  • Cirilli, R., et al. "Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate." ResearchGate, Aug. 2025. [Link]

  • Al-Majed, A. A., et al. "Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application." Molecules 26.7 (2021): 2089. [Link]

  • Jain, D., et al. "Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography." Journal of Young Pharmacists 3.4 (2011): 311-318. [Link]

  • Reddy, B., et al. "A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine." Research Journal of Pharmacy and Technology 10.1 (2017): 1-5. [Link]

  • Sreenivas, N., et al. "Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations." Scholars Research Library, 2011. [Link]

  • Kumar, S. A., et al. "Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach." ScienceOpen, Jul. 2024. [Link]

Sources

A Comparative Guide to Inter-Laboratory Cross-Validation of R-Omeprazole Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the consistent and accurate analysis of chiral molecules like R-Omeprazole is paramount. As the therapeutically active enantiomer of Omeprazole, ensuring its purity and concentration is a critical quality attribute.[1][2] This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound between different laboratories. The objective of such a study is to demonstrate that a specific analytical procedure is robust, reliable, and transferable, yielding comparable results regardless of the testing site.[1] This ensures consistent product quality across manufacturing sites and throughout the product lifecycle.

The principles outlined here are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and are aligned with the expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10][11]

The Imperative for Cross-Validation

An analytical method, even when meticulously validated in a single laboratory, may exhibit unforeseen variability when transferred to another. This can be due to subtle differences in instrumentation, reagent sources, environmental conditions, or analyst technique. Inter-laboratory cross-validation, sometimes referred to as a collaborative study, is the ultimate test of a method's ruggedness and transferability.[1] It provides objective evidence that the method is suitable for its intended purpose across the pharmaceutical quality system.

The successful cross-validation of an this compound analytical method ensures:

  • Consistency in Quality Control: Different manufacturing sites can rely on the same method to release batches of drug substance and product.

  • Regulatory Confidence: A well-documented inter-laboratory study strengthens regulatory submissions by demonstrating method robustness.

  • Reliability in Clinical Trials: Accurate and precise measurements are crucial for pharmacokinetic and bioavailability studies.

  • Efficiency in Method Transfer: A pre-validated, transferable method streamlines the process of bringing new manufacturing or testing sites online.

Designing the Inter-Laboratory Study

A successful cross-validation study begins with a well-defined protocol that is agreed upon by all participating laboratories. This protocol should be meticulously detailed to minimize ambiguity.

Key Components of the Study Protocol:
  • Participating Laboratories: A minimum of three laboratories is recommended to provide statistically meaningful data. The laboratories should represent a range of typical environments (e.g., R&D, QC, contract testing labs).

  • Standardized Materials: A single, homogenous batch of this compound reference standard and drug product should be distributed to all participating labs. This eliminates variability arising from the material itself.

  • Detailed Analytical Procedure: The method should be described with sufficient detail to ensure all analysts are performing the test in the same manner. This includes specifics on sample preparation, instrument parameters, and data processing.

  • Pre-defined Acceptance Criteria: The protocol must clearly state the acceptance criteria for all validation parameters before the study begins.[4] These criteria should be based on the intended purpose of the method and relevant regulatory guidelines.

Below is a visual representation of the workflow for a typical inter-laboratory cross-validation study.

Inter-Laboratory Cross-Validation Workflow Workflow for Inter-Laboratory Cross-Validation cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol_Dev Develop Detailed Protocol (incl. Acceptance Criteria) Lab_Selection Select Participating Laboratories (≥3) Protocol_Dev->Lab_Selection Material_Prep Prepare & Distribute Homogenous Samples Lab_Selection->Material_Prep Lab_A Laboratory A Executes Protocol Material_Prep->Lab_A Lab_B Laboratory B Executes Protocol Material_Prep->Lab_B Lab_C Laboratory C Executes Protocol Material_Prep->Lab_C Data_Collection Collect Raw Data from all Labs Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, Equivalence Testing) Data_Collection->Statistical_Analysis Compare_Criteria Compare Results to Pre-defined Acceptance Criteria Statistical_Analysis->Compare_Criteria Final_Report Generate Final Validation Report Compare_Criteria->Final_Report Criteria Met Investigation Investigate Discrepancies & Re-test if Necessary Compare_Criteria->Investigation Criteria Not Met Investigation->Protocol_Dev Revise Protocol

Caption: A typical workflow for an inter-laboratory cross-validation study.

Reference Analytical Method: Chiral HPLC-UV

For the enantioselective analysis of this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and robust technique.[1][12] The following is a detailed, step-by-step methodology for a reference chiral HPLC-UV method.

Experimental Protocol: Chiral HPLC-UV Analysis of this compound

Objective: To quantify the enantiomeric purity of this compound and determine its assay in a drug product.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based CSP.[12]

Reagents and Materials:

  • This compound Reference Standard

  • S-Omeprazole Reference Standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol:Ethanol with 0.1% TFA (e.g., 80:15:5 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 302 nm[13][14]

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • S-Enantiomer Spiked Standard: Prepare a solution of this compound and spike it with a known amount of S-Omeprazole to demonstrate specificity and to determine the limit of quantification.

  • Drug Product Sample: a. For capsules containing enteric-coated pellets, carefully open the capsules and weigh the contents. b. Transfer a portion of the pellets equivalent to a target concentration of 100 µg/mL of this compound into a volumetric flask. c. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume. d. Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Data Analysis

The core of the cross-validation guide is the objective comparison of data from the participating laboratories. The following tables present hypothetical but realistic data that would be generated in such a study.

Table 1: System Suitability Test (SST) Results

System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaLab ALab BLab C
Tailing Factor (R-Ome) ≤ 2.01.11.21.1
Theoretical Plates (R-Ome) ≥ 2000560054005800
Resolution (R- and S-Ome) ≥ 2.03.53.33.6
%RSD of 6 Injections ≤ 2.0%0.5%0.6%0.4%

The data indicates that the chromatographic systems in all three laboratories meet the pre-defined criteria for system suitability, demonstrating the method's initial viability on different equipment.

Table 2: Method Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

ParameterLab A (%RSD)Lab B (%RSD)Lab C (%RSD)
Repeatability (n=6) 0.7%0.8%0.6%
Intermediate Precision (Day 1 vs. Day 2) 1.1%1.3%1.0%

The low relative standard deviation (%RSD) values across all labs for both repeatability and intermediate precision demonstrate that the method provides consistent results within and between days.

Table 3: Accuracy (% Recovery)

Accuracy is determined by spiking the drug product matrix with known amounts of this compound reference standard at different concentration levels.

Concentration LevelLab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)
80% 99.5%100.2%99.8%
100% 100.1%100.5%100.3%
120% 100.8%101.2%100.6%

The percent recovery values are all within the typical acceptance range of 98-102%, indicating that the method is accurate for the quantification of this compound in the drug product matrix across all laboratories.

Table 4: Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

ParameterLab ALab BLab C
Range (µg/mL) 50 - 15050 - 15050 - 150
Correlation Coefficient (r²) 0.99950.99920.9996

A correlation coefficient (r²) greater than 0.999 in all laboratories confirms a strong linear relationship between concentration and response.

Table 5: Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariationEffect on Assay (% Change)Effect on Resolution
Flow Rate (± 0.1 mL/min) < 1.0%Maintained > 2.0
Column Temp (± 2°C) < 0.5%Maintained > 2.0
Mobile Phase (± 2% Organic) < 1.5%Maintained > 2.0

The minimal impact of these deliberate changes on the assay results and resolution demonstrates the method's robustness.

Evaluating the Success of Method Transfer

The decision to declare a method successfully transferred is based on a holistic review of the data against the pre-defined acceptance criteria.

Method_Transfer_Evaluation Decision Tree for Method Transfer Success Start Start: Review Inter-Laboratory Data SST_Check All Labs Meet SST Criteria? Start->SST_Check Precision_Check Precision (%RSD) within Limits? SST_Check->Precision_Check Yes Failure Conclusion: Method Transfer Failed. Investigate Root Cause. SST_Check->Failure No Accuracy_Check Accuracy (% Recovery) within Limits? Precision_Check->Accuracy_Check Yes Precision_Check->Failure No Linearity_Check Linearity (r²) within Limits? Accuracy_Check->Linearity_Check Yes Accuracy_Check->Failure No Success Conclusion: Method is Robust, Reliable, and Transferable Linearity_Check->Success Yes Linearity_Check->Failure No

Caption: A decision-making flowchart for evaluating method transfer success.

Conclusion and Best Practices

This guide has outlined a comprehensive approach to the inter-laboratory cross-validation of an analytical method for this compound. The presented data, though illustrative, reflects the expected outcomes of a well-designed study. A successful cross-validation provides a high degree of assurance in the reliability of analytical data, which is fundamental to ensuring patient safety and product quality.

Key Takeaways for Researchers and Scientists:

  • Proactive Planning is Crucial: A detailed and mutually agreed-upon protocol is the foundation of a successful study.

  • Embrace Statistical Analysis: Use appropriate statistical tools to objectively compare results between laboratories.

  • Documentation is Paramount: Thoroughly document all aspects of the study, from protocol design to the final report, to support regulatory filings.

  • Communication is Key: Maintain open lines of communication between participating laboratories to address any issues that may arise during the study.

By adhering to these principles and the guidelines set forth by regulatory bodies, pharmaceutical organizations can confidently establish and transfer robust analytical methods for critical drug substances like this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • U.S. Pharmacopeia. (2017). <1225> Validation of Compendial Procedures. [Link]

  • Reddy, B. et al. (2012). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Pharmaceutical Analysis, 2(4), 291-297. [Link]

  • PharmaInfo. (n.d.). A Validated Stability-Indicating High Performance Liquid Chromatographic Assay Method to Investigate Stability of Omeprazole. [Link]

  • Dande, A. et al. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. Asian Journal of Pharmaceutical Research and Development, 9(2). [Link]

  • Dande, A. et al. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. [Link]

  • Al-Adhami, A. et al. (2018). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. International Journal of Pharmaceutical Compounding, 22(3), 240-247. [Link]

  • SciSpace. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. [Link]

  • ResearchGate. (2014). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

Sources

A Comparative Guide to the Metabolic Stability of R- and S-Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Drug Metabolism

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its function. Many drugs, including the proton pump inhibitor Omeprazole, are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these enantiomers can interact differently with the chiral environment of the human body, particularly with metabolic enzymes. This guide provides an in-depth comparison of the metabolic stability of the two enantiomers of Omeprazole: (R)-Omeprazole and (S)-Omeprazole (esomeprazole), grounded in experimental data and established biochemical principles. Understanding these differences is critical for researchers and drug development professionals aiming to optimize therapeutic outcomes and minimize patient variability.

The Metabolic Landscape: Cytochrome P450 and Stereoselectivity

The metabolism of Omeprazole is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Two key isoforms are responsible for its biotransformation: CYP2C19 and CYP3A4. The interaction between Omeprazole enantiomers and these enzymes is a classic example of stereoselective metabolism, where one enantiomer is metabolized at a different rate than the other.

  • CYP2C19: This enzyme is the primary catalyst for the formation of 5-hydroxyomeprazole. Crucially, CYP2C19 exhibits significant stereoselectivity, metabolizing the (R)-enantiomer at a much faster rate than the (S)-enantiomer. This is attributed to the specific orientation of each enantiomer within the enzyme's active site, which favors the hydroxylation of R-Omeprazole.

  • CYP3A4: This enzyme is mainly responsible for the formation of omeprazole sulfone. Unlike CYP2C19, CYP3A4 shows little to no stereoselectivity, metabolizing both R- and S-Omeprazole at similar rates.

This differential metabolism by CYP2C19 is the principal reason for the pharmacokinetic differences observed between racemic Omeprazole and its purified S-enantiomer, esomeprazole.

Comparative Metabolic Stability: An In Vitro Analysis

To quantify the differences in metabolic stability, in vitro assays using human liver microsomes (HLMs) are the industry standard. HLMs contain a high concentration of CYP enzymes and provide a reliable system for studying drug metabolism. The key parameters derived from these studies are the Michaelis-Menten constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and intrinsic clearance (CLᵢₙₜ).

Parameter(R)-Omeprazole(S)-Omeprazole (Esomeprazole)Key Implication
Primary Metabolizing Enzyme CYP2C19CYP2C19Both are substrates, but the rate of metabolism differs significantly.
Kₘ (μM) for CYP2C19 LowerHigherThis compound has a higher binding affinity for the CYP2C19 active site.
Vₘₐₓ (pmol/min/mg) for CYP2C19 HigherLowerThe maximum rate of metabolism is significantly faster for this compound.
Intrinsic Clearance (CLᵢₙₜ, Vₘₐₓ/Kₘ) Higher~3-fold LowerThis compound is cleared much more efficiently by CYP2C19, leading to lower systemic exposure.

Data are synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions and specific HLM batches.

The lower intrinsic clearance of S-Omeprazole directly translates to its higher metabolic stability. This reduced rate of elimination by CYP2C19 leads to higher plasma concentrations and a more prolonged duration of action compared to this compound at an equivalent dose.

Experimental Protocol: Human Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the intrinsic clearance of R- and S-Omeprazole. This self-validating protocol includes essential controls to ensure data integrity.

Objective: To determine and compare the rate of disappearance of R- and S-Omeprazole when incubated with human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • (R)-Omeprazole and (S)-Omeprazole reference standards

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

  • Acetonitrile (ACN) with an internal standard (e.g., Diazepam) for reaction termination and protein precipitation

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation tubes. For each enantiomer, create two sets of tubes: "+NADPH" (for metabolic reaction) and "-NADPH" (as a negative control to measure non-enzymatic degradation).

    • To each tube, add potassium phosphate buffer.

    • Add the Omeprazole enantiomer (final concentration typically 1 µM).

    • Add human liver microsomes (final concentration typically 0.5 mg/mL).

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow temperature equilibration.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" tubes. Add an equivalent volume of buffer to the "-NADPH" tubes.

    • Immediately collect the first time point (T=0) by transferring an aliquot of the incubation mixture into a quench solution (ice-cold ACN with internal standard).

    • Continue incubation at 37°C in a shaking water bath.

    • Collect subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes) by transferring aliquots into the quench solution.

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug (R- or S-Omeprazole) relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent drug remaining versus time.

    • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)

G cluster_incubation Incubation at 37°C cluster_controls Controls start_node Preparation of Reagents (Buffer, Microsomes, Substrate) Mix Pre-incubate 5 min start_node->Mix Combine in tubes process_node process_node control_node control_node action_node Initiate Reaction NADPH_plus +NADPH (Metabolic Reaction) action_node->NADPH_plus NADPH_minus -NADPH (Negative Control) action_node->NADPH_minus analysis_node LC-MS/MS Analysis end_node Data Interpretation (CLint, t1/2) analysis_node->end_node Mix->action_node Sampling Quench Reaction (Ice-cold ACN + IS) NADPH_plus->Sampling Collect at T=0, 5, 15, 30 min Centrifuge Centrifuge Samples Sampling->Centrifuge Precipitate Protein Centrifuge->analysis_node Collect Supernatant

Caption: Workflow for an in vitro microsomal stability assay.

Visualizing the Metabolic Pathways

The differential metabolism of R- and S-Omeprazole can be visualized as two parallel but unequally balanced pathways.

G cluster_R This compound Metabolism cluster_S S-Omeprazole Metabolism substrate_node substrate_node enzyme_node enzyme_node metabolite_node metabolite_node R_Ome This compound R_5OH 5-hydroxyomeprazole R_Ome->R_5OH CYP2C19 (Major) R_Sulfone Omeprazole Sulfone R_Ome->R_Sulfone CYP3A4 (Minor) S_Ome S-Omeprazole (Esomeprazole) S_5OH 5-hydroxyomeprazole S_Ome->S_5OH CYP2C19 (Minor) S_Sulfone Omeprazole Sulfone S_Ome->S_Sulfone CYP3A4 (Major)

Caption: Stereoselective metabolic pathways of Omeprazole enantiomers.

As the diagram illustrates, the metabolism of this compound is dominated by the rapid CYP2C19 pathway. In contrast, S-Omeprazole is metabolized more slowly by CYP2C19, causing a greater proportion of its metabolism to proceed through the CYP3A4 pathway.

Clinical and Drug Development Implications

The higher metabolic stability of S-Omeprazole has significant clinical consequences that drive its use as a separate, enantiopure drug (esomeprazole).

  • Reduced Inter-Individual Variability: The gene for CYP2C19 is polymorphic, meaning different individuals have versions of the enzyme that are more or less active. "Poor metabolizers" have very low CYP2C19 activity, while "extensive metabolizers" have normal or high activity.

    • For This compound , its heavy reliance on CYP2C19 means that its clearance is highly dependent on a patient's genetic makeup. This leads to significant variability in drug exposure and, consequently, in clinical effect.

    • For S-Omeprazole , its reduced dependence on the polymorphic CYP2C19 pathway and greater reliance on the less variable CYP3A4 results in more predictable pharmacokinetics across the patient population. This leads to more consistent and reliable acid suppression.

  • Improved Efficacy: Due to its slower clearance, S-Omeprazole achieves a higher Area Under the Curve (AUC) for plasma concentration versus time compared to the same dose of racemic omeprazole. This increased systemic exposure results in a more pronounced and sustained inhibition of the gastric proton pump, leading to improved efficacy in healing erosive esophagitis and treating GERD.

  • Drug-Drug Interaction Potential: The stereoselective metabolism also influences the potential for drug-drug interactions (DDIs). Since this compound is a more avid substrate for CYP2C19, it has a higher potential to act as a competitive inhibitor of that enzyme, affecting the metabolism of other drugs cleared by the same pathway (e.g., clopidogrel, diazepam). While S-Omeprazole also interacts with CYP2C19, its different binding and turnover characteristics can alter the DDI profile.

Conclusion

The comparison of R- and S-Omeprazole metabolism offers a compelling case study in the importance of stereochemistry in drug development. S-Omeprazole (esomeprazole) exhibits significantly greater metabolic stability than this compound, a direct result of its stereospecific interaction with the primary metabolizing enzyme, CYP2C19. This enhanced stability translates into a more favorable pharmacokinetic profile, characterized by higher systemic exposure, reduced inter-patient variability, and improved clinical efficacy. For researchers in drug metabolism and development, this underscores the critical need to evaluate enantiomers not as a single entity, but as distinct pharmacological agents whose differential metabolism can be leveraged for therapeutic benefit.

References

  • Title: Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Source: Drug Metabolism and Disposition URL: [Link]

  • Title: A comprehensive review of the pharmacodynamics and pharmacokinetics of the proton pump inhibitors. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: The clinical impact of CYP2C19 polymorphism on proton pump inhibitor therapy. Source: The Pharmacogenomics Journal URL: [Link]

  • Title: Esomeprazole: a review of its use in the management of acid-related disorders. Source: Drugs URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of r-Omeprazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of r-Omeprazole, a common proton pump inhibitor used in research and development. Moving beyond a simple checklist, we will explore the causal reasoning behind these disposal protocols, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.

The Imperative of Proper Disposal: Why It Matters

This compound, like many active pharmaceutical ingredients (APIs), poses potential risks if not handled and disposed of correctly. While its environmental risk from patient use is considered low due to metabolic breakdown, the disposal of pure or concentrated forms from a laboratory setting is a different matter.[1] Improper disposal, such as sewering (washing down the drain), can introduce the active compound into aquatic ecosystems.[2][3][4] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste to prevent contamination of waterways.[2][3] Furthermore, adherence to disposal regulations is a matter of legal compliance, protecting your institution from significant penalties.[2]

Waste Characterization: Is this compound a Hazardous Waste?

Before disposal, the waste must be characterized according to the Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste can be deemed hazardous in two ways: it is specifically "listed" by the EPA or it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).

  • Listed Wastes (P- and U-lists): These lists contain specific commercial chemical products that are considered hazardous when discarded.[5][6] this compound is not currently on the EPA's P-list (acutely hazardous) or U-list.[5]

  • Characteristic Hazardous Waste: Even if not listed, a waste can be hazardous if it meets one or more of the following criteria:

    • Ignitability (D001): Can it create a fire?

    • Corrosivity (D002): Does it have a pH ≤ 2 or ≥ 12.5?

    • Reactivity (D003): Is it unstable or can it undergo violent change?

    • Toxicity (D004-D043): Does it contain contaminants at concentrations above certain thresholds?

Pure this compound does not typically exhibit these characteristics in its standard form. However, formulations or solutions of this compound might. The ultimate responsibility for waste determination lies with the generator. It is critical to consult your institution's Environmental Health and Safety (EHS) department. They will provide the definitive classification based on local and federal regulations. For the purposes of this guide, we will proceed with the best practice of managing all API waste as, at a minimum, non-hazardous pharmaceutical waste destined for incineration.

Core Disposal Workflow: A Step-by-Step Guide

This workflow provides a logical sequence for managing this compound waste from the point of generation to its final disposition.

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation & PPE cluster_2 Step 3: Waste Determination & Containment cluster_3 Step 4: Final Disposal A This compound Waste Generated (e.g., unused solid, solutions, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste at Source (Do NOT mix with regular trash or pour down drain) B->C D Consult EHS: Is waste RCRA Hazardous? C->D E Use BLACK Hazardous Waste Container (Clearly Labeled) D->E  Yes F Use BLUE/WHITE Pharmaceutical Waste Container for INCINERATION (Clearly Labeled) D->F  No G Arrange Pickup by Certified Hazardous Waste Vendor E->G H Arrange Pickup for Regulated Incineration F->H

Caption: Decision workflow for this compound waste management.

Personal Protective Equipment (PPE)

Based on Safety Data Sheet (SDS) information, this compound can cause skin, eye, and respiratory irritation.[7][8] Therefore, the following PPE is mandatory when handling this compound waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Protective Clothing: A standard lab coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be required if handling large quantities of powder or if there is a risk of aerosolization.[9][10]

Disposal Protocols for Different Waste Streams

Proper segregation is key. Different types of waste contaminated with this compound require specific handling.

Waste TypeDescriptionRecommended ContainerDisposal PathwayCausality & Rationale
Unused/Expired Solid Pure this compound powder, expired reagents.Black RCRA Hazardous Waste container OR Blue/White Pharmaceutical Waste container.Managed by a licensed hazardous waste vendor for incineration.Prevents the most concentrated form of the API from entering the environment. Incineration ensures complete destruction.
Contaminated Labware Weigh boats, pipette tips, centrifuge tubes, etc., with visible residue.Black RCRA Hazardous Waste container OR Blue/White Pharmaceutical Waste container.Managed by a licensed hazardous waste vendor for incineration.Items in direct contact with the API are treated with the same level of caution as the pure compound itself to prevent secondary contamination.
Contaminated PPE Gloves, disposable lab coats, etc., used during handling.Black RCRA Hazardous Waste container OR Blue/White Pharmaceutical Waste container.Managed by a licensed hazardous waste vendor for incineration.Although contamination may be minimal, this practice prevents the potential spread of the API into common waste streams.
Spill Cleanup Material Absorbent pads, wipes, and other materials used to clean an this compound spill.Black RCRA Hazardous Waste container.Must be managed as hazardous waste.Spill cleanup materials concentrate the chemical and must be handled with the highest level of care according to EPA and institutional spill response procedures.[11]
"RCRA Empty" Containers Original stock bottles that have been emptied through normal use.Consult EHS. May be triple-rinsed (with rinsate collected as hazardous waste) or disposed of as solid waste after defacing the label.Varies by institutional policy.For non-acutely toxic waste, specific procedures can render a container "RCRA empty," but this requires careful adherence to regulations.[11]

Advanced Protocol: Acid-Catalyzed Degradation

Disclaimer: This procedure is for informational purposes and should only be performed with the explicit approval of your institution's EHS department and in accordance with all applicable regulations. It is not a substitute for professional waste disposal.

Scientific Principle: Omeprazole is known to be chemically unstable and degrades rapidly in acidic conditions.[12][13][14] This procedure leverages this acid lability to break down the active compound into degradation products before disposal, potentially simplifying the waste stream if approved by regulators.

G A Step 1: Prepare Solution Dissolve this compound waste in appropriate solvent (e.g., ethanol) in a suitable container. B Step 2: Acidification (in Fume Hood) Slowly add dilute acid (e.g., 0.1 M HCl) to lower the pH to ~2-3. Stir continuously. A->B C Step 3: Degradation Allow the solution to stir at room temperature for several hours. Monitor for color change. B->C D Step 4: Neutralization Slowly add a base (e.g., 1 M NaOH) to bring the pH to neutral (~7.0). C->D E Step 5: Disposal Transfer the neutralized solution to a labeled hazardous waste container for collection by EHS. D->E

Sources

Definitive Guide to Personal Protective Equipment for Handling r-Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling r-Omeprazole. The following procedural guidance is designed to establish a comprehensive safety protocol, ensuring the well-being of laboratory personnel and the integrity of research by mitigating exposure risks. This document moves beyond a simple checklist to explain the causality behind each recommendation, fostering a culture of safety and deep operational understanding.

Understanding the Hazard: Why Specialized PPE is Crucial

This compound, the dextrorotatory enantiomer of Omeprazole, is an active pharmaceutical ingredient (API) that functions as a proton pump inhibitor. While therapeutically beneficial, in its pure, undiluted form within a laboratory setting, it presents potential hazards that necessitate meticulous handling procedures. The primary risks associated with this compound powder are:

  • Respiratory Irritation: Inhalation of airborne particles can lead to irritation of the respiratory tract.[1]

  • Skin and Eye Irritation: Direct contact with the skin or eyes can cause significant irritation.[1]

  • Allergic Skin Reaction: Some individuals may develop a skin sensitization or allergic reaction upon contact.[2]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.[2]

The causality for these hazards lies in the compound's chemical properties and its physical form as a fine powder, which can be easily aerosolized during routine laboratory procedures such as weighing, transferring, and preparing solutions. Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical line of defense.

Core PPE Requirements for Handling this compound

A risk assessment should always be conducted prior to handling any chemical, but the following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid this compound Tightly fitting safety goggles with side-shieldsTwo pairs of nitrile glovesFull-length lab coat with tight cuffsNIOSH-approved N95 respirator or higher
Preparing Solutions Tightly fitting safety goggles with side-shieldsNitrile glovesFull-length lab coatNot typically required if performed in a certified chemical fume hood
Handling Dilute Solutions Standard safety glasses with side shieldsNitrile glovesFull-length lab coatNot required
Cleaning and Decontamination Tightly fitting safety goggles with side-shieldsHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNIOSH-approved N95 respirator if cleaning spills of solid material

Detailed PPE Protocols: A Step-by-Step Guide

Eye and Face Protection

Causality: The fine particulate nature of this compound powder makes it a significant eye hazard. Standard safety glasses do not provide adequate protection from airborne dust.

Protocol:

  • Selection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4]

  • Procedure: Ensure the goggles form a seal around the eyes to prevent the ingress of airborne particles. For tasks with a high risk of splashing, a face shield should be worn in addition to safety goggles.

  • Maintenance: Clean goggles after each use according to the manufacturer's instructions.

Hand Protection

Causality: To prevent skin irritation and potential sensitization, direct skin contact must be avoided. The use of double gloving when handling the pure solid provides an additional layer of protection against contamination in the event of a tear or puncture in the outer glove.

Protocol:

  • Selection: Use powder-free nitrile gloves. Check for any signs of degradation or punctures before use.

  • Donning: When handling solid this compound, it is best practice to wear two pairs of gloves.

  • Doffing: Remove the outer pair of gloves and dispose of them immediately after handling the compound. The inner pair can then be worn for subsequent tasks before being removed. Always wash hands thoroughly after removing gloves.

Body Protection

Causality: To protect the skin and personal clothing from contamination with this compound powder.

Protocol:

  • Selection: A clean, full-length laboratory coat with long sleeves and tight-fitting cuffs is mandatory. For large-scale operations or when there is a significant risk of contamination, a disposable gown made of a low-linting material is recommended.

  • Use: The lab coat should be fully buttoned. It must not be worn outside of the designated laboratory area.

  • Decontamination: If a lab coat becomes contaminated with this compound, it should be carefully removed and decontaminated or disposed of as hazardous waste.

Respiratory Protection

Causality: The primary route of exposure to solid this compound is through inhalation of airborne dust generated during handling.

Protocol:

  • Selection: When handling this compound powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities, a respirator with a higher protection factor may be necessary.

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested to ensure an adequate seal.

  • Use and Maintenance: Inspect the respirator before each use. Do not use a respirator that is dirty or damaged. Replace cartridges as recommended by the manufacturer.

Operational and Disposal Plans

A self-validating safety system includes robust operational and disposal protocols. The following workflow ensures that safety is integrated into every step of the process.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess_Risks Assess Risks and Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Identifies Hazards Don_PPE Don PPE Correctly Select_PPE->Don_PPE Ensures Protection Weigh_Transfer Weigh and Transfer in Ventilated Enclosure Don_PPE->Weigh_Transfer Ready for Handling Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Compound Ready Clean_Work_Area Clean and Decontaminate Work Area Prepare_Solution->Clean_Work_Area Experiment Complete Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Decontaminated Area Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste Segregate Waste

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.